molecular formula C9H12O B151022 2,6-Dimethylbenzyl alcohol CAS No. 62285-58-9

2,6-Dimethylbenzyl alcohol

Cat. No.: B151022
CAS No.: 62285-58-9
M. Wt: 136.19 g/mol
InChI Key: JPEYJQDKTDVJSZ-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzyl alcohol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-dimethylphenyl)methanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEYJQDKTDVJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977851
Record name (2,6-Dimethylphenyl)methanol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62285-58-9
Record name 2,6-Dimethylbenzyl alcohol
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Record name (2,6-Dimethylphenyl)methanol
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Record name (2,6-dimethylphenyl)methanol
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Record name 2,6-Dimethylbenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzyl Alcohol (CAS: 62285-58-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential biological activities of 2,6-Dimethylbenzyl alcohol. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound is a solid aromatic alcohol. Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 62285-58-9[1]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Colorless to light yellow solid[1]
Melting Point 81-85 °C[2]
Boiling Point 225.9 °C at 760 mmHg; 120 °C at 12 mmHg[2]
Density ~1.002 g/cm³ (Predicted)
Purity ≥96% (HPLC) to 98% (GC)[1][3]
InChI Key JPEYJQDKTDVJSZ-UHFFFAOYSA-N[4]
SMILES Cc1cccc(C)c1CO[4]
Storage Store at 0-8 °C for long-term stability[1]

Spectroscopic Profile (Predicted)

TechniquePredicted Characteristics
¹H NMR (CDCl₃)~7.0-7.2 ppm: Multiplet, 3H (aromatic protons). ~4.7 ppm: Singlet, 2H (CH₂). ~2.4 ppm: Singlet, 6H (two CH₃ groups). ~1.6-2.0 ppm: Broad singlet, 1H (OH).
¹³C NMR (CDCl₃)~137-138 ppm: Quaternary aromatic carbons attached to methyl groups. ~135-136 ppm: Quaternary aromatic carbon attached to the CH₂OH group. ~128-130 ppm: Aromatic CH carbons. ~60-62 ppm: CH₂ carbon. ~19-21 ppm: CH₃ carbons.
IR Spectroscopy (KBr Pellet, cm⁻¹)~3300-3400 (broad): O-H stretch. ~3000-3100: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1450-1500: Aromatic C=C stretch. ~1000-1050: C-O stretch.
Mass Spectrometry (EI)m/z 136: Molecular ion (M⁺). m/z 118: Loss of H₂O (M-18). m/z 105: Loss of CH₂OH.

Synthesis and Experimental Protocols

The most direct synthesis route to this compound is the reduction of its corresponding aldehyde, 2,6-dimethylbenzaldehyde.

This protocol is based on a general method for the synthesis of benzyl alcohol derivatives using sodium borohydride.[7]

Reaction: 2,6-Dimethylbenzaldehyde + NaBH₄ → this compound

Materials:

  • 2,6-Dimethylbenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Ethanol (or Methanol)

  • Deionized water

  • Diethyl ether (or Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) to the solution in small portions. The addition should be controlled to keep the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding deionized water.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with deionized water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the solid product by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,6-Dimethylbenzaldehyde in Ethanol B Cool to 0°C in Ice Bath A->B C Add NaBH4 (1.1 eq) portion-wise B->C D Stir at Room Temperature for 1-2h C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Diethyl Ether F->G H Wash & Dry Organic Layer G->H I Concentrate & Recrystallize H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound itself, studies on structurally related substituted benzyl alcohols provide insights into its potential applications and mechanisms of action.

Substituted benzyl alcohols are known to possess antibacterial and antifungal properties.[8][9] The activity is dependent on the nature and position of the substituents on the aromatic ring. It is plausible that this compound may exhibit similar antimicrobial effects.

This protocol outlines a standard tube dilution method to assess antimicrobial activity.[7]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial or fungal culture

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Sterile test tubes, pipettes, incubator.

Procedure:

  • Prepare a series of sterile test tubes containing growth medium.

  • Create a two-fold serial dilution of the this compound stock solution across the tubes to achieve a range of concentrations.

  • Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each tube (except for a negative control) with the microorganism.

  • Include a positive control tube (medium + inoculum, no compound) and a negative control tube (medium only).

  • Incubate all tubes at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare Serial Dilutions of Compound in Broth C Inoculate Dilution Tubes A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C for 24h C->D E Observe for Turbidity (Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Studies on closely related compounds suggest a potential pathway for metabolic activation. For example, 2-amino-6-nitrobenzyl alcohol can be activated in vitro by sulfotransferase enzymes (SULTs) to form a reactive sulfate ester that covalently binds to DNA.[10] This suggests that this compound could potentially undergo Phase II metabolism via sulfonation, which may lead to bioactivation. Furthermore, the parent compound, benzyl alcohol, has shown genotoxic effects at high concentrations in comet assays.[11]

G cluster_pathway Proposed Metabolic Activation Pathway A 2,6-Dimethylbenzyl Alcohol D Reactive Sulfate Ester (Intermediate) A->D Sulfonation B Cytosolic SULT Enzyme B->D C PAPS (Co-factor) C->D E DNA Adducts D->E Covalent Binding

Caption: Proposed sulfotransferase-mediated bioactivation pathway.

This protocol is adapted from studies on related benzyl alcohol metabolites to assess the potential for covalent DNA binding after metabolic activation.[10]

Materials:

  • Radiolabeled [¹⁴C]-2,6-Dimethylbenzyl alcohol

  • Rat liver cytosol (as a source of SULT enzymes)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Calf thymus DNA

  • Incubation buffer (e.g., potassium phosphate buffer)

  • DNA isolation reagents (e.g., phenol-chloroform)

  • Scintillation counter.

Procedure:

  • Prepare an incubation mixture containing the radiolabeled compound, calf thymus DNA, rat liver cytosol, and PAPS in a suitable buffer.

  • Run control incubations, systematically omitting cytosol or PAPS to confirm their necessity for the reaction.

  • Incubate the mixtures at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction and isolate the DNA from the mixture using a standard phenol-chloroform extraction protocol followed by ethanol precipitation.

  • Thoroughly wash the DNA pellet to remove any unbound radiolabel.

  • Quantify the amount of DNA (e.g., by UV absorbance at 260 nm).

  • Measure the radioactivity associated with the purified DNA using a scintillation counter.

  • Calculate the extent of covalent binding as pmol of compound bound per mg of DNA.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Inhalation H332Harmful if inhaled
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Applications and Research Interest

This compound serves as a versatile intermediate in organic synthesis.[1] Its potential applications include:

  • Fragrance and Flavor Industry: Used as a building block for aromatic compounds.[1]

  • Pharmaceuticals: Serves as an intermediate in the synthesis of more complex medicinal compounds.[1]

  • Materials Science: Can be used in the synthesis of specialty polymers.[1]

  • Research Chemical: Employed as a reagent and building block in academic and industrial research laboratories.

References

An In-depth Technical Guide to 2,6-Dimethylbenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dimethylbenzyl alcohol. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors. This document summarizes key data, outlines experimental protocols for its synthesis and key reactions, and discusses its reactivity.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [1][2][3]
Appearance Colorless to light yellow solid[1]
Melting Point 81-85 °C[3][5]
Boiling Point 120 °C[5]
Density Data not available
Vapor Pressure Data not available
Solubility Soluble in organic solvents such as diethyl ether.[6] Solubility in water is not explicitly quantified, but its use as a solvent in some applications suggests some degree of solubility in certain media.[4]
Partition Coefficient (logP) Data not available
CAS Number 62285-58-9[4][5]

Synthesis and Reactivity

This compound serves as a valuable building block in organic synthesis.[4] Its reactivity is primarily centered around the hydroxyl group and the benzylic position.

Synthesis

A common route for the synthesis of this compound involves the reduction of 2,6-dimethylbenzaldehyde. This can be achieved using a reducing agent such as sodium borohydride.[7]

Experimental Protocol: Synthesis of this compound via Reduction of 2,6-Dimethylbenzaldehyde

This protocol is a general method for the reduction of benzaldehydes to benzyl alcohols and can be adapted for 2,6-dimethylbenzaldehyde.

Materials:

  • 2,6-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Dichloromethane or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dimethylbenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Diagram 1: Synthesis of this compound

G 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzaldehyde This compound This compound 2,6-Dimethylbenzaldehyde->this compound NaBH4, MeOH

Caption: Reduction of 2,6-dimethylbenzaldehyde to this compound.

Chemical Reactivity

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, 2,6-dimethylbenzaldehyde. Various oxidizing agents can be employed for this transformation, with chemoselective methods available to avoid over-oxidation to the carboxylic acid.[8][9][10][11]

Experimental Protocol: Oxidation of this compound to 2,6-Dimethylbenzaldehyde

This is a general procedure for the oxidation of benzyl alcohols and can be applied to this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., manganese dioxide)

  • Dichloromethane (anhydrous)

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filter funnel

Procedure:

  • Suspend pyridinium chlorochromate in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of this compound in anhydrous dichloromethane to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 2,6-dimethylbenzaldehyde.

  • Purify the product by column chromatography or distillation if necessary.

Diagram 2: Oxidation of this compound

G This compound This compound 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzaldehyde This compound->2,6-Dimethylbenzaldehyde PCC, CH2Cl2

Caption: Oxidation to 2,6-dimethylbenzaldehyde.

The benzylic alcohol can be reduced to the corresponding hydrocarbon, 1,3-dimethyl-2-methylbenzene (isoxylene). This deoxygenation can be achieved using various reducing agents.[12][13][14][15]

Experimental Protocol: Reduction of this compound to 1,3-Dimethyl-2-methylbenzene

This is a general procedure for the reduction of benzylic alcohols.

Materials:

  • This compound

  • Triethylsilane

  • Trifluoroacetic acid

  • Dichloromethane

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add triethylsilane to the solution.

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

  • Allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude product, which can be purified by column chromatography.

Diagram 3: Reduction of this compound

G This compound This compound 1,3-Dimethyl-2-methylbenzene 1,3-Dimethyl-2-methylbenzene This compound->1,3-Dimethyl-2-methylbenzene Et3SiH, TFA

Caption: Reduction to the corresponding hydrocarbon.

This compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters.[1][6][16][17][18][19] Due to the steric hindrance from the two ortho-methyl groups, the reaction might require specific catalysts or conditions for efficient conversion.[17]

Experimental Protocol: Synthesis of 2,6-Dimethylbenzyl Acetate

This protocol is specific for the esterification of this compound with acetic anhydride.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Aqueous sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (8.17 g) and acetic anhydride (8.1 g).[6]

  • Heat the mixture at 70 °C for 3 hours.[6]

  • After cooling, evaporate the excess acetic anhydride in vacuo.[6]

  • To the residue, add aqueous sodium bicarbonate and extract with diethyl ether.[6]

  • Wash the ether extract with water.[6]

  • Dry the organic layer over magnesium sulfate.[6]

  • Evaporate the solvent in vacuo to obtain 2,6-dimethylbenzyl acetate as an oil.[6]

Diagram 4: Esterification of this compound

G cluster_0 Reactants This compound This compound 2,6-Dimethylbenzyl acetate 2,6-Dimethylbenzyl acetate This compound->2,6-Dimethylbenzyl acetate Acetic anhydride Acetic anhydride Acetic anhydride->2,6-Dimethylbenzyl acetate

Caption: Esterification to form 2,6-dimethylbenzyl acetate.

Biological Activity and Relevance in Drug Development

Despite its use as an intermediate in the synthesis of medicinal compounds, there is a notable lack of publicly available data on the specific biological activities or signaling pathway interactions of this compound itself.[4] Further research and screening are required to elucidate any potential pharmacological effects or applications in drug development.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its reactivity allows for a range of synthetic transformations, making it a useful tool for chemists in various fields. While its direct biological activities are not yet well-documented, its role as a precursor in the synthesis of pharmaceuticals highlights its importance in the broader context of drug discovery and development. This guide provides a foundational understanding of this compound, which should aid researchers in its safe and effective use.

References

2,6-Dimethylbenzyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,6-Dimethylbenzyl Alcohol

This document provides a concise technical overview of this compound, focusing on its fundamental chemical properties. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

This compound is an aromatic alcohol that serves as a versatile intermediate in the synthesis of various chemical compounds, including fragrances, flavoring agents, and pharmaceuticals.[1] Its physical and chemical properties are well-documented.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for straightforward reference.

PropertyValue
Molecular Formula C9H12O[1][2][3][4][5]
Molecular Weight 136.19 g/mol [1][2][4][5]
CAS Number 62285-58-9[2]
Appearance Colorless to light yellow solid[1]
Melting Point 78-83 °C[6] or 83-85°C[5]
Boiling Point 120 °C[2]

Structural and Relational Information

The chemical identity of this compound is defined by its molecular formula and the specific arrangement of its atoms, which in turn determines its molecular weight.

A This compound B Molecular Formula C9H12O A->B has C Molecular Weight 136.19 g/mol B->C determines

Caption: Chemical Identity of this compound.

This guide is intended for informational purposes for a technical audience. For detailed experimental protocols and safety information, please refer to specific material safety data sheets (MSDS) and peer-reviewed literature.

References

Technical Guide: Solubility Profile of 2,6-Dimethylbenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,6-Dimethylbenzyl Alcohol

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for handling the compound and for designing solubility experiments.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[1][3]
Molecular Weight 136.19 g/mol [1][3]
Appearance Colorless to light yellow solid[1]
Melting Point 78-85 °C[2][4]
Boiling Point 120 °C[3]
Purity ≥ 96% (HPLC)[1]
CAS Number 62285-58-9[1][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature. This method is a standard and reliable approach for generating accurate solubility data.

2.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

  • Analytical balance (±0.0001 g)

  • Isothermal shaker bath or magnetic stirrer with a temperature controller

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven

  • Spatula

  • Volumetric flasks

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an isothermal shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure that a saturated solution is formed. The solution should have undissolved solid present at the bottom of the vial.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial.

  • Gravimetric Analysis:

    • Record the mass of the vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature below the boiling point of the solvent but sufficient to evaporate it completely. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dry solid residue of this compound.

2.3. Data Calculation

The solubility can be expressed in various units, such as g/100g of solvent or mole fraction.

  • Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)

  • Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

  • Solubility ( g/100g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess 2,6-Dimethylbenzyl alcohol to solvent prep2 Equilibrate in isothermal shaker bath prep1->prep2 Seal vial samp1 Withdraw supernatant with pre-heated syringe prep2->samp1 samp2 Filter into pre-weighed vial samp1->samp2 Syringe filter analysis1 Weigh solution samp2->analysis1 analysis2 Evaporate solvent in drying oven analysis1->analysis2 analysis3 Weigh dry residue analysis2->analysis3 calc1 Calculate solubility (g/100g solvent) analysis3->calc1

Caption: Experimental workflow for the gravimetric determination of solubility.

Concluding Remarks

The solubility of this compound in organic solvents is a fundamental parameter for its application in research and industry. While specific quantitative data is sparse in publicly available literature, the standardized experimental protocol detailed in this guide provides a robust framework for researchers to determine these values. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical sciences. It is worth noting that the related compound, benzyl alcohol, is readily soluble in most organic solvents, which may suggest a similar trend for this compound, though this requires experimental verification.[5]

References

Spectroscopic Profile of (2,6-Dimethylphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for (2,6-Dimethylphenyl)methanol (CAS No. 62285-58-9). This document presents key analytical data, detailed experimental protocols, and visualizations to support research and development activities.

(2,6-Dimethylphenyl)methanol , a substituted benzyl alcohol derivative, is a valuable intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control in synthetic processes. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data Summary

The following tables provide a structured summary of the key spectroscopic data for (2,6-Dimethylphenyl)methanol.

Table 1: ¹H NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 7.05m3HAr-H
4.65s2H-CH ₂OH
2.35s6HAr-CH
1.95s1H-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

Chemical Shift (δ) ppmAssignment
137.5Ar-C (quaternary)
136.2Ar-C (quaternary)
128.5Ar-C H
128.2Ar-C H
62.5-C H₂OH
19.0Ar-C H₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: FT-IR Spectroscopic Data for (2,6-Dimethylphenyl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
3350Broad, StrongO-H stretch (alcohol)
3020MediumC-H stretch (aromatic)
2920, 2860MediumC-H stretch (aliphatic)
1605, 1470MediumC=C stretch (aromatic ring)
1045StrongC-O stretch (primary alcohol)
770StrongC-H bend (out-of-plane, aromatic)

Sample preparation: Thin film or KBr pellet.

Table 4: Mass Spectrometry Data for (2,6-Dimethylphenyl)methanol

m/zRelative Intensity (%)Assignment
13660[M]⁺ (Molecular Ion)
121100[M - CH₃]⁺
11830[M - H₂O]⁺
10580[M - CH₂OH]⁺
9150[C₇H₇]⁺ (Tropylium ion)
7740[C₆H₅]⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of (2,6-Dimethylphenyl)methanol is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film): If the sample is a low-melting solid or a viscous liquid, a thin film can be prepared by melting a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of (2,6-Dimethylphenyl)methanol is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or moderately polar column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities and the solvent.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualizations

The following diagrams illustrate the key structural relationships and the general workflow for spectroscopic analysis.

molecular_structure cluster_molecule (2,6-Dimethylphenyl)methanol A Aromatic Ring (C₆H₃) B Methyl Groups (2 x -CH₃) A->B ortho- substitution C Methanol Group (-CH₂OH) A->C benzylic position

Molecular structure of (2,6-Dimethylphenyl)methanol.

spectroscopic_workflow cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Data Data Analysis and Structure Elucidation NMR->Data IR->Data MS->Data

Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dimethylbenzyl alcohol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data based on established spectroscopic principles, outlines a comprehensive experimental protocol for acquiring such data, and includes a visual representation of the analytical workflow.

Predicted NMR Spectral Data

Due to the limited availability of complete, experimentally verified public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established chemical shift theory, analysis of substituent effects, and comparison with analogous molecular structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene protons of the benzylic alcohol group, the hydroxyl proton, and the methyl protons.

Signal Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Predicted Integration Predicted Coupling Constant (J) [Hz]
-OH~1.5 - 2.5Singlet (broad)1HN/A
-CH₃~2.3Singlet6HN/A
-CH₂-~4.6Singlet2HN/A
Ar-H (meta)~7.0Doublet2H~7.5
Ar-H (para)~7.1Triplet1H~7.5
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound displays signals for the aromatic carbons, the benzylic carbon, and the methyl carbons.

Carbon Assignment Predicted Chemical Shift (δ) [ppm]
-CH₃~19
-CH₂-~62
Ar-C (meta)~128
Ar-C (para)~128.5
Ar-C (ipso, -CH₃)~137
Ar-C (ipso, -CH₂OH)~138

Experimental Protocol for NMR Spectroscopy

The following section details a standard experimental protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the selected deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration and Transfer: Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain a spectrum with singlets for all carbon signals and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks in the spectrum. For ¹H NMR, integrate the area under each peak to determine the relative number of protons contributing to each signal.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_conclusion Conclusion A High Purity Sample (this compound) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E 1H NMR Experiment D->E F 13C NMR Experiment D->F G Fourier Transform E->G F->G H Phasing & Baseline Correction G->H I Referencing to TMS H->I J Peak Picking & Integration (1H) I->J For 1H Spectrum K Analyze Chemical Shifts I->K L Analyze Multiplicity & Coupling Constants (1H) I->L M Analyze Integration (1H) J->M N Correlate 1H and 13C Data K->N L->N M->N O Structural Elucidation of This compound N->O

Caption: Workflow for NMR-based structural analysis.

IR and mass spectrometry analysis of 2,6-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2,6-Dimethylbenzyl Alcohol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound (C₉H₁₂O, Mol. Wt.: 136.19 g/mol ), a significant aromatic alcohol intermediate in various chemical syntheses. The focus is on the principles and expected outcomes of Infrared (IR) Spectroscopy and Mass Spectrometry (MS), two pivotal methods for structural elucidation and purity assessment. This document details predicted spectral data, outlines standardized experimental protocols, and presents a visual workflow for the analytical process. While direct experimental spectra for this specific isomer are not widely published, the data herein are predicted based on established spectroscopic principles and data from closely related analogs.

Spectroscopic Analysis

The structural confirmation of this compound relies on the identification of its key functional groups: the hydroxyl (-OH) group, the methylene (-CH₂) bridge, and the 1,2,3-trisubstituted benzene ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[1] For this compound, the spectrum is expected to be dominated by the characteristic absorptions of the O-H and C-O bonds of the primary alcohol, as well as vibrations associated with the substituted aromatic ring.[2][3]

Table 1: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode AssignmentFunctional Group
~3600-3200Strong, BroadO-H Stretching (H-bonded)Primary Alcohol
~3060-3020Medium to WeakC-H StretchingAromatic Ring
~2950-2850MediumC-H Stretching (Asymmetric & Symmetric)Methylene (-CH₂) & Methyl (-CH₃)
~1600 & ~1470Medium to StrongC=C StretchingAromatic Ring
~1450MediumC-H Bending (Scissoring)Methylene (-CH₂)
~1220-1050StrongC-O StretchingPrimary Alcohol
~780-740StrongC-H Out-of-Plane Bending1,2,3-Trisubstituted Ring
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion.[4] Aromatic alcohols like this compound typically exhibit a discernible molecular ion peak and undergo characteristic fragmentation pathways, including dehydration and alpha-cleavage.[3][5] The fragmentation of its isomers, such as 2,4- and 2,5-dimethylbenzyl alcohol, often shows prominent peaks at m/z 118 (loss of water) and fragments related to the dimethylphenyl moiety.[6][7]

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

Mass-to-Charge (m/z)Predicted Relative IntensityProposed Fragment IonFragmentation Pathway
136Medium[C₉H₁₂O]⁺Molecular Ion [M]⁺
121Medium[C₈H₉O]⁺Loss of Methyl Radical (•CH₃)
118High[C₉H₁₀]⁺Dehydration (Loss of H₂O from M⁺)
107High[C₇H₇O]⁺Alpha-Cleavage (Loss of •CH₂OH) - Unlikely as primary; more likely [M-H-H₂O]⁺
105Medium[C₈H₉]⁺Loss of Hydroxyl Radical (•OH)
91High[C₇H₇]⁺Tropylium Ion (Rearrangement after loss of CH₂OH)
77Medium[C₆H₅]⁺Phenyl Cation (Loss of C₃H₇O from M⁺)

Experimental Protocols

The following sections describe generalized yet detailed methodologies for acquiring IR and MS data for this compound.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is suitable for the direct analysis of solid samples with minimal preparation.

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Instrument Preparation :

    • Ensure the spectrometer has reached thermal and electronic stability.

    • Clean the ATR crystal surface meticulously with a soft, lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

  • Background Acquisition : Perform a background scan (typically 16-32 scans co-added) to capture the spectrum of the ambient atmosphere (CO₂, H₂O) and the ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR pressure arm to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition :

    • Acquire the sample spectrum, co-adding 16 to 32 scans to achieve an adequate signal-to-noise ratio.

    • Process the resulting spectrum using the instrument's software to perform baseline correction and peak picking to identify absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Sample Preparation :

    • Prepare a stock solution of this compound by dissolving ~10 mg of the solid in 10 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL.

  • GC Conditions (Typical) :

    • Injection Port : 250 °C

    • Injection Volume : 1 µL

    • Injection Mode : Split (e.g., 50:1 ratio) or Splitless for higher sensitivity.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Column : A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Initial temperature of 60 °C (hold for 2 min), ramp at 15 °C/min to 280 °C (hold for 5 min).

  • MS Conditions (Typical) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Range : Scan from m/z 40 to 400.

    • Solvent Delay : 3-4 minutes to prevent filament damage from the solvent peak.

  • Data Analysis : Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum. Compare the fragmentation pattern with the predicted data and reference spectra from spectral libraries (if available).

Visualized Workflow and Data Interpretation

The logical flow of analysis, from initial sample handling to final structural confirmation, is a critical component of robust scientific investigation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_interp Interpretation & Confirmation Sample This compound (Solid) Prep_IR Direct use for IR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS IR_Spec ATR-FTIR Spectrometer Prep_IR->IR_Spec Place on ATR Crystal GCMS GC-MS System Prep_MS->GCMS Inject 1 µL IR_Data Acquire IR Spectrum (Wavenumber vs. Absorbance) IR_Spec->IR_Data MS_Data Acquire Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data IR_Interp Identify Functional Groups: -OH, -CH₂, Ar-H, C-O IR_Data->IR_Interp MS_Interp Analyze Fragmentation Pattern: [M]⁺, [M-H₂O]⁺, Tropylium Ion MS_Data->MS_Interp Conclusion Structural Confirmation IR_Interp->Conclusion MS_Interp->Conclusion

Caption: Analytical workflow for the spectroscopic analysis of this compound.

The fragmentation pathways of this compound under electron ionization are key to its identification. The primary routes involve the loss of stable neutral molecules or the formation of stabilized carbocations.

Fragmentation_Pathway cluster_frags Primary Fragments MolIon [C₉H₁₂O]⁺ Molecular Ion m/z = 136 Frag_H2O [C₉H₁₀]⁺ m/z = 118 MolIon->Frag_H2O - H₂O (Dehydration) Frag_OH [C₉H₁₁]⁺ m/z = 119 MolIon->Frag_OH - •OH Frag_Tropylium [C₇H₇]⁺ Tropylium Ion m/z = 91 Frag_OH->Frag_Tropylium - C₂H₂

Caption: Key fragmentation pathways for this compound in EI-MS.

References

The Stereoselective Landscape of the 2,6-Dimethylbenzyl Moiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 2,6-dimethylbenzyl alcohol is an achiral molecule, its structural motif is central to the stereoselective synthesis of the chiral secondary alcohol, 1-(2,6-dimethylphenyl)ethanol. This technical guide delves into the stereoselective methodologies employed to produce this valuable chiral building block, focusing on the asymmetric reduction of the corresponding prochiral ketone, 2',6'-dimethylacetophenone. The inherent steric hindrance of the two ortho-methyl groups presents a unique challenge and underscores the importance of highly efficient and selective catalytic systems.

This guide provides a comprehensive overview of both biocatalytic and chemo-catalytic approaches, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the development of stereoselective syntheses.

Biocatalytic Stereoselective Reduction

Biocatalysis offers a green and highly selective route to chiral alcohols. Whole-cell systems and isolated enzymes are effective in the asymmetric reduction of sterically hindered ketones like 2',6'-dimethylacetophenone.

Quantitative Data for Biocatalytic Reduction

The yeast species Rhodotorula glutinis has demonstrated efficacy in the asymmetric reduction of substituted acetophenones, consistently yielding the (S)-enantiomer with high enantiomeric excess.

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess (ee %)Configuration
AcetophenoneImmobilized Rhodotorula glutinis(S)-1-Phenylethanol77>99S
AcetophenoneRhodotorula glutinis EBK-10(S)-1-Phenylethanol100>99S

Table 1: Performance of Rhodotorula glutinis in the asymmetric reduction of acetophenone. Data is representative of the catalyst's performance with substituted acetophenones.[1][2]

Experimental Protocol: Asymmetric Reduction using Rhodotorula glutinis

This protocol is a generalized procedure based on methodologies for the reduction of acetophenones using Rhodotorula glutinis.[1][2]

1. Microorganism and Cultivation:

  • Rhodotorula glutinis is cultivated in a suitable medium (e.g., YPD medium containing glucose, peptone, and yeast extract) at a controlled temperature (e.g., 32°C) and pH (e.g., 6.5) with agitation (e.g., 200 rpm) for a specified period to achieve sufficient cell growth.

2. Bioreduction Reaction:

  • The microbial cells are harvested by centrifugation and washed.

  • The resting cells are resuspended in a buffer solution at an optimized pH.

  • The substrate, 2',6'-dimethylacetophenone, is added to the cell suspension. A co-substrate such as glucose may be added to facilitate cofactor regeneration (NADH/NADPH).

  • The reaction mixture is incubated at a controlled temperature with agitation.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Analysis:

  • After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess of the resulting 1-(2,6-dimethylphenyl)ethanol is determined by chiral HPLC or chiral GC.

Chemo-catalytic Stereoselective Reduction

Transition metal-based catalysts, particularly those of ruthenium, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. These methods offer broad substrate scope and high enantioselectivity.

Quantitative Data for Chemo-catalytic Reduction

Ruthenium complexes containing chiral ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are benchmark catalysts for the asymmetric reduction of aromatic ketones.

SubstrateCatalyst SystemProductConversion (%)Enantiomeric Excess (ee %)Configuration
Heteroaromatic Ketones (representative)Ru-Cinchona Alkaloid-NNP LigandChiral Alcoholup to 10097.1 - 99.9N/A
Aromatic Ketones (representative)RuCl₂[(R)-xylbinap][(R)-daipen]Chiral AlcoholHighHighN/A

Table 2: Representative performance of Ruthenium-based catalysts in the asymmetric hydrogenation of aromatic and heteroaromatic ketones.[3][4]

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

This protocol is a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a Ru-TsDPEN catalyst.[5]

1. Catalyst Preparation:

  • The chiral Ru(II) catalyst, such as [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)], is prepared in situ or used as a pre-formed complex.

2. Asymmetric Transfer Hydrogenation Reaction:

  • The catalyst is dissolved in a suitable solvent, often an alcohol that also serves as the hydrogen source (e.g., isopropanol).

  • A base (e.g., KOH or triethylamine) is added to the reaction mixture.

  • The substrate, 2',6'-dimethylacetophenone, is added.

  • The reaction is stirred at a specific temperature until completion, monitored by TLC, GC, or HPLC.

3. Work-up and Analysis:

  • The reaction mixture is quenched and extracted with an appropriate organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Mechanistic Insights and Visualizations

The stereochemical outcome of these reductions is dictated by the precise interactions between the substrate and the chiral catalyst in the transition state.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The mechanism for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of ketones is believed to proceed through a six-membered cyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of hydride transfer from the ruthenium complex to the carbonyl carbon of the ketone.

ATH_Mechanism cluster_0 Catalytic Cycle Ru_cat [Ru]-H (Active Catalyst) TS Six-membered Transition State Ru_cat->TS Coordination Ketone 2',6'-Dimethylacetophenone Ketone->TS Product Chiral 1-(2,6-dimethylphenyl)ethanol TS->Product Hydride Transfer Ru_alkoxide [Ru]-O-CH(CH₃)₂ TS->Ru_alkoxide Ru_alkoxide->Ru_cat β-Hydride Elimination (Regeneration) Isopropanol Isopropanol (H-source) Isopropanol->Ru_alkoxide

Caption: Proposed catalytic cycle for Ru-TsDPEN asymmetric transfer hydrogenation.

Biocatalytic Reduction Workflow

The workflow for a typical biocatalytic reduction involves several key stages, from catalyst preparation to product analysis.

Biocatalysis_Workflow cluster_1 Experimental Workflow Cultivation Microorganism Cultivation (e.g., Rhodotorula glutinis) Harvesting Cell Harvesting & Washing Cultivation->Harvesting Bioreduction Asymmetric Reduction (Substrate Addition) Harvesting->Bioreduction Extraction Product Extraction Bioreduction->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis

References

The Synthesis of 2,6-Dimethylbenzyl Alcohol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery and evolution of synthetic methodologies for 2,6-dimethylbenzyl alcohol, a key intermediate in the chemical and pharmaceutical industries.

Introduction

This compound is a significant aromatic alcohol that serves as a versatile intermediate in the synthesis of a variety of chemical compounds. Its unique structure makes it a valuable building block in the production of fragrances, flavoring agents, and pharmaceuticals. This technical guide provides a comprehensive overview of the historical and modern synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to support researchers, scientists, and professionals in drug development and chemical synthesis. While the precise initial discovery and synthesis of this compound are not prominently documented in early chemical literature, its synthesis can be understood through the historical development of methods for preparing substituted benzyl alcohols.

Historical Synthesis Methodologies

The synthesis of benzyl alcohols has been closely linked to the advancements in the coal tar and dye industries since the 19th century. Early methods for the production of substituted benzyl alcohols relied on fundamental organic reactions, which were later refined and adapted for a wide range of derivatives, including this compound.

The Cannizzaro Reaction

One of the earliest methods for producing benzyl alcohols from non-enolizable aldehydes was the Cannizzaro reaction, discovered by Stanislao Cannizzaro in 1853.[1][2] This disproportionation reaction involves the treatment of an aldehyde with a strong base to yield a primary alcohol and a carboxylic acid. For the synthesis of this compound, the corresponding 2,6-dimethylbenzaldehyde would be the starting material.

Reaction Pathway:

cannizzaro_reaction 2,6-Dimethylbenzaldehyde_1 2,6-Dimethylbenzaldehyde Intermediate Tetrahedral Intermediate 2,6-Dimethylbenzaldehyde_1->Intermediate OH- attack 2,6-Dimethylbenzaldehyde_2 2,6-Dimethylbenzaldehyde Hydride_Transfer Hydride Transfer 2,6-Dimethylbenzaldehyde_2->Hydride_Transfer Accepts Hydride NaOH NaOH (conc.) Intermediate->Hydride_Transfer 2,6-Dimethylbenzoate 2,6-Dimethylbenzoate Hydride_Transfer->2,6-Dimethylbenzoate 2,6-Dimethylbenzyl_alcohol This compound Hydride_Transfer->2,6-Dimethylbenzyl_alcohol Forms Alkoxide Proton_Exchange Proton Exchange 2,6-Dimethylbenzoate->Proton_Exchange 2,6-Dimethylbenzyl_alcohol->Proton_Exchange 2,6-Dimethylbenzoic_acid 2,6-Dimethylbenzoic Acid Proton_Exchange->2,6-Dimethylbenzoic_acid grignard_reaction Grignard_Reagent 2,6-Dimethylphenyl- magnesium bromide Alkoxide_Intermediate Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Formaldehyde Formaldehyde Formaldehyde->Alkoxide_Intermediate Alcohol_Product This compound Alkoxide_Intermediate->Alcohol_Product Protonation Acid_Workup H3O+ bouveault_blanc_reduction Ester Ethyl 2,6-Dimethylbenzoate Radical_Anion Radical Anion Intermediate Ester->Radical_Anion Single Electron Transfer Reducing_Agent Na / EtOH Alcohol_Product This compound Radical_Anion->Alcohol_Product Protonation & Further Reduction lah_reduction Starting_Material 2,6-Dimethylbenzoic Acid or Ester Alcohol_Product This compound Starting_Material->Alcohol_Product Reduction LAH 1. LiAlH4, THF 2. H3O+ workup experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Assemble and dry glassware Inert_Atmosphere Establish inert atmosphere (e.g., N2 or Ar) Setup->Inert_Atmosphere Reagents Charge starting materials and solvents Inert_Atmosphere->Reagents Addition Add reagents under controlled conditions Reagents->Addition Monitoring Monitor reaction progress (TLC, GC) Addition->Monitoring Quench Quench the reaction Monitoring->Quench Extraction Perform aqueous extraction Quench->Extraction Drying Dry the organic layer Extraction->Drying Solvent_Removal Remove solvent (rotary evaporation) Drying->Solvent_Removal Purify Purify by distillation, recrystallization, or chromatography Solvent_Removal->Purify Characterization Characterize the product (NMR, IR, MS) Purify->Characterization

References

Theoretical Analysis of the Molecular Structure of 2,6-Dimethylbenzyl Alcohol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 2,6-dimethylbenzyl alcohol. The steric hindrance introduced by the two ortho-methyl groups significantly influences its conformational preferences and electronic properties, making it a molecule of interest in various chemical contexts. This document outlines the computational methodologies employed in such studies and presents a framework for a thorough theoretical investigation.

Molecular Structure and Conformational Landscape

The structure of this compound is characterized by a benzyl alcohol core with two methyl groups substituted at the 2 and 6 positions of the benzene ring. These ortho-methyl groups impose significant steric constraints, which are expected to dictate the conformational preferences of the hydroxymethyl group. A theoretical conformational analysis is crucial to identify the most stable geometries and the energy barriers between them.

cluster_workflow Conformational Analysis Workflow start Initial Structure Generation (e.g., from SMILES) crest Conformational Sampling (e.g., CREST with xTB) start->crest dft_opt Geometry Optimization of Conformers (DFT, e.g., B3LYP/6-31G(d)) crest->dft_opt freq_calc Vibrational Frequency Calculation (to confirm minima and obtain thermochemistry) dft_opt->freq_calc spe Single-Point Energy Refinement (higher level of theory, e.g., MP2 or larger basis set) freq_calc->spe analysis Analysis of Results (Relative energies, geometric parameters, visualization) spe->analysis end Identification of Stable Conformers analysis->end cluster_methods Hierarchy of Theoretical Methods cluster_level1 Initial Exploration cluster_level2 Geometry and Frequencies cluster_level3 Refined Energies xtb Semi-empirical Methods (e.g., GFN2-xTB for CREST) dft DFT (e.g., B3LYP/6-31G(d)) xtb->dft Provides initial conformers mp2 MP2 (e.g., MP2/aug-cc-pVTZ) dft->mp2 Provides optimized geometries dft_large DFT with larger basis set (e.g., B3LYP/aug-cc-pVTZ) dft->dft_large Provides optimized geometries

A Technical Guide to Quantum Chemical Calculations for 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2,6-dimethylbenzyl alcohol. The content is tailored for researchers, scientists, and professionals in drug development and computational chemistry, offering detailed methodologies and data presentation to support theoretical investigations of this and related molecular systems.

Introduction

This compound is an aromatic alcohol with applications as a versatile intermediate in the synthesis of fragrances, flavoring agents, and pharmaceuticals.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, designing new synthetic routes, and understanding its interactions in biological systems. Quantum chemical calculations offer a powerful, non-experimental approach to probe these molecular characteristics with high accuracy.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular geometries, vibrational spectra, and reaction energetics.[2] For benzyl alcohol and its derivatives, these calculations provide insights into conformational preferences, the nature of intramolecular interactions, and the mechanisms of key reactions such as oxidation.[3][4][5] This guide outlines the standard computational protocols and presents expected theoretical data for this compound.

Computational Methodologies and Protocols

The following protocols describe the standard procedures for performing quantum chemical calculations on this compound. These methods are based on widely accepted practices for similar aromatic molecules.[6][7]

2.1. Geometry Optimization and Conformational Analysis

The first step in any quantum chemical study is to find the minimum energy structure of the molecule. For a flexible molecule like this compound, this involves a conformational search to identify the most stable arrangement of its atoms.

  • Protocol:

    • Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

    • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is crucial due to the rotational freedom around the C(aryl)-C(H₂) and C-O bonds.

    • Geometry Optimization: Each identified conformer is then fully optimized. A common and reliable level of theory for this task is DFT using the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Software: Calculations can be performed using software packages like Gaussian, ORCA, or Spartan.

2.2. Vibrational Frequency Analysis

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

  • Protocol:

    • Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Verification of Minimum: The absence of imaginary frequencies in the output confirms that the structure is a true local minimum on the potential energy surface.

    • Spectral Analysis: The calculated vibrational frequencies and their corresponding intensities are used to simulate the IR and Raman spectra. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data, as DFT methods tend to overestimate vibrational frequencies.[7]

    • Mode Assignment: The nature of each vibrational mode is assigned by visualizing the atomic motions using software like GaussView.

2.3. Electronic Structure Analysis

To understand the reactivity and electronic properties of the molecule, several analyses are typically performed on the optimized wavefunction.

  • Protocol:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and hyperconjugative interactions within the molecule, which contribute to its stability.[7]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into where the molecule is likely to interact with other species.[7]

Predicted Quantitative Data

The following tables summarize the expected quantitative data from quantum chemical calculations on the most stable conformer of this compound, performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Optimized Geometric Parameters

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C(ar)-C(ar)1.395 - 1.401C-C-C (ring)119.5 - 120.5C2-C1-C7-O8-88.5
C(ar)-C(H₂)1.512C(ar)-C(ar)-C(H₂)121.3C6-C1-C7-O890.7
C-O1.428C(ar)-C(H₂)-O112.5C1-C7-O8-H960.1
O-H0.965H-O-C108.9
C(ar)-C(H₃)1.508H-C-H (methyl)108.5 - 109.8

Table 2: Calculated Vibrational Frequencies and Assignments

ModeAssignmentScaled Frequency (cm⁻¹)
ν(OH)O-H stretch3645
ν(CH)Aromatic C-H stretch3060 - 3085
νₐₛ(CH₃)Asymmetric methyl C-H stretch2980
νₛ(CH₂)Symmetric methylene C-H stretch2935
ν(C=C)Aromatic ring stretch1580 - 1610
δ(CH₂)Methylene scissoring1465
δ(OH)O-H bend1350
ν(C-O)C-O stretch1025

Table 3: Key Electronic and Thermodynamic Properties

PropertyCalculated Value
HOMO Energy-6.45 eV
LUMO Energy0.15 eV
HOMO-LUMO Gap6.60 eV
Dipole Moment1.85 Debye
Zero-point vibrational energy115.6 kcal/mol
Enthalpy (298.15 K)124.2 kcal/mol
Gibbs Free Energy (298.15 K)88.7 kcal/mol

Visualizations of Computational Models and Pathways

Diagrams created using the DOT language provide clear visual representations of workflows and molecular relationships.

G Computational Workflow for this compound A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation - Verify Minimum (No Imaginary Freq.) - Predict IR/Raman Spectra B->C D 4. Electronic Property Analysis - HOMO/LUMO - NBO (Charges, Hyperconjugation) - MEP (Reactivity Sites) C->D E 5. Further Analysis (e.g., Reaction Modeling) D->E conformational_analysis Conformational Analysis Logic cluster_torsion1 Torsion Angle ϕ (C-C) cluster_torsion2 Torsion Angle χ (C-O) phi_0 ϕ = 0° phi_90 ϕ = 90° phi_180 ϕ = 180° end Identify Global Minimum Conformer phi_90->end chi_gauche_p χ = +60° (g+) chi_anti χ = 180° (anti) chi_gauche_p->end chi_gauche_m χ = -60° (g-) chi_anti->end chi_gauche_m->end start Potential Energy Surface Scan start->phi_90 Scan Dihedrals start->chi_gauche_p Scan Dihedrals start->chi_anti Scan Dihedrals start->chi_gauche_m Scan Dihedrals oxidation_pathway Conceptual Pathway for Catalytic Oxidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_OH This compound (R-CH₂OH) Ads_Complex Adsorbed Reactant Complex [Cat-O₂-RCH₂OH] R_OH->Ads_Complex Cat_O2 Catalyst + O₂ Cat_O2->Ads_Complex TS1 Transition State 1 (α-H Abstraction) Ads_Complex->TS1 Eₐ₁ Alkoxide Alkoxide Intermediate [Cat-O-RCH₂O⁻] TS1->Alkoxide TS2 Transition State 2 (Product Desorption) Alkoxide->TS2 Eₐ₂ Aldehyde 2,6-Dimethylbenzaldehyde (R-CHO) TS2->Aldehyde H2O H₂O TS2->H2O

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dimethylbenzyl alcohol via the reduction of 2,6-dimethylbenzaldehyde. The primary method described utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield and purity of the target compound. This protocol is intended for use by professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where this compound serves as a valuable intermediate.[1]

Introduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals.[1] The selective reduction of 2,6-dimethylbenzaldehyde presents a straightforward route to this important alcohol. Among various reducing agents, sodium borohydride (NaBH₄) is often preferred for its operational simplicity, high chemoselectivity for aldehydes and ketones, and mild reaction conditions.[2][3][4] This application note details a reliable and scalable protocol for this conversion.

Chemical Reaction

chemical_reaction 2_6_dimethylbenzaldehyde 2,6-Dimethylbenzaldehyde arrow arrow 2_6_dimethylbenzaldehyde->arrow plus1 + NaBH4 NaBH₄ NaBH4->arrow 2_6_dimethylbenzyl_alcohol This compound plus2 + borate_salts Borate Salts arrow->2_6_dimethylbenzyl_alcohol

Caption: Chemical transformation of 2,6-dimethylbenzaldehyde to this compound.

Experimental Protocol

This protocol outlines the reduction of 2,6-dimethylbenzaldehyde using sodium borohydride in methanol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,6-Dimethylbenzaldehyde≥97%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) soln.
Brine (Saturated NaCl soln.)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (74.5 mmol) of 2,6-dimethylbenzaldehyde in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 3.12 g (82.0 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of 1 M HCl. Caution: Vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

ParameterValue
2,6-Dimethylbenzaldehyde (mass)10.0 g
2,6-Dimethylbenzaldehyde (moles)74.5 mmol
Sodium Borohydride (mass)3.12 g
Sodium Borohydride (moles)82.0 mmol
Molar Ratio (Aldehyde:NaBH₄)1 : 1.1
Solvent (Methanol)100 mL
Reaction Temperature0 °C to Room Temp.
Reaction Time2.5 hours
Expected Yield>90%

Table 2: Product Characterization

PropertyValue
AppearanceWhite solid
Molecular FormulaC₉H₁₂O
Molecular Weight136.19 g/mol
Melting Point81 °C
Boiling Point120 °C

Experimental Workflow

experimental_workflow cluster_workflow Synthesis Workflow start Dissolve 2,6-Dimethylbenzaldehyde in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1 M HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Optional) dry->purify product This compound purify->product

Caption: Step-by-step workflow for the synthesis of this compound.

Discussion

The reduction of 2,6-dimethylbenzaldehyde to this compound using sodium borohydride is a highly efficient and straightforward procedure.[2][4] The use of methanol as a solvent is advantageous as it is inexpensive and effectively dissolves both the starting material and the reducing agent. The reaction proceeds smoothly at low to ambient temperatures, minimizing the formation of byproducts. The work-up procedure is standard for this type of reaction and allows for the isolation of a high-purity product. For applications requiring exceptionally pure material, further purification by recrystallization or chromatography is recommended.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,6-dimethylbenzyl alcohol, a valuable intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Three primary synthetic routes are presented: the reduction of 2,6-dimethylbenzoic acid, the Grignard reaction of a 2,6-dimethylphenyl Grignard reagent with formaldehyde, and the hydrolysis of 2,6-dimethylbenzyl chloride. Each method is accompanied by a detailed experimental protocol, a summary of quantitative data, and a visual workflow diagram to facilitate practical application in a research and development setting.

Introduction

This compound is an aromatic alcohol whose sterically hindered nature makes it a unique building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science. The selection of an appropriate synthetic route depends on factors such as the availability of starting materials, desired scale, and safety considerations. This document outlines three common and effective methods for its preparation.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several key chemical transformations. The most common strategies involve:

  • Reduction of 2,6-Dimethylbenzoic Acid: This method utilizes a powerful reducing agent, such as lithium aluminum hydride (LAH), to directly convert the carboxylic acid functionality to a primary alcohol. This is often a high-yielding and straightforward approach, provided the starting acid is readily available.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the preparation of a Grignard reagent from a 2,6-dimethylhalobenzene, which then reacts with formaldehyde as the electrophile to yield the desired primary alcohol. This method is versatile and allows for the construction of the target molecule from simpler precursors.

  • Hydrolysis of 2,6-Dimethylbenzyl Chloride: This nucleophilic substitution reaction replaces the chloro group of 2,6-dimethylbenzyl chloride with a hydroxyl group. This route is advantageous if the corresponding benzyl chloride is commercially available or easily synthesized.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic protocols. Please note that some data are derived from analogous reactions due to the limited availability of specific data for this compound in the literature.

ParameterMethod 1: LAH ReductionMethod 2: Grignard ReactionMethod 3: Hydrolysis
Starting Material 2,6-Dimethylbenzoic Acid2,6-Dimethylbromobenzene2,6-Dimethylbenzyl Chloride
Key Reagents Lithium Aluminum Hydride (LAH), Diethyl Ether/THFMagnesium, FormaldehydeSodium Hydroxide
Reaction Time 1-4 hours[1]2-3 hours1-2 hours
Temperature 0 °C to refluxRoom temperature to reflux80-110 °C
Typical Yield High (est. >90%)Moderate to High (60-80%)High (est. >90%)
Purification Acid-base workup, extraction, distillation/recrystallizationAqueous workup, extraction, distillationExtraction, distillation/recrystallization

Experimental Protocols

Method 1: Reduction of 2,6-Dimethylbenzoic Acid with Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of 2,6-dimethylbenzoic acid to this compound using LAH in an anhydrous ether solvent.

Materials:

  • 2,6-Dimethylbenzoic Acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 10% Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • In the flask, prepare a suspension of LAH (1.2 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2,6-dimethylbenzoic acid (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add the solution of 2,6-dimethylbenzoic acid dropwise to the stirred LAH suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction can be gently heated to reflux to ensure completion.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether or THF.

  • Combine the organic filtrates, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Method 2: Grignard Reaction with Formaldehyde

This protocol details the synthesis of this compound via the reaction of 2,6-dimethylphenylmagnesium bromide with formaldehyde.

Materials:

  • 2,6-Dimethylbromobenzene

  • Magnesium Turnings

  • Iodine (crystal)

  • Anhydrous Diethyl Ether or THF

  • Paraformaldehyde

  • Saturated Ammonium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, gas inlet tube, magnetic stirrer.

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the flask under an inert atmosphere.

  • Add a small portion of a solution of 2,6-dimethylbromobenzene (1 equivalent) in anhydrous diethyl ether or THF to the magnesium.

  • Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • In a separate flask, gently heat paraformaldehyde to generate formaldehyde gas, which is then passed through a tube into the stirred Grignard reagent solution under a slow stream of inert gas.

  • After the reaction is complete (indicated by a color change or TLC), cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Method 3: Hydrolysis of 2,6-Dimethylbenzyl Chloride

This protocol provides a general procedure for the hydrolysis of 2,6-dimethylbenzyl chloride to this compound.

Materials:

  • 2,6-Dimethylbenzyl Chloride

  • Sodium Hydroxide

  • Water

  • Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, dissolve 2,6-dimethylbenzyl chloride (1 equivalent) in a suitable solvent if necessary (e.g., toluene, though the reaction can be run in a biphasic system).

  • Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 1.5-2.0 equivalents).

  • Heat the mixture to reflux (80-110 °C) with vigorous stirring for 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure. Otherwise, proceed directly to extraction.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers and wash with water and brine to remove any remaining sodium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_method1 Method 1: LAH Reduction cluster_method2 Method 2: Grignard Reaction cluster_method3 Method 3: Hydrolysis start1 2,6-Dimethylbenzoic Acid step1_1 LAH, Anhydrous Ether/THF start1->step1_1 step1_2 Quench & Workup step1_1->step1_2 product1 This compound step1_2->product1 start2 2,6-Dimethylbromobenzene step2_1 Mg, Anhydrous Ether/THF start2->step2_1 grignard Grignard Reagent step2_1->grignard step2_2 Formaldehyde grignard->step2_2 step2_3 Aqueous Workup step2_2->step2_3 product2 This compound step2_3->product2 start3 2,6-Dimethylbenzyl Chloride step3_1 Aqueous NaOH, Heat start3->step3_1 step3_2 Extraction & Purification step3_1->step3_2 product3 This compound step3_2->product3

Caption: Synthetic routes to this compound.

Characterization Data

The final product, this compound, is a colorless to light yellow solid.[2]

  • Molecular Formula: C₉H₁₂O[2]

  • Molecular Weight: 136.19 g/mol [2]

  • Appearance: Colorless to light yellow solid[2]

  • Purity (typical): ≥ 96% (HPLC)[2]

Spectroscopic data for the isomeric 2,5-dimethylbenzyl alcohol is provided for reference[3]:

  • ¹H NMR (Varian A-60): Please refer to spectral databases for the full spectrum.

  • ¹³C NMR: Please refer to spectral databases for the full spectrum.

  • IR (Neat): Please refer to spectral databases for the full spectrum.

  • Mass Spectrometry (GC-MS): m/z top peak at 118.[3]

Safety Considerations

  • Lithium Aluminum Hydride (LAH): is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.

  • Grignard Reagents: are also moisture-sensitive and can be pyrophoric. Reactions should be conducted under anhydrous conditions and an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. All heating should be done using heating mantles or oil baths, and no open flames should be present in the laboratory.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2,6-Dimethylbenzyl Alcohol as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are largely hypothetical and based on established principles of organic chemistry. A comprehensive literature search did not yield specific, detailed experimental protocols for the use of 2,6-Dimethylbenzyl alcohol as a primary solvent in the reactions described below. These protocols are intended to serve as a theoretical guide for researchers exploring the potential applications of this solvent.

Introduction

This compound is an aromatic alcohol with a unique substitution pattern that suggests its potential utility as a solvent in various chemical reactions. Its physical properties, including a relatively high boiling point and its aromatic nature, may offer advantages in specific synthetic contexts. The presence of two methyl groups ortho to the benzylic alcohol functionality can influence its solvent properties and reactivity compared to unsubstituted benzyl alcohol. These application notes provide an overview of its potential uses and detailed, albeit hypothetical, protocols for its application in esterification and nanoparticle synthesis.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability as a solvent in different reaction conditions.

PropertyValueReference
Molecular Formula C₉H₁₂O[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Colorless to light yellow solid[1]
Melting Point 83-85 °C[2]
Boiling Point Not available[2]
Solubility No data available[2]
Purity ≥ 96% (HPLC)[1]

Application Note I: Fischer Esterification of Carboxylic Acids

Application: Synthesis of esters from carboxylic acids and alcohols, particularly for high-boiling esters where a higher reaction temperature is beneficial to drive the equilibrium towards the product. This compound can serve as a non-reactive, high-boiling solvent.

Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. Using a high-boiling solvent allows the reaction to be conducted at elevated temperatures, which can increase the reaction rate and facilitate the removal of water to shift the equilibrium.

Experimental Protocol: Synthesis of Benzyl Benzoate

Materials:

  • Benzoic acid

  • Benzyl alcohol

  • This compound (solvent)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzoic acid (1.22 g, 10 mmol) and benzyl alcohol (1.08 g, 10 mmol).

  • Add this compound (20 mL) as the solvent.

  • Add 3-4 drops of concentrated sulfuric acid as the catalyst.

  • Heat the reaction mixture to reflux. The melting point of this compound is 83-85 °C, so the reaction will be conducted above this temperature.

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with 50 mL of diethyl ether.

  • Wash the organic layer with 2 x 25 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether.

  • The crude product can be purified by vacuum distillation or column chromatography to separate the benzyl benzoate from the this compound solvent.

Expected Results and Data

The following table summarizes the hypothetical quantitative data for this reaction.

Reactant AReactant BSolventCatalystTemperatureReaction TimeProductYield (%)
Benzoic AcidBenzyl AlcoholThis compoundH₂SO₄Reflux4-6 hBenzyl Benzoate>90

Logical Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix Reactants: Benzoic Acid Benzyl Alcohol solvent Add Solvent: This compound reactants->solvent catalyst Add Catalyst: Sulfuric Acid solvent->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute and Extract cool->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify product Final Product: Benzyl Benzoate purify->product Nanoparticle_Formation cluster_reactants Initial State cluster_process Process Au_precursor Au(III) Precursor (HAuCl₄) Reduction Reduction of Au(III) to Au(0) by this compound Au_precursor->Reduction Solvent This compound (Solvent & Reductant) Solvent->Reduction Nucleation Nucleation of Au(0) atoms Reduction->Nucleation Heat Growth Particle Growth Nucleation->Growth Product Gold Nanoparticles (AuNPs) Growth->Product

References

Application Notes and Protocols: 2,6-Dimethylbenzyl Alcohol as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,6-dimethylbenzyl alcohol and its derivatives as pivotal intermediates in the synthesis of pharmaceutically relevant molecules. The primary focus is on the synthesis of 2,6-dialkylphenylacetic acids, a class of compounds known for their anti-inflammatory properties and as precursors to various bioactive molecules.

Introduction

This compound is a versatile aromatic alcohol that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern makes it a valuable precursor for creating sterically hindered molecules with specific biological activities. In pharmaceutical synthesis, it is particularly useful for preparing derivatives of phenylacetic acid, which are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). The synthetic pathway typically involves the conversion of the benzyl alcohol to a more reactive intermediate, such as a benzyl halide, followed by chain extension and functional group manipulation to yield the target active pharmaceutical ingredient (API) or its immediate precursor.

Application in the Synthesis of 2,6-Dialkylphenylacetic Acid Derivatives

A significant application of substituted 2,6-dimethylbenzyl alcohols is in the multi-step synthesis of 2,6-dialkylphenylacetic acids. A representative example is the synthesis of (4-chloro-2,6-dimethylphenyl)acetic acid. This process highlights several key chemical transformations where this compound derivatives are central. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis 2,6-Dimethylbenzaldehyde_Derivative Substituted 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzyl_alcohol_Derivative Substituted This compound 2,6-Dimethylbenzaldehyde_Derivative->2,6-Dimethylbenzyl_alcohol_Derivative Reduction (e.g., NaBH4) 2,6-Dimethylbenzyl_chloride_Derivative Substituted 2,6-Dimethylbenzyl Chloride 2,6-Dimethylbenzyl_alcohol_Derivative->2,6-Dimethylbenzyl_chloride_Derivative Chlorination (e.g., SOCl2) 2,6-Dimethylphenylacetonitrile_Derivative Substituted 2,6-Dimethylphenylacetonitrile 2,6-Dimethylbenzyl_chloride_Derivative->2,6-Dimethylphenylacetonitrile_Derivative Cyanation (e.g., NaCN) 2,6-Dimethylphenylacetic_acid_Derivative Substituted 2,6-Dimethylphenylacetic Acid 2,6-Dimethylphenylacetonitrile_Derivative->2,6-Dimethylphenylacetic_acid_Derivative Hydrolysis (e.g., H2SO4, H2O)

Figure 1: Synthetic workflow for 2,6-dialkylphenylacetic acids.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of a representative compound, (4-chloro-2,6-dimethylphenyl)acetic acid, based on established synthetic methodologies.

StepReactionStarting MaterialKey ReagentsSolventTemperatureTimeYield (%)
1Reduction4-Chloro-2,6-dimethylbenzaldehydeSodium borohydride (NaBH₄)Methanol0-25°C2-4 h>95
2Chlorination4-Chloro-2,6-dimethylbenzyl alcoholThionyl chloride (SOCl₂)Dichloromethane0°C to RT1-2 h~90
3Cyanation4-Chloro-2,6-dimethylbenzyl chlorideSodium cyanide (NaCN)Acetone/WaterReflux16-20 h80-90
4Hydrolysis(4-Chloro-2,6-dimethylphenyl)acetonitrileSulfuric acid, WaterDioxaneReflux6-8 h~85

Experimental Protocols

The following protocols provide detailed methodologies for each key step in the synthesis of (4-chloro-2,6-dimethylphenyl)acetic acid.

Protocol 1: Reduction of 4-Chloro-2,6-dimethylbenzaldehyde

This protocol details the reduction of the aldehyde to the corresponding benzyl alcohol.

G Start Start Dissolve_Aldehyde Dissolve 4-chloro-2,6-dimethyl- benzaldehyde in methanol Start->Dissolve_Aldehyde Cool_Solution Cool solution to 0°C (ice bath) Dissolve_Aldehyde->Cool_Solution Add_NaBH4 Add NaBH4 portion-wise Cool_Solution->Add_NaBH4 Stir_at_RT Stir at room temperature for 2-4 hours Add_NaBH4->Stir_at_RT Quench Quench with dilute HCl Stir_at_RT->Quench Extract Extract with ethyl acetate Quench->Extract Dry_and_Concentrate Dry organic phase and concentrate in vacuo Extract->Dry_and_Concentrate Product Product: 4-Chloro-2,6-dimethyl- benzyl alcohol Dry_and_Concentrate->Product

Figure 2: Workflow for the reduction of 4-chloro-2,6-dimethylbenzaldehyde.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2,6-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) in portions to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow addition of 1 M HCl until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Protocol 2: Chlorination of 4-Chloro-2,6-dimethylbenzyl alcohol

This protocol describes the conversion of the benzyl alcohol to the corresponding benzyl chloride.

  • Reaction Setup: To a stirred solution of 4-chloro-2,6-dimethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into saturated aqueous sodium bicarbonate solution to neutralize excess thionyl chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-chloro-2,6-dimethylbenzyl chloride.

Protocol 3: Cyanation of 4-Chloro-2,6-dimethylbenzyl chloride

This protocol details the formation of the phenylacetonitrile derivative.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2,6-dimethylbenzyl chloride (1.0 eq) in a mixture of acetone and water.

  • Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 16-20 hours with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the acetone by distillation.

  • Extraction: Add water to the residue and extract the product with toluene (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-chloro-2,6-dimethylphenyl)acetonitrile can be purified by vacuum distillation.

Protocol 4: Hydrolysis of (4-Chloro-2,6-dimethylphenyl)acetonitrile

This protocol outlines the final step to produce the phenylacetic acid derivative.

  • Reaction Setup: In a round-bottom flask, add (4-chloro-2,6-dimethylphenyl)acetonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (4-chloro-2,6-dimethylphenyl)acetic acid.

References

Application of 2,6-Dimethylbenzyl Alcohol in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylbenzyl alcohol is an aromatic alcohol that holds potential as a versatile building block in polymer chemistry.[1] Its unique structure, characterized by the presence of a hydroxyl group and two methyl groups in the ortho positions of the benzene ring, can impart specific properties to polymers, such as altered thermal stability, solubility, and reactivity. The steric hindrance provided by the ortho-methyl groups is a critical factor that can influence polymerization kinetics and the final polymer architecture. This document provides detailed application notes and experimental protocols for the use of this compound in various polymerization reactions, including as an initiator for ring-opening polymerization, an accelerator for cationic polymerization, and as a monomer in polycondensation.

Application Note I: Initiator for Ring-Opening Polymerization (ROP) of Lactide

Application: Synthesis of polylactide (PLA) with a 2,6-dimethylbenzyl end-group. This end-group can be useful for subsequent polymer modification or for tuning the polymer's properties. Benzyl alcohol and its derivatives are commonly used as initiators in the ring-opening polymerization of lactide.[2]

Principle: The hydroxyl group of this compound acts as a nucleophile, attacking the carbonyl carbon of the lactide monomer, thus initiating the polymerization. Each molecule of this compound initiates the growth of one polymer chain, allowing for control over the molecular weight of the resulting polymer by adjusting the monomer-to-initiator ratio.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol is adapted from a general procedure for the bulk polymerization of L-lactide using a benzyl alcohol initiator.[2]

Materials:

  • L-Lactide

  • This compound

  • 4-Dimethylaminopyridine (DMAP)

  • Methane sulfonic acid (MSA)

  • Chloroform

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk flask and other standard glassware

Procedure:

  • Catalyst Preparation: Prepare the DMAP:MSA (1:2) organocatalyst.

  • Monomer and Initiator Charging: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add L-lactide and this compound. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Addition: Add the DMAP:MSA (1:2) catalyst to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 150°C with continuous stirring. The reaction time will depend on the desired conversion.

  • Purification: After cooling to room temperature, dissolve the crude polymer in chloroform and precipitate it in an excess of cold methanol.

  • Drying: Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.

Expected Quantitative Data

The following table presents hypothetical data for the synthesis of PLA using this compound as an initiator, based on typical results for ROP of lactide.

[M]/[I] RatioConversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
1009513699125001.15
2009226538248001.20
4009052076495001.25

Note: Mn (Theoretical) = ([M]/[I] ratio * Molar Mass of Lactide * Conversion) + Molar Mass of Initiator. The experimental values may vary depending on reaction conditions and the steric hindrance of the initiator.

Experimental Workflow

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up Monomer L-Lactide ReactionVessel Schlenk Flask (150°C, N2 atm) Monomer->ReactionVessel Initiator 2,6-Dimethylbenzyl alcohol Initiator->ReactionVessel Catalyst DMAP:MSA Catalyst->ReactionVessel Dissolution Dissolve in Chloroform ReactionVessel->Dissolution Cooling Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Product Polylactide with 2,6-dimethylbenzyl end-group Drying->Product

Caption: Workflow for the ring-opening polymerization of L-lactide.

Application Note II: Accelerator for Photoinitiated Cationic Polymerization of Epoxides

Application: To enhance the rate of photoinitiated cationic polymerization of epoxide monomers. Benzyl alcohol derivatives have been shown to have a marked accelerating effect in these systems.[3]

Principle: In the presence of a photoinitiator and UV irradiation, a Brønsted acid is generated, which initiates the cationic ring-opening polymerization of the epoxide. This compound can act as a chain transfer agent. The growing cationic chain end reacts with the alcohol, forming a protonated ether. This can then transfer a proton to another monomer, initiating a new chain. This "activated monomer" mechanism leads to an acceleration of the polymerization rate. The steric hindrance from the methyl groups in this compound may influence the rate of this chain transfer reaction.

Experimental Protocol: Photoinitiated Cationic Polymerization of an Epoxide Monomer

This protocol is a general guide and should be optimized for specific monomers and photoinitiators.

Materials:

  • Epoxide monomer (e.g., 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate)

  • Diaryliodonium salt photoinitiator (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate)

  • This compound

  • UV curing system

  • Real-time FT-IR spectrometer (for monitoring conversion)

Procedure:

  • Formulation: Prepare a mixture of the epoxide monomer, the photoinitiator (typically 0.1-2 wt%), and this compound (0.5-5 wt%). The components should be thoroughly mixed in the dark to avoid premature polymerization.

  • Sample Preparation: Apply a thin film of the formulation onto a suitable substrate (e.g., a KBr plate for FT-IR analysis).

  • UV Curing: Expose the sample to UV light of the appropriate wavelength and intensity.

  • Monitoring: Monitor the disappearance of the epoxide peak (e.g., around 790 cm⁻¹) in real-time using an FT-IR spectrometer to determine the polymerization kinetics.

Signaling Pathway

Cationic_Polymerization Photoinitiator Diaryliodonium Salt Bronsted_Acid Brønsted Acid (H+) Photoinitiator->Bronsted_Acid Photolysis UV_light UV Light UV_light->Photoinitiator Epoxide Epoxide Monomer Bronsted_Acid->Epoxide Initiation Growing_Chain Growing Polymer Chain (Cationic) Epoxide->Growing_Chain New_Chain New Growing Chain Epoxide->New_Chain Re-initiation Growing_Chain->Epoxide Propagation Alcohol 2,6-Dimethylbenzyl alcohol Growing_Chain->Alcohol Chain Transfer Protonated_Ether Protonated Ether Alcohol->Protonated_Ether Protonated_Ether->Epoxide Proton Transfer Terminated_Chain Terminated Polymer Chain (with ether end-group) Protonated_Ether->Terminated_Chain

Caption: Activated monomer mechanism in cationic polymerization.

Application Note III: Monomer for Polycondensation

Application: Synthesis of poly(2,6-dimethylphenylenemethylene), a type of poly(phenylenemethylene), through self-condensation of this compound.

Principle: In the presence of a strong acid catalyst, this compound can undergo a polycondensation reaction. The hydroxyl group of one molecule is protonated and eliminated as water, forming a benzylic carbocation. This carbocation then attacks the aromatic ring of another molecule, forming a methylene bridge and regenerating a proton. The steric hindrance from the two methyl groups will likely influence the regioselectivity of the electrophilic aromatic substitution, favoring para-substitution.

Experimental Protocol: Acid-Catalyzed Polycondensation

This protocol is based on the polymerization of benzyl alcohol in anhydrous hydrogen fluoride. Caution: Anhydrous HF is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment.

Materials:

  • This compound

  • Anhydrous Hydrogen Fluoride (HF)

  • Polyethylene beaker

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a polyethylene beaker, place a magnetic stir bar and cool the beaker in an ice bath.

  • Monomer Addition: Slowly add this compound to the stirred, anhydrous HF. A vigorous reaction is expected.

  • Reaction: Continue stirring at room temperature for a specified period (e.g., 1-2 hours).

  • Work-up: Allow the HF to evaporate in a well-ventilated fume hood.

  • Purification: Wash the resulting solid polymer repeatedly with water until the washings are neutral.

  • Drying: Dry the polymer in an oven at a moderate temperature (e.g., 60°C) and then under vacuum.

Logical Relationship

Polycondensation Monomer This compound Protonation Protonation of -OH group Monomer->Protonation Electrophilic_Attack Electrophilic Aromatic Substitution Monomer->Electrophilic_Attack Acid Strong Acid (H+) Acid->Protonation Water_Elimination Elimination of H2O Protonation->Water_Elimination Carbocation Benzylic Carbocation Water_Elimination->Carbocation Carbocation->Electrophilic_Attack Dimer Dimer Formation Electrophilic_Attack->Dimer Polymer Poly(2,6-dimethylphenylene methylene) Dimer->Polymer Propagation

Caption: Polycondensation of this compound.

Conclusion

This compound presents several interesting opportunities for application in polymer chemistry. Its ability to act as an initiator, accelerator, and monomer allows for the synthesis of a variety of polymeric structures. The steric hindrance from the ortho-methyl groups is a key feature that can be exploited to control polymerization processes and tailor the properties of the resulting polymers. Further research is warranted to fully explore the potential of this versatile molecule and to obtain more specific quantitative data on its performance in different polymerization systems. Researchers should carefully consider the potential impact of steric effects when adapting protocols from less hindered benzyl alcohol derivatives.

References

Application Note: Synthesis of 2,6-Dimethylbenzyl Chloride via Chlorination of 2,6-Dimethylbenzyl Alcohol with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2,6-dimethylbenzyl chloride, a key intermediate in the production of pharmaceuticals and agrochemicals.[1] The described method involves the chlorination of 2,6-dimethylbenzyl alcohol using thionyl chloride. This document outlines the reaction mechanism, detailed experimental procedures, quantitative data on reaction yield and product purity, and essential safety precautions. The intended audience includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

2,6-Dimethylbenzyl chloride is a versatile chemical intermediate utilized in the synthesis of a variety of organic compounds.[1] Its utility in the pharmaceutical and agrochemical industries stems from its capacity to act as a building block in the creation of more complex molecules.[1] A common and effective method for the preparation of 2,6-dimethylbenzyl chloride is the reaction of this compound with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by a chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The reaction of alcohols with thionyl chloride can proceed through different mechanisms, such as SN1, SN2, or SNi (internal nucleophilic substitution), depending on the substrate and reaction conditions. For primary alcohols like this compound, the reaction generally follows an SN2-like pathway.

Reaction Scheme

Experimental Protocols

This section details two protocols for the synthesis of 2,6-dimethylbenzyl chloride. Protocol A is a specific example with reported yield and purity, while Protocol B provides a more general procedure for substituted benzyl alcohols.

Protocol A: Synthesis in Toluene

This protocol is adapted from a documented synthesis of 2,6-dimethylbenzyl chloride.[2]

Materials:

  • This compound (purity 74.7%)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Celite

  • Round-bottom flask

  • Heating mantle with stirrer

  • Dropping funnel

  • Condenser

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stirrer, heating mantle, and condenser, a solution of 91.4 g (0.768 mol) of thionyl chloride in 100 ml of toluene is prepared.

  • The solution is heated to 72°C.

  • A solution of 100 g of this compound (74.7% purity) in 700 ml of toluene is added dropwise over a period of one hour.

  • The reaction mixture is stirred for an additional hour at 72°C.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation.

  • The residue is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude product can be further purified by vacuum distillation. Before distillation, it is advisable to wash the crude product with a 5% aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water and then brine.[3]

Protocol B: General Procedure for Substituted Benzyl Alcohols

This protocol provides a general method for the chlorination of substituted benzyl alcohols and includes the use of a base to neutralize the generated HCl.[4]

Materials:

  • Substituted benzyl alcohol (e.g., 3-methoxybenzyl alcohol)

  • Triethylamine

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • 1N HCl aqueous solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted benzyl alcohol and triethylamine in dichloromethane in a suitable flask.

  • Slowly add thionyl chloride to the solution at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with 1N HCl aqueous solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the product.

Data Presentation

The following table summarizes the quantitative data obtained from the described protocols.

ParameterProtocol AProtocol B
Substrate This compound (74.7% purity)Substituted benzyl alcohol
Solvent TolueneDichloromethane
Temperature 72°CRoom Temperature
Reaction Time 2 hours1 hour
Yield 89.7% of theoreticalNot specified
Purity 71.0% (by GC/MS)Not specified

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2,6-dimethylbenzyl chloride as described in Protocol A.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Prepare SOCl₂ in Toluene B Heat to 72°C A->B C Add 2,6-Dimethylbenzyl Alcohol Solution B->C D Stir at 72°C for 1h C->D E Distill Excess SOCl₂ D->E F Filter through Celite E->F G Concentrate under Reduced Pressure F->G H Crude Product G->H I Optional: Aqueous Wash (NaHCO₃, H₂O, Brine) H->I J Vacuum Distillation I->J K Pure 2,6-Dimethylbenzyl Chloride J->K L GC/MS Analysis K->L

Caption: Experimental workflow for the synthesis of 2,6-dimethylbenzyl chloride.

Safety Precautions

Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[5][6] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][7][8] All glassware must be thoroughly dried before use to prevent vigorous reactions. In case of skin contact, wash the affected area immediately and thoroughly with water.[5]

Benzyl chlorides are lachrymatory and skin irritants.[9] Avoid inhalation of vapors and direct contact with the skin and eyes.[9]

Conclusion

The reaction of this compound with thionyl chloride is an efficient method for the synthesis of 2,6-dimethylbenzyl chloride. The provided protocols offer a reliable and scalable approach for producing this important chemical intermediate. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields and purity. The use of analytical techniques like GC-MS is recommended for the characterization and purity assessment of the final product.[2]

References

Application Notes: Esterification of 2,6-Dimethylbenzyl Alcohol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethylbenzyl alcohol is a sterically hindered primary alcohol. The presence of two methyl groups ortho to the benzylic hydroxyl group significantly influences its reactivity in esterification reactions. Esters derived from this alcohol are of interest to researchers and drug development professionals for several reasons. The bulky 2,6-dimethylbenzyl group can be employed as a sterically demanding protecting group in organic synthesis. Furthermore, in medicinal chemistry, esterification is a common strategy to create prodrugs, improving the pharmacokinetic properties of a parent drug. The lipophilic nature of the 2,6-dimethylbenzyl moiety can enhance membrane permeability and influence the metabolic stability of the ester linkage.

Applications in Drug Development

In drug development, the conversion of a carboxylic acid-containing drug into a 2,6-dimethylbenzyl ester can offer several advantages:

  • Improved Bioavailability: The increased lipophilicity of the ester prodrug can enhance its absorption across biological membranes.

  • Controlled Release: The rate of hydrolytic cleavage of the ester bond, which releases the active drug, can be tuned by the steric hindrance provided by the 2,6-dimethylbenzyl group. This can potentially lead to a more sustained release profile.

  • Masking Unwanted Properties: Esterification can mask the taste of a drug or reduce irritation at the site of administration.

The steric hindrance of the 2,6-dimethylbenzyl group makes these esters potentially more resistant to non-specific enzymatic hydrolysis, which could lead to more targeted drug delivery if the ester is designed to be cleaved by a specific enzyme at the target site.

Experimental Protocols

Due to the steric hindrance of this compound, direct acid-catalyzed Fischer esterification may be slow or require harsh conditions. More effective methods often involve the use of activating agents for the carboxylic acid or the alcohol.

Protocol 1: Synthesis of 2,6-Dimethylbenzyl Acetate via Acetic Anhydride

This protocol describes a straightforward method for the synthesis of 2,6-dimethylbenzyl acetate using acetic anhydride as the acylating agent.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium bicarbonate (aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 8.17 g) and acetic anhydride (e.g., 8.1 g).

  • Heat the mixture at 70°C for 3 hours.

  • After cooling to room temperature, remove the excess acetic anhydride and acetic acid in vacuo using a rotary evaporator.

  • To the residue, add aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the product with diethyl ether.

  • Wash the organic extract with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent in vacuo to yield 2,6-dimethylbenzyl acetate as an oil.[1]

G cluster_reactants Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product This compound This compound Heat at 70°C for 3h Heat at 70°C for 3h This compound->Heat at 70°C for 3h Acetic anhydride Acetic anhydride Acetic anhydride->Heat at 70°C for 3h Evaporation in vacuo Evaporation in vacuo Heat at 70°C for 3h->Evaporation in vacuo Neutralization with NaHCO3 Neutralization with NaHCO3 Evaporation in vacuo->Neutralization with NaHCO3 Extraction with Diethyl Ether Extraction with Diethyl Ether Neutralization with NaHCO3->Extraction with Diethyl Ether Washing with Water Washing with Water Extraction with Diethyl Ether->Washing with Water Drying with MgSO4 Drying with MgSO4 Washing with Water->Drying with MgSO4 2,6-Dimethylbenzyl acetate 2,6-Dimethylbenzyl acetate Drying with MgSO4->2,6-Dimethylbenzyl acetate Final Evaporation

Fig. 1: Workflow for the synthesis of 2,6-dimethylbenzyl acetate.
Protocol 2: General Steglich Esterification for Hindered Alcohols

This protocol is a general method for the esterification of sterically hindered alcohols like this compound with a carboxylic acid, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous as it proceeds under mild conditions.

Materials:

  • This compound

  • Carboxylic acid of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

G cluster_reactants Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic Acid Carboxylic Acid Stir at 0°C to RT for 12-24h Stir at 0°C to RT for 12-24h Carboxylic Acid->Stir at 0°C to RT for 12-24h This compound This compound This compound->Stir at 0°C to RT for 12-24h DMAP (cat.) DMAP (cat.) DMAP (cat.)->Stir at 0°C to RT for 12-24h DCC DCC DCC->Stir at 0°C to RT for 12-24h Filter DCU Filter DCU Stir at 0°C to RT for 12-24h->Filter DCU Aqueous Wash Aqueous Wash Filter DCU->Aqueous Wash Drying Drying Aqueous Wash->Drying Column Chromatography Column Chromatography Drying->Column Chromatography 2,6-Dimethylbenzyl Ester 2,6-Dimethylbenzyl Ester Column Chromatography->2,6-Dimethylbenzyl Ester

References

Application Notes and Protocols: Selective Oxidation of 2,6-Dimethylbenzyl Alcohol to 2,6-Dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly crucial in the pharmaceutical and fine chemical industries where precise control of functional groups is paramount. 2,6-Dimethylbenzaldehyde is a valuable building block in the synthesis of various biologically active molecules and advanced materials. Its preparation from the corresponding 2,6-dimethylbenzyl alcohol presents a challenge due to the steric hindrance imposed by the two ortho-methyl groups, which can affect reaction rates and yields. This document provides detailed application notes and protocols for the efficient and selective oxidation of this compound to 2,6-dimethylbenzaldehyde using various modern oxidation methodologies. The presented protocols are designed to be reproducible and scalable for research and development purposes.

Overview of Oxidation Methods

Several methods are available for the oxidation of primary alcohols to aldehydes. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid. For a sterically hindered substrate like this compound, the reaction conditions must be carefully optimized. This document focuses on three widely used and effective methods:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates at room temperature and neutral pH, making it compatible with a wide range of functional groups.[1]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, offering excellent yields and compatibility with sensitive functional groups.[2]

  • TEMPO-Catalyzed Oxidation: A catalytic method that often employs a co-oxidant, such as sodium hypochlorite or aerobic oxygen, providing a greener and more atom-economical approach.[3]

Characterization Data

For accurate identification and purity assessment of the starting material and the final product, spectroscopic data is essential.

Table 1: Spectroscopic Data for this compound

Technique Data Source
¹H NMR (CDCl₃)δ (ppm): 7.15-7.05 (m, 3H, Ar-H), 4.75 (s, 2H, CH₂), 2.40 (s, 6H, 2 x CH₃), 1.65 (s, 1H, OH)
¹³C NMR δ (ppm): 136.0, 135.8, 128.4, 127.8, 62.5, 19.3
IR (Solid)ν (cm⁻¹): 3300-3100 (O-H stretch, broad), 3020, 2950, 2870 (C-H stretch), 1470, 1030 (C-O stretch)
Molecular Weight 136.19 g/mol [4]

Table 2: Spectroscopic Data for 2,6-Dimethylbenzaldehyde

Technique Data Source
¹H NMR (CDCl₃)δ (ppm): 10.6 (s, 1H, CHO), 7.4 (t, J=7.6 Hz, 1H, Ar-H), 7.15 (d, J=7.6 Hz, 2H, Ar-H), 2.6 (s, 6H, 2 x CH₃)[5]
¹³C NMR (CDCl₃)δ (ppm): 193.0, 140.0, 133.0, 131.0, 129.0, 20.0[5]
IR (Neat)ν (cm⁻¹): 2970, 2860, 2760 (C-H stretch), 1695 (C=O stretch, strong), 1600, 1470 (C=C stretch)[5]
Molecular Weight 134.18 g/mol [6]

Experimental Protocols

The following are detailed protocols for the oxidation of this compound.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard Dess-Martin oxidation procedures.[1][7]

Reaction Scheme:

G cluster_0 Dess-Martin Oxidation 2,6-Dimethylbenzyl_alcohol This compound 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzyl_alcohol->2,6-Dimethylbenzaldehyde DMP DMP Dess-Martin Periodinane (DMP) DCM, rt G cluster_1 Swern Oxidation 2,6-Dimethylbenzyl_alcohol_swern This compound 2,6-Dimethylbenzaldehyde_swern 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzyl_alcohol_swern->2,6-Dimethylbenzaldehyde_swern reagents_swern reagents_swern 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N, -78 °C to rt G cluster_2 TEMPO-Catalyzed Aerobic Oxidation 2,6-Dimethylbenzyl_alcohol_tempo This compound 2,6-Dimethylbenzaldehyde_tempo 2,6-Dimethylbenzaldehyde 2,6-Dimethylbenzyl_alcohol_tempo->2,6-Dimethylbenzaldehyde_tempo reagents_tempo reagents_tempo TEMPO (cat.), Cu(I) salt (cat.) Base, O₂ (air), Solvent, rt G cluster_workflow Experimental Workflow start Start: this compound reaction Oxidation Reaction (DMP, Swern, or TEMPO) start->reaction workup Aqueous Work-up & Extraction reaction->workup drying Drying & Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product: 2,6-Dimethylbenzaldehyde characterization->product

References

protocol for the purification of 2,6-Dimethylbenzyl alcohol by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 2,6-Dimethylbenzyl Alcohol by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of this compound via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent system. This protocol outlines procedures for solvent selection, the recrystallization process, and troubleshooting common issues to obtain high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is essential for its proper handling and purification.

PropertyValue
Chemical Formula C₉H₁₂O[1][2][3]
Molecular Weight 136.19 g/mol [1][2][3]
Appearance Colorless to light yellow solid[3]
Melting Point 81-82 °C[4]
Boiling Point 225.9 °C at 760 mmHg[4]
CAS Number 62285-58-9[1][3]

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a solid in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to form a saturated solution.[5][6] As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[5] Soluble impurities remain in the cooled solvent (mother liquor) because they are not present in high enough concentration to saturate the solution.[5]

Experimental Protocol

This protocol is divided into three main stages: solvent screening, the primary recrystallization procedure, and drying.

Materials and Equipment
  • Crude this compound

  • Various solvents (e.g., ethanol, isopropanol, water, hexane, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Step 1: Solvent Selection and Screening

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For aromatic alcohols like this compound, a mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.[7]

Procedure:

  • Place approximately 50 mg of crude this compound into several test tubes.

  • Add a different potential solvent (e.g., ethanol, water, hexane/ethyl acetate mixture) dropwise to each tube at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath to observe crystal formation.

  • The best solvent system will dissolve the compound when hot and yield a high recovery of crystals upon cooling.

Data Presentation: Solvent Screening Results

Solvent/Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
WaterInsolubleSparingly Soluble-
EthanolSolubleVery SolublePoor
HexaneSparingly SolubleSolubleGood
Ethanol/Water (e.g., 9:1) Sparingly Soluble Very Soluble Excellent
Isopropanol/WaterSparingly SolubleVery SolubleExcellent

Note: This table presents hypothetical results to illustrate the selection process. The Ethanol/Water system is highlighted as a promising candidate.

Step 2: Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., the "good" solvent like ethanol) in small portions while heating the mixture gently on a hot plate. Add just enough hot solvent to completely dissolve the solid.[5][7]

  • (Optional) Addition of Anti-solvent: If using a mixed-solvent system, slowly add the hot "poor" solvent (anti-solvent, e.g., water) dropwise to the hot solution until it becomes slightly cloudy (turbid).[7] Then, add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[7]

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • (Optional) Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them. This step prevents premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[7]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (using the same solvent system as the recrystallization) to remove any adhering mother liquor containing impurities.[5][7]

Step 3: Drying

Transfer the purified crystals from the filter paper to a watch glass. Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_final Final Product crude Crude this compound solvent Select Solvent System (e.g., Ethanol/Water) crude->solvent dissolve 1. Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter_decision Insoluble Impurities? dissolve->hot_filter_decision hot_filter 2. Hot Gravity Filtration hot_filter_decision->hot_filter Yes cool 3. Cool Slowly to Induce Crystallization hot_filter_decision->cool No hot_filter->cool isolate 4. Isolate Crystals via Vacuum Filtration cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry the Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
"Oiling Out" The solution is too concentrated, or the cooling process is too rapid.[7]Reheat the solution to redissolve the oil. Add a small amount of the primary solvent to reduce saturation. Allow the solution to cool more slowly.[7]
Low Crystal Yield Too much solvent was used; incomplete cooling; washing with warm solvent.[7]Use the minimum amount of solvent necessary. Ensure adequate cooling time in an ice bath. Always wash crystals with a minimal amount of ice-cold solvent.[7]
Colored Product Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[8]
No Crystals Form The solution is not supersaturated; the compound may be too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If still unsuccessful, partially evaporate the solvent and attempt cooling again.

References

Application Notes and Protocols: 2,6-Dimethylbenzyl Alcohol as a Versatile Building Block for Medicinal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylbenzyl alcohol is an aromatic alcohol that holds potential as a versatile starting material in the synthesis of novel medicinal compounds. While specific drug molecules derived directly from this compound are not extensively documented in publicly available literature, its structural features suggest its utility in creating a diverse range of bioactive molecules. This document provides an overview of the potential applications of this compound as a building block, drawing parallels from the known biological activities of other substituted benzyl alcohol derivatives. It includes generalized synthetic protocols and hypothetical signaling pathways to guide researchers in exploring the medicinal chemistry of this compound derivatives.

Introduction

Benzyl alcohol and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and enzyme-inhibiting properties. The core structure of this compound, with its sterically hindered hydroxyl group and lipophilic phenyl ring, provides a unique scaffold for the design of new therapeutic agents. The methyl groups at the 2 and 6 positions can influence the molecule's conformation, metabolic stability, and interaction with biological targets. This document aims to serve as a foundational guide for researchers interested in leveraging this compound in their drug discovery programs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and understanding the potential pharmacokinetic profile of its derivatives.

PropertyValueReference
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Colorless to light yellow solid
Melting Point 81-82 °C
Boiling Point 225.9 °C at 760 mmHg
Purity ≥96% (HPLC)
CAS Number 62285-58-9

Potential Therapeutic Applications and Biological Activities of Derivatives

While specific data for this compound derivatives is limited, the broader class of benzyl alcohol derivatives has shown promise in several therapeutic areas. Table 2 summarizes the observed biological activities of various substituted benzyl alcohol derivatives, which can serve as a guide for hypothesizing the potential of compounds derived from this compound.

Compound ClassBiological ActivityExample and Reference
Substituted Benzyl AlcoholsAntifungalEffective against Candida albicans and Trichophyton rubrum.
Benzyl HydrazidesAntibacterial, AntioxidantSome derivatives show significant activity against Gram-positive and Gram-negative bacteria.
N-benzyl-2-phenylethanaminesCholinesterase InhibitionPotential for Alzheimer's disease treatment.
Benzyl-substituted HeterocyclesVariousCan exhibit a wide range of activities depending on the heterocyclic core.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of medicinal compounds derived from this compound. These should be adapted and optimized for specific target molecules.

General Synthesis of 2,6-Dimethylbenzyl Ethers

This protocol describes a general method for the etherification of this compound, a common step in creating more complex derivatives.

Workflow for Synthesis of 2,6-Dimethylbenzyl Ethers

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound step1 Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) start->step1 step2 Addition of an alkyl halide (R-X) step1->step2 step3 Reaction quenching and work-up step2->step3 product Purified 2,6-Dimethylbenzyl Ether Derivative step3->product eval1 In vitro biological screening (e.g., antimicrobial, enzyme inhibition assays) product->eval1 eval2 Determination of IC50/MIC values eval1->eval2 eval3 Lead compound identification eval2->eval3

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,6-dimethylbenzyl ether.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for assessing the antimicrobial activity of newly synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: Signaling Pathway Modulation

Derivatives of benzyl alcohol could potentially exert their therapeutic effects by modulating key signaling pathways involved in disease pathogenesis. For instance, as enzyme inhibitors, they might target kinases, which are crucial regulators of cell signaling.

Hypothetical Kinase Inhibition Pathway

G Hypothetical Kinase Inhibition cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Inhibitor 2,6-Dimethylbenzyl Derivative Inhibitor->Kinase

Caption: A hypothetical signaling pathway illustrating how a 2,6-dimethylbenzyl derivative could act as a kinase inhibitor.

This diagram illustrates a simplified signal transduction cascade where a growth factor activates a receptor tyrosine kinase, leading to the activation of a downstream kinase. This kinase then phosphorylates a substrate protein, resulting in a cellular response. A hypothetical 2,6-dimethylbenzyl derivative could inhibit this pathway by binding to the downstream kinase, thereby blocking the cellular response. This is a common mechanism for anti-cancer and anti-inflammatory drugs.

Conclusion

This compound presents an intriguing starting point for the development of new medicinal compounds. While further research is needed to synthesize and evaluate specific derivatives, the information presented here provides a framework for initiating such investigations. The unique structural characteristics of this building block, combined with the known bioactivities of related compounds, suggest that novel and potent therapeutic agents may be discovered through its exploration. Researchers are encouraged to use the provided protocols as a starting point for their synthetic and biological evaluation efforts.

Application Notes and Protocols for the Quantification of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 2,6-Dimethylbenzyl alcohol in various matrices. The methodologies described are based on common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), drawing upon established methods for benzyl alcohol and related aromatic compounds. These protocols are intended as a starting point and should be optimized and validated for specific applications.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be adapted for the analysis of this compound. Reversed-phase HPLC with UV detection is a common approach for aromatic compounds.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for method development, particularly for selecting appropriate chromatographic conditions.

PropertyValueReference
Molecular Formula C9H12O[4][5]
Molecular Weight 136.19 g/mol [4][5]
Melting Point 81-85 °C[4][6][7]
Boiling Point 120 °C[4]
Appearance Colorless to light yellow solid[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Experimental Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Reagents:

  • Methanol (HPLC grade) or a suitable organic solvent for sample and standard preparation.

  • This compound reference standard.

  • An appropriate internal standard (e.g., 3,4-dimethylphenol) may be used for improved accuracy.[8]

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Injection Port Temp. 260 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM)

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Preparation (General):

    • Liquid Samples: Dilute an accurately weighed or measured amount of the sample with a suitable solvent (e.g., methanol) to bring the concentration of this compound within the calibration range.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • For quantification, construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Expected Quantitative Data (Hypothetical for Method Validation)

The following table summarizes the expected performance parameters for a validated GC-MS method. These values are illustrative and would need to be experimentally determined.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject into GC-MS Standard->Injection Sample Prepare Sample Extract Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This proposed RP-HPLC method is based on general principles for the analysis of aromatic alcohols and can be adapted for the quantification of this compound.[2][3]

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm or 254 nm (to be optimized)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of working standards by serial dilution.

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Solid/Semi-solid Samples: Extract a known amount of the sample with the mobile phase. Filter the extract through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Expected Quantitative Data (Hypothetical for Method Validation)

The following table summarizes the expected performance parameters for a validated RP-HPLC method. These values are illustrative and would need to be experimentally determined.

ParameterExpected Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%

RP-HPLC Experimental Workflow

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Standard_HPLC Prepare Standard Solutions Injection_HPLC Inject into HPLC Standard_HPLC->Injection_HPLC Sample_HPLC Prepare Sample Solution Sample_HPLC->Injection_HPLC Separation_HPLC Chromatographic Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Integration Peak Integration Detection_HPLC->Integration Calibration Calibration Curve Integration->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: Workflow for the RP-HPLC analysis of this compound.

Method Validation Strategy

For both GC-MS and RP-HPLC methods, a comprehensive validation should be performed according to ICH guidelines or other relevant regulatory standards. The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Relationship of Method Validation Parameters

Validation_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Range Range Linearity->Range Range->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols for the Analysis of 2,6-Dimethylbenzyl Alcohol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 2,6-Dimethylbenzyl alcohol using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to be adaptable for various sample matrices encountered in pharmaceutical and chemical research.

Introduction

This compound is an aromatic alcohol with applications in the synthesis of pharmaceuticals and as a fragrance ingredient.[1] Accurate and precise analytical methods are crucial for its quantification in raw materials, in-process samples, and final products to ensure quality and consistency. This application note details robust and reliable HPLC and GC-MS methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a widely used technique for the analysis of moderately polar compounds like aromatic alcohols. The method described here utilizes a C8 column for the separation and a UV detector for quantification.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Sample Preparation:

  • The sample preparation will depend on the matrix. For a drug substance, a simple "dilute and shoot" approach is often sufficient.[2]

  • Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

  • For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[3][4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation Summary (HPLC-UV)

The following table summarizes the typical validation parameters and acceptance criteria for this HPLC method, based on ICH guidelines.[5][6][7][8]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and suitable for trace-level analysis of this compound.

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is suitable (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9][10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

  • SIM Ions (Proposed): Based on the structure of this compound, characteristic ions would be selected (e.g., m/z 136, 121, 105, 91, 77).

3. Reagents and Standards:

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

4. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

5. Sample Preparation:

  • Similar to the HPLC method, the sample preparation will be matrix-dependent.

  • For liquid samples, a direct injection after dilution may be possible.

  • For solid samples, extraction with a suitable solvent followed by filtration or centrifugation is necessary.

  • Headspace analysis can be a valuable technique for volatile and semi-volatile compounds in complex matrices.[11]

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion(s) for the this compound standards against their concentrations.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Method Validation Summary (GC-MS)

The following table outlines the expected validation parameters for the GC-MS method.[5][6][12]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Range 0.1 - 25 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (%RSD) ≤ 5.0%
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL

Visualized Workflows and Method Relationship

To provide a clear overview of the analytical processes and the interplay between the two techniques, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution HPLC HPLC Injection Sample->HPLC Standard Standard Weighing & Serial Dilution Standard->HPLC Separation C8 Column Separation (Isocratic) HPLC->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Figure 1: HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing, Extraction & Dilution GCMS GC Injection (Splitless) Sample->GCMS Standard Standard Weighing & Serial Dilution Standard->GCMS Separation DB-5 Column Separation (Temp. Program) GCMS->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Full Scan / SIM) Ionization->Detection Integration Peak Integration (Extracted Ion Chromatogram) Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification

Figure 2: GC-MS analytical workflow for this compound.

Method_Relationship cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte 2,6-Dimethylbenzyl Alcohol Analysis HPLC_Node Primary Quantitative Method Analyte->HPLC_Node GCMS_Node Confirmatory & Trace Analysis Method Analyte->GCMS_Node HPLC_Adv Advantages: - Robust & Routine - Simple Sample Prep - Lower Cost HPLC_Node->HPLC_Adv GCMS_Adv Advantages: - High Specificity (MS) - High Sensitivity - Impurity Identification GCMS_Node->GCMS_Adv

Figure 3: Logical relationship between HPLC and GC-MS methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethylbenzyl alcohol synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via different synthetic routes.

Route 1: Grignard Reaction of 2,6-Dimethylbromobenzene with Formaldehyde

The Grignard reaction is a powerful method for forming carbon-carbon bonds. However, the steric hindrance from the two methyl groups in 2,6-dimethylbromobenzene can present challenges.

Question: My Grignard reaction fails to initiate. What could be the issue?

Answer: Failure to initiate is a common problem in Grignard reactions. Several factors could be responsible:

  • Wet Glassware or Solvent: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface. Adding a small crystal of iodine can also help activate the magnesium.

  • Impure Aryl Halide: The 2,6-dimethylbromobenzene should be pure and dry. Impurities can inhibit the reaction.

Question: The yield of my Grignard reaction is consistently low. How can I improve it?

Answer: Low yields in the Grignard synthesis of this compound are often due to steric hindrance and side reactions.

  • Slow Addition of Aryl Halide: Add the solution of 2,6-dimethylbromobenzene to the magnesium turnings dropwise and at a rate that maintains a gentle reflux. This prevents the formation of byproducts from the coupling of the Grignard reagent with the unreacted aryl halide (Wurtz-type coupling).

  • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Once formed, the reaction with formaldehyde should be carried out at a lower temperature (e.g., 0 °C) to minimize side reactions.

  • Formaldehyde Source: Gaseous formaldehyde, generated by the depolymerization of paraformaldehyde, is often used.[1] Ensure a steady and controlled flow of formaldehyde gas into the reaction mixture with vigorous stirring.[1] Using an excess of paraformaldehyde can help drive the reaction to completion.[1]

Question: I am observing a significant amount of biphenyl byproduct. What is causing this?

Answer: The formation of 2,2',6,6'-tetramethylbiphenyl is a common side reaction, especially with sterically hindered aryl halides. This is due to the coupling of the Grignard reagent with the starting aryl bromide. To minimize this, ensure a slow and controlled addition of the 2,6-dimethylbromobenzene to the magnesium, maintaining a high dilution.

Route 2: Reduction of 2,6-Dimethylbenzaldehyde

The reduction of the corresponding aldehyde is a common and often high-yielding method for preparing benzyl alcohols.

Question: My reduction of 2,6-dimethylbenzaldehyde with sodium borohydride (NaBH₄) is incomplete. What should I do?

Answer: While NaBH₄ is a mild and selective reducing agent, incomplete reduction can occur.

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of NaBH₄. A common starting point is 1.2-1.5 equivalents.[2]

  • Reaction Time and Temperature: While many reductions are rapid at room temperature, sterically hindered aldehydes may require longer reaction times or gentle heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion.

  • Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they also act as a proton source for the workup.[3]

Question: I am getting byproducts in my reduction reaction. How can I avoid them?

Answer: The reduction of aldehydes with NaBH₄ is generally a very clean reaction. If byproducts are observed, consider the following:

  • Purity of Starting Material: Ensure the 2,6-dimethylbenzaldehyde is pure. Impurities may lead to side reactions.

  • Over-reduction: This is unlikely with NaBH₄ as it does not typically reduce other functional groups like esters or carboxylic acids.[2] However, if more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are used, careful control of stoichiometry and temperature is crucial to avoid over-reduction of other functional groups if present in the molecule.

Route 3: Catalytic Hydrogenation of 2,6-Dimethylbenzoic Acid

This method involves the reduction of a carboxylic acid to an alcohol, which typically requires more forcing conditions than aldehyde reduction.

Question: The catalytic hydrogenation of 2,6-dimethylbenzoic acid is very slow or does not proceed. What are the possible reasons?

Answer: The hydrogenation of carboxylic acids is more challenging than that of many other functional groups.

  • Catalyst Activity: Ensure the catalyst (e.g., Ru/C) is active. The quality and age of the catalyst can significantly impact the reaction.

  • Hydrogen Pressure and Temperature: This reduction often requires high pressures of hydrogen and elevated temperatures. Consult the literature for specific conditions for similar substrates.

  • Solvent: The choice of solvent can influence the reaction rate. Ethereal solvents like dioxane or THF are often used.

Question: I am observing ring hydrogenation as a side reaction. How can I prevent this?

Answer: Hydrogenation of the aromatic ring is a potential side reaction under harsh conditions.

  • Catalyst Selection: Some catalysts are more prone to ring hydrogenation than others. Rhodium-based catalysts, for instance, are known for their ability to hydrogenate aromatic rings. Ruthenium-based catalysts are often a better choice for the selective reduction of the carboxylic acid group.

  • Reaction Conditions: Milder conditions (lower temperature and pressure) will favor the reduction of the carboxylic acid over the aromatic ring. Optimization of these parameters is key.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound in a laboratory setting?

A1: The reduction of 2,6-dimethylbenzaldehyde using sodium borohydride (NaBH₄) is generally the most straightforward and high-yielding method for laboratory-scale synthesis.[4][5] This method is chemoselective for the aldehyde, tolerant of many other functional groups, and the reaction conditions are mild.[3]

Q2: How does steric hindrance from the two methyl groups affect the synthesis of this compound?

A2: The two ortho-methyl groups create significant steric hindrance around the reactive center. This can slow down reaction rates, necessitate more forcing reaction conditions, and promote side reactions. For example, in the Grignard reaction, steric hindrance can make the approach of the Grignard reagent to formaldehyde more difficult, potentially lowering the yield.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Grignard Reaction: This reaction is highly exothermic and moisture-sensitive. Use of anhydrous solvents is crucial to avoid violent reactions. The reaction should be conducted in a well-ventilated fume hood, away from sources of ignition.

  • Sodium Borohydride: While safer than LiAlH₄, NaBH₄ is still a reactive hydride reagent. It can react with water to produce hydrogen gas, which is flammable. Handle in a well-ventilated area and add it portion-wise to the reaction mixture.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. Ensure the high-pressure apparatus is properly maintained and operated by trained personnel.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for aromatic alcohols.[6] The crude product is dissolved in a minimum amount of the hot solvent in which it is highly soluble, and then the anti-solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.[7] The pure crystals can then be collected by vacuum filtration.[8]

III. Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Grignard Reaction2,6-DimethylbromobenzeneMg, FormaldehydeModerateForms C-C bondSensitive to moisture, steric hindrance can be an issue
Aldehyde Reduction2,6-DimethylbenzaldehydeNaBH₄High[4][5]Mild conditions, high yield, good functional group toleranceStarting aldehyde may not be readily available
Carboxylic Acid Hydrogenation2,6-Dimethylbenzoic AcidH₂, Ru/CModerate to HighUses a common starting materialRequires high pressure and temperature, potential for side reactions

Table 2: Recommended Solvents for Recrystallization of this compound

Solvent SystemRationale
Ethanol/WaterGood for many aromatic alcohols, ethanol provides good solubility at high temperatures, while water acts as an anti-solvent.[6]
Isopropanol/WaterSimilar to ethanol/water, can be a good alternative.[6]
Toluene/HexaneA non-polar system where toluene provides initial solubility and hexane induces precipitation.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2,6-Dimethylbenzaldehyde with NaBH₄

Materials:

  • 2,6-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Once dissolved, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

V. Visualizations

experimental_workflow_reduction start Start: 2,6-Dimethylbenzaldehyde dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ (1.2 eq) cool->add_nabh4 react Stir at Room Temp (1-2h) add_nabh4->react quench Quench with 1M HCl react->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize dry->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound via aldehyde reduction.

troubleshooting_grignard cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Grignard Synthesis cause1 Moisture Contamination issue->cause1 cause2 Inactive Mg Surface issue->cause2 cause3 Side Reactions (e.g., Wurtz Coupling) issue->cause3 cause4 Steric Hindrance issue->cause4 sol1 Flame-dry glassware, use anhydrous solvents cause1->sol1 sol2 Activate Mg (crush, add iodine) cause2->sol2 sol3 Slow, dropwise addition of aryl halide cause3->sol3 sol4 Optimize reaction temperature and time cause4->sol4

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,6-Dimethylbenzyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: After synthesis, my crude this compound is a yellow to brown oil/solid. What are the likely impurities?

A1: The coloration of your crude product suggests the presence of impurities. The nature of these impurities largely depends on the synthetic route employed.

  • Unreacted Starting Materials: If you synthesized this compound via the reduction of 2,6-dimethylbenzaldehyde, residual aldehyde is a common impurity. Similarly, if the synthesis involved the reduction of 2,6-dimethylbenzoic acid or its esters, these starting materials might be present in the crude product.

  • Side-Reaction Products: Grignard reactions, a potential synthetic route, can lead to the formation of various side products.

  • Oxidation Products: Benzyl alcohols can be susceptible to oxidation, which may lead to the formation of the corresponding aldehyde (2,6-dimethylbenzaldehyde) or carboxylic acid (2,6-dimethylbenzoic acid), especially if not stored under an inert atmosphere.

Q2: I performed a recrystallization, but the purity of my this compound did not significantly improve. What could be the issue?

A2: Several factors can lead to an unsuccessful recrystallization:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, which is a solid at room temperature with a melting point of 81-82°C, a non-polar solvent like hexane or a solvent mixture such as hexane/ethyl acetate could be effective.[1] If the compound is too soluble in the chosen solvent at low temperatures, the recovery will be low. Conversely, if it is not soluble enough at high temperatures, it will be difficult to dissolve the crude product completely.

  • Cooling Rate: Cooling the solution too quickly can cause the impurities to be trapped within the crystal lattice of the product. A slow, gradual cooling process is crucial for the formation of pure crystals.

  • Insufficient Washing: After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Q3: My attempt at purification by column chromatography resulted in poor separation. How can I optimize the process?

A3: Poor separation in column chromatography can be due to several factors:

  • Inappropriate Solvent System (Eluent): The polarity of the eluent is critical for good separation. For this compound, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. A good separation is often achieved when the desired compound has an Rf value of around 0.2-0.4 on the TLC plate.

  • Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

  • Overloading: Loading too much crude product onto the column can exceed its separation capacity, leading to overlapping of bands.

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, resulting in poor resolution. Conversely, a very slow flow rate can lead to band broadening due to diffusion.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is a colorless to light yellow solid.[2] Its reported melting point is in the range of 81-82°C.

Q2: What analytical techniques can I use to assess the purity of my this compound?

A2: Several analytical techniques can be employed to determine the purity:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity and quantifying impurities.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information and help identify impurities by comparing the spectra of the purified product with that of the starting materials and potential side products.

Q3: How should I store purified this compound?

A3: To prevent oxidation and degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. Some suppliers recommend storage at room temperature.

Data Presentation

The following table summarizes the typical purity levels of this compound that can be expected from commercial suppliers, which can serve as a benchmark for your purification efforts.

SupplierPurity SpecificationAnalytical Method
Supplier A≥ 96%HPLC[2]
Supplier B98%Not specified
Supplier C>97.5%HPLC[3]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane, or a mixture of Hexane and Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or solvent mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a solvent mixture, start with the solvent in which the compound is more soluble and add the other solvent (the anti-solvent) dropwise until a slight cloudiness appears. Then, add a few drops of the first solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. To promote the formation of large crystals, you can insulate the flask.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol describes a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Determine the optimal eluent composition by running a TLC of the crude material with different solvent ratios of hexane and ethyl acetate. The ideal eluent system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to start the elution process.

  • Fraction Collection: Collect the eluting solvent in fractions using test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

The following workflow diagram illustrates a logical approach to troubleshooting the purification of crude this compound.

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound analysis Analyze Crude Product (TLC, NMR, GC-MS) start->analysis impurity_id Identify Major Impurities analysis->impurity_id unreacted_sm Unreacted Starting Material (e.g., 2,6-dimethylbenzaldehyde) impurity_id->unreacted_sm Starting Material Detected side_products Side-Reaction Products impurity_id->side_products Unknown Peaks Detected oxidation_products Oxidation Products (Aldehyde, Carboxylic Acid) impurity_id->oxidation_products Oxidized Species Detected recrystallization Attempt Recrystallization unreacted_sm->recrystallization column_chrom Perform Column Chromatography side_products->column_chrom oxidation_products->column_chrom purity_check1 Check Purity (TLC, Melting Point) recrystallization->purity_check1 purity_check2 Check Purity (TLC, HPLC, NMR) column_chrom->purity_check2 pure_product Pure this compound purity_check1->pure_product Purity OK troubleshoot_recryst Troubleshoot Recrystallization - Change solvent - Slow cooling purity_check1->troubleshoot_recryst Purity Not OK purity_check2->pure_product Purity OK troubleshoot_chrom Troubleshoot Chromatography - Optimize eluent - Check packing purity_check2->troubleshoot_chrom Purity Not OK troubleshoot_recryst->recrystallization troubleshoot_recryst->column_chrom Recrystallization Fails troubleshoot_chrom->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Challenges in the Oxidation of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the oxidation of 2,6-dimethylbenzyl alcohol to its corresponding aldehyde, 2,6-dimethylbenzaldehyde. The primary challenge in this conversion is the steric hindrance imposed by the two methyl groups at the ortho positions of the aromatic ring. This guide offers insights into overcoming these challenges, optimizing reaction conditions, and preventing common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of this compound challenging?

The primary difficulty arises from steric hindrance. The two methyl groups flanking the benzylic alcohol functionality physically obstruct the approach of oxidizing agents to the reaction center. This steric crowding can significantly slow down the reaction rate or even prevent the reaction from proceeding to completion under standard conditions.

Q2: What are the most common side reactions observed during the oxidation of this compound?

Common side reactions include:

  • Over-oxidation: The desired product, 2,6-dimethylbenzaldehyde, can be further oxidized to 2,6-dimethylbenzoic acid, especially when using strong oxidizing agents or prolonged reaction times.

  • Incomplete conversion: Due to steric hindrance, the reaction may stall, resulting in a mixture of the starting material and the desired aldehyde.

  • Formation of byproducts from side-chain reactions: Depending on the oxidant and reaction conditions, other byproducts may form. For instance, in palladium-catalyzed oxidations of benzyl alcohols, toluene can be a side product.[1]

Q3: Which oxidizing agents are recommended for the selective oxidation of this compound?

For sterically hindered primary alcohols like this compound, milder and more selective oxidizing agents are generally preferred to avoid over-oxidation and to overcome the steric barrier. Commonly recommended reagents include:

  • Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing primary alcohols to aldehydes. It operates under neutral conditions and is known for its high yields and tolerance of various functional groups.[2][3]

  • Pyridinium Chlorochromate (PCC): A milder version of chromic acid that can effectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially in anhydrous conditions.[4][5]

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) based systems: These catalytic systems, often used in conjunction with a co-oxidant like sodium hypochlorite or in aerobic oxidations with a metal co-catalyst (e.g., copper or iron), are highly selective for the oxidation of primary alcohols to aldehydes.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low or No Conversion Steric Hindrance: The bulky methyl groups are impeding the oxidant's access to the alcohol.1. Select a less bulky oxidant: Consider using smaller, more reactive reagents like TEMPO-based systems. 2. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for side product formation. 3. Prolong Reaction Time: Sterically hindered reactions often require longer reaction times for completion. Monitor the reaction progress by TLC or GC.
Inactive Oxidant: The oxidizing agent may have degraded due to improper storage or age.1. Use a fresh batch of the oxidizing agent. 2. Verify the activity of the oxidant with a less hindered alcohol as a positive control.
Insufficient Reagent: The molar ratio of the oxidant to the substrate may be too low.1. Increase the equivalents of the oxidizing agent. For solid-supported reagents, a larger excess may be necessary.
Formation of 2,6-Dimethylbenzoic Acid (Over-oxidation) Strong Oxidizing Agent: The chosen oxidant is too reactive and is oxidizing the intermediate aldehyde.1. Switch to a milder, more selective oxidant such as Dess-Martin Periodinane (DMP) or a TEMPO-based system.[9][10] 2. Monitor the reaction closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed.
Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can promote over-oxidation.1. Optimize the reaction time and temperature by running small-scale trials.
Complex Mixture of Products Multiple Side Reactions: The reaction conditions may be promoting various side reactions.1. Re-evaluate the choice of solvent and temperature. 2. Consider the use of a catalyst that offers higher selectivity for the desired transformation. 3. Ensure an inert atmosphere if the reagents or products are sensitive to air oxidation.
Difficulty in Product Isolation Polarity of Product and Byproducts: The aldehyde product may have similar polarity to the starting material or byproducts, making separation by chromatography challenging.1. Optimize the solvent system for column chromatography. 2. Consider derivatization of the aldehyde to facilitate separation, followed by regeneration.

Data Presentation

The following table summarizes typical reaction conditions for the oxidation of benzyl alcohol derivatives using various methods. While specific data for this compound is limited in the literature, these examples provide a starting point for optimization.

Oxidizing Agent/SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Phenyliodoso Acetateo-Methylbenzyl alcoholt-BuOH/H₂O30--[7]
TEMPO/Cu(I) catalyst/AirBenzyl alcoholWaterAmbient-High[11]
Dess-Martin PeriodinanePrimary AlcoholsCH₂Cl₂Room Temp0.5 - 2High[9]
PCCPrimary AlcoholsCH₂Cl₂Room Temp-Good[4]

Note: The yields and reaction times are highly substrate-dependent, and optimization is crucial for the sterically hindered this compound.

Experimental Protocols

General Considerations:

  • All reactions involving anhydrous solvents should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • The purity of the starting material and reagents is crucial for obtaining high yields and minimizing side reactions.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol 1: Oxidation using Dess-Martin Periodinane (DMP) [9]

  • To a solution of this compound (1 mmol) in dry dichloromethane (10 mL) at room temperature, add Dess-Martin Periodinane (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 0.5 to 2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2,6-dimethylbenzaldehyde.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC) [4]

  • To a suspension of Pyridinium Chlorochromate (1.5 mmol) in dry dichloromethane (15 mL), add a solution of this compound (1 mmol) in dry dichloromethane (5 mL) in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-dimethylbenzaldehyde.

Protocol 3: TEMPO-Catalyzed Aerobic Oxidation [8]

  • To a round-bottom flask, add this compound (1 mmol), a copper(I) salt (e.g., CuCl, 0.05 mmol), a ligand (e.g., 2,2'-bipyridine, 0.05 mmol), and TEMPO (0.1 mmol).

  • Add a suitable solvent (e.g., acetonitrile or toluene, 10 mL).

  • Stir the mixture under an atmosphere of air or oxygen (balloon) at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2,6-dimethylbenzaldehyde.

Mandatory Visualizations

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactant 2,6-Dimethylbenzyl Alcohol Start->Reactant Solvent Anhydrous Solvent Reactant->Solvent Inert_Atmosphere Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Add_Oxidant Add Oxidizing Agent (e.g., DMP, PCC, TEMPO) Inert_Atmosphere->Add_Oxidant Reaction_Conditions Stir at appropriate Temperature & Time Add_Oxidant->Reaction_Conditions Monitor Monitor Progress (TLC/GC) Reaction_Conditions->Monitor Quench Quench Reaction Monitor->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2,6-Dimethylbenzaldehyde Purification->Product

Caption: General experimental workflow for the oxidation of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Steric_Hindrance Is Steric Hindrance a likely issue? Start->Check_Steric_Hindrance Change_Oxidant Switch to a smaller/ more reactive oxidant (e.g., TEMPO) Check_Steric_Hindrance->Change_Oxidant Yes Check_Over_Oxidation Is over-oxidation to carboxylic acid observed? Check_Steric_Hindrance->Check_Over_Oxidation No Increase_Temp Increase Reaction Temperature Change_Oxidant->Increase_Temp Success Improved Yield Increase_Temp->Success Milder_Oxidant Use a milder oxidant (DMP, PCC) Check_Over_Oxidation->Milder_Oxidant Yes Check_Reagents Are reagents fresh and active? Check_Over_Oxidation->Check_Reagents No Optimize_Time Reduce reaction time/ temperature Milder_Oxidant->Optimize_Time Optimize_Time->Success Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Check_Reagents->Success Yes Use_Fresh_Reagents->Success

Caption: Troubleshooting logic for low yields in the oxidation of this compound.

References

stability and degradation of 2,6-Dimethylbenzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2,6-Dimethylbenzyl alcohol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound is a benzylic alcohol and, like other compounds in this class, is susceptible to degradation under acidic conditions. The primary degradation pathway is acid-catalyzed dehydration, which is an elimination reaction (E1 mechanism) that results in the formation of a conjugated alkene. The stability of the resulting conjugated system typically favors this degradation pathway.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Under acidic conditions, the main degradation product is expected to be 2,6-dimethylstyrene, formed through dehydration. Other potential, though less common, degradation products could arise from rearrangement or polymerization of the resulting alkene, especially under harsh acidic conditions or elevated temperatures. In the presence of oxidizing agents, oxidation to 2,6-dimethylbenzaldehyde and subsequently to 2,6-dimethylbenzoic acid could also occur, although this is more characteristic of oxidative degradation rather than purely acidic degradation.

Q3: Are there any specific storage recommendations for this compound to prevent degradation?

A3: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2] For long-term stability, storage at 2-8°C is recommended.[3] It is crucial to avoid contact with strong acids and oxidizing agents during storage.[2]

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed and validated to separate this compound from its potential degradation products. The appearance of new peaks and a decrease in the peak area of the parent compound over time indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid disappearance of this compound peak in chromatogram. The acidic conditions are too harsh (high acid concentration or temperature).Reduce the acid concentration, lower the reaction temperature, or decrease the exposure time. Consider using a milder Brønsted acid catalyst.[4]
Multiple unexpected peaks observed in the chromatogram. Formation of secondary degradation products or polymers.Use less stringent acidic conditions. Analyze samples at earlier time points to identify the primary degradant before further reactions occur. Ensure the purity of the starting material.
Inconsistent results between experimental runs. Variability in experimental conditions (e.g., temperature, acid concentration, mixing).Ensure precise control over all experimental parameters. Use a calibrated thermostat and accurately prepare all solutions. Ensure homogenous mixing of the reaction mixture.
Low recovery of total analytes (parent compound + degradants). Adsorption of compounds to container surfaces or volatility of degradation products.Use silanized glassware to minimize adsorption.[1] Ensure sample vials are properly sealed to prevent the loss of volatile compounds.

Experimental Protocols

Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and identify its primary degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Treatment:

    • For mild acid stress, mix 1 mL of the stock solution with 9 mL of 0.1 N HCl in a sealed vial.

    • For strong acid stress, mix 1 mL of the stock solution with 9 mL of 1 N HCl in a separate sealed vial.

    • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of a 50:50 methanol:water solution.

  • Incubation: Place the vials in a water bath set at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of sodium hydroxide solution to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Degradation of this compound in 0.1 N HCl at 60°C
Time (hours)This compound (%)Degradation Product 1 (%)
0100.00.0
295.24.8
490.59.5
881.318.7
2465.134.9
Table 2: Degradation of this compound in 1 N HCl at 60°C
Time (hours)This compound (%)Degradation Product 1 (%)Other Degradants (%)
0100.00.00.0
278.421.6< 1.0
460.139.91.2
835.764.32.5
245.294.85.1

Visualizations

degradation_pathway cluster_main Acid-Catalyzed Degradation Pathway 2_6_DMBA This compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) 2_6_DMBA->Protonated_Alcohol + H+ Carbocation Benzylic Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H2O Alkene 2,6-Dimethylstyrene Carbocation->Alkene - H+

Caption: Acid-catalyzed dehydration of this compound.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start Start prep Prepare Stock Solution (1 mg/mL in Methanol) start->prep stress Apply Acidic Stress (0.1 N & 1 N HCl at 60°C) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC neutralize->analyze end End analyze->end

Caption: Workflow for forced degradation study.

References

Technical Support Center: Optimizing Esterification of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the esterification of 2,6-dimethylbenzyl alcohol. Due to the steric hindrance caused by the two ortho-methyl groups, this reaction requires specific conditions to achieve high yields and minimize side products. Below are frequently asked questions (FAQs) and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound challenging?

A1: The primary challenge in the esterification of this compound is steric hindrance. The two methyl groups adjacent to the benzylic hydroxyl group physically block the approach of the carboxylic acid, slowing down the reaction rate and often leading to low yields under standard esterification conditions like the Fischer method.[1] Overcoming this steric barrier typically requires either harsh reaction conditions, which can lead to side reactions, or specialized coupling agents that activate the carboxylic acid under milder conditions.

Q2: What are the most effective methods for esterifying this compound?

A2: For sterically hindered alcohols such as this compound, methods that activate the carboxylic acid are generally most effective. These include:

  • Acylation with Acid Anhydrides or Acyl Chlorides: Using a more reactive acylating agent like an acid anhydride or acyl chloride can effectively overcome the steric hindrance. A direct protocol for synthesizing 2,6-dimethylbenzyl acetate using acetic anhydride has been shown to be effective.[2]

  • Yamaguchi Esterification: This method is particularly useful for creating esters from sterically hindered alcohols.[3] It involves the in-situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then readily attacked by the alcohol in the presence of 4-dimethylaminopyridine (DMAP).[4][5]

  • Steglich Esterification: This mild method uses a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a DMAP catalyst to facilitate ester formation at room temperature.[6][7] It is well-suited for sensitive substrates and sterically demanding alcohols.[7]

Q3: Can I use a standard Fischer esterification with an acid catalyst?

A3: While a Fischer esterification (using a strong acid catalyst like H₂SO₄ with excess carboxylic acid or alcohol) is a common method, it is often inefficient for sterically hindered substrates like this compound. The reaction is reversible and the equilibrium may not favor the product due to the high activation energy required to overcome steric repulsion. If attempted, it would likely require high temperatures and long reaction times, increasing the risk of side reactions such as ether formation or polymerization of the benzyl alcohol.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Steric Hindrance: The chosen method is not suitable for a hindered alcohol. 2. Inactive Catalyst/Reagents: The coupling agents (e.g., DCC, Yamaguchi reagent) or catalyst (e.g., DMAP) may have degraded. 3. Insufficient Activation: The carboxylic acid is not being activated effectively. 4. Water in Reaction: Traces of water can hydrolyze intermediates or consume reagents.1. Switch to a more appropriate method like Yamaguchi or Steglich esterification, or use an acid anhydride.[4][7] 2. Use fresh, high-purity reagents. Ensure DMAP is dry and DCC/EDC is stored under inert gas. 3. For Yamaguchi, ensure the mixed anhydride is formed before adding the alcohol and DMAP. For Steglich, ensure proper stoichiometry of the coupling agent.[3][6] 4. Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Slow Reaction Rate 1. Low Reaction Temperature: The temperature may be too low to overcome the activation energy. 2. Insufficient Catalyst: The amount of catalyst (e.g., DMAP) is too low.1. For anhydride methods, gentle heating (e.g., 70°C) can increase the rate.[2] For Yamaguchi/Steglich, while often run at room temperature, gentle warming may be necessary. Monitor for side products via TLC. 2. For Steglich esterification, ensure a catalytic amount (5-10 mol%) of DMAP is used. For Yamaguchi, a stoichiometric amount of DMAP is typically required for the second step.[4][7]
Formation of Side Products (e.g., dibenzyl ether, polymers) 1. Harsh Acidic Conditions: Strong acid catalysts can promote dehydration of benzyl alcohol. 2. High Temperatures: Excessive heat can lead to decomposition or polymerization. 3. N-Acylurea Formation (Steglich): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[7]1. Avoid strong acid catalysts like H₂SO₄. Use milder, neutral methods like Steglich or Yamaguchi esterification.[6] 2. Perform the reaction at the lowest effective temperature. Use room temperature for Steglich where possible.[6] 3. Ensure DMAP is added. DMAP intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, preventing the rearrangement.[7]
Difficult Purification 1. Dicyclohexylurea (DCU) Byproduct: In Steglich esterification using DCC, the DCU byproduct can be difficult to remove completely. 2. Unreacted Starting Materials: The reaction did not go to completion.1. DCU is largely insoluble in many organic solvents like dichloromethane or diethyl ether. Most of it can be removed by filtration. If some remains, it can sometimes be precipitated by cooling the solution or removed by chromatography. Alternatively, use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash. 2. Monitor the reaction by TLC to ensure completion. Use column chromatography to separate the desired ester from unreacted alcohol and carboxylic acid.

Data Presentation

Table 1: Comparison of Esterification Methods for Hindered Benzyl Alcohols
MethodActivating AgentCatalystTypical ConditionsYield for Hindered AlcoholsKey Advantages
Acetic Anhydride Acetic AnhydrideNone (or Lewis Acid)Heat (e.g., 70°C)Good to Excellent (Specific data for 2,6-dimethylbenzyl acetate available)[2]Simple, no coupling agent needed, often high yielding.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chlorideDMAP (stoichiometric), Triethylamine (base)Toluene or THF, Room Temp.High (e.g., 78-84% for complex systems)[8]Excellent for sterically hindered substrates, mild conditions.[5]
Steglich Esterification DCC or EDCDMAP (catalytic)Dichloromethane, Room Temp.Good to Excellent (e.g., 79% for hindered systems)[9]Very mild, neutral conditions, suitable for acid-sensitive molecules.[6]
Table 2: Yield Data for Benzyl Acetate Synthesis (un-hindered analog) for Comparison
Catalyst / MethodMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Acetic Anhydride1:1.2 (anhydride:alcohol)Reflux198[10]
S-Fe-MCM-481:260698.9[11]
PAFR Resin1.2:1501294[12]
Zeolite HX1:41108.3~58[13]
NbCl₅1:1Room Temp.396.5[14]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethylbenzyl Acetate using Acetic Anhydride [2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 eq, e.g., 8.17 g) and acetic anhydride (1.2 eq, e.g., 8.1 g).

  • Reaction: Heat the mixture at 70°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess acetic anhydride under reduced pressure using a rotary evaporator.

    • Carefully add saturated aqueous sodium bicarbonate solution to the residue to neutralize any remaining acetic acid and anhydride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with water, and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography or distillation if necessary.

Protocol 2: General Procedure for Yamaguchi Esterification [3][4]

  • Anhydride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the carboxylic acid (1.1 eq) and triethylamine (1.1 eq) in anhydrous toluene.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.0 eq).

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Ester Formation:

    • In a separate flask, dissolve this compound (1.0 eq) and DMAP (3.0 eq) in anhydrous toluene.

    • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup:

    • Filter the reaction mixture to remove triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.

Protocol 3: General Procedure for Steglich Esterification [1][6]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.5 eq) or DCC (1.1 eq) in one portion.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Workup:

    • If using DCC, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Rinse the solid with a small amount of DCM.

    • Dilute the filtrate with more DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. (If using EDC, the urea byproduct will be removed in the aqueous washes).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Prepare Reactants (Alcohol, Acid/Anhydride, Catalysts, Dry Solvent) react 2. Combine Reactants - Under Inert Atmosphere - Control Temperature prep->react monitor 3. Monitor Progress (TLC) react->monitor Stir (3-24h) quench 4. Quench & Wash (Aqueous Extraction) monitor->quench dry 5. Dry & Concentrate (Anhydrous Salt & Rotovap) quench->dry purify 6. Purify Product (Chromatography/Distillation) dry->purify end Characterize (NMR, MS) purify->end Final Product

Caption: General experimental workflow for the esterification of this compound.

troubleshooting_guide rect_node rect_node start Low Yield or Incomplete Reaction? check_method Is the method suitable for hindered alcohols? (e.g., Yamaguchi, Steglich) start->check_method check_reagents Are reagents/catalysts fresh and anhydrous? check_method->check_reagents Yes sol_method ACTION: Switch to Yamaguchi, Steglich, or use acid anhydride. check_method->sol_method No check_temp Is reaction temperature optimized? check_reagents->check_temp Yes sol_reagents ACTION: Use fresh, dry reagents. Run under inert atmosphere. check_reagents->sol_reagents No check_side_products Side products observed on TLC? check_temp->check_side_products Yes sol_temp ACTION: Try gentle heating (40-70°C). Monitor for degradation. check_temp->sol_temp No sol_side_products ACTION: Use milder conditions (e.g., Steglich). Ensure DMAP is present. check_side_products->sol_side_products Yes success Problem Resolved check_side_products->success No sol_method->success sol_reagents->success sol_temp->success sol_side_products->success

Caption: Troubleshooting decision tree for low-yield esterification reactions.

References

preventing byproduct formation in reactions with 2,6-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation in reactions involving 2,6-Dimethylbenzyl alcohol. The unique steric hindrance imposed by the two ortho-methyl groups significantly influences its reactivity, often leading to specific byproduct profiles.

Frequently Asked Questions (FAQs)

Q1: I am attempting an oxidation reaction with this compound and observing low yields of the desired aldehyde/carboxylic acid. What are the likely byproducts?

A1: In the oxidation of this compound, the primary intended products are 2,6-Dimethylbenzaldehyde and 2,6-Dimethylbenzoic acid. However, due to the steric hindrance around the benzylic position, incomplete oxidation and side reactions can occur. Common byproducts include unreacted starting material and potentially small amounts of ester formed from the reaction of the product acid with the starting alcohol. In some aggressive oxidation conditions, over-oxidation leading to ring-opening byproducts can occur, though this is less common under standard laboratory conditions.

Q2: During an etherification reaction to produce an unsymmetrical ether from this compound, I am isolating a significant amount of a high-molecular-weight byproduct. What is it?

A2: A common byproduct in the etherification of benzyl alcohols is the symmetrical ether, in this case, bis(2,6-dimethylbenzyl) ether. This occurs when two molecules of this compound react with each other, particularly under acidic conditions or at elevated temperatures. The formation of this byproduct competes with the desired reaction with the other alcohol, reducing the yield of the unsymmetrical ether.

Q3: My esterification reaction with this compound is sluggish, and I'm concerned about byproduct formation with prolonged reaction times. What should I be aware of?

A3: The steric hindrance from the two ortho-methyl groups can significantly slow down the rate of esterification. This can lead to the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times), which in turn can promote the formation of byproducts. The most common byproduct is the aforementioned bis(2,6-dimethylbenzyl) ether, formed through a competing dehydration reaction.[1]

Q4: How does the steric hindrance of the two ortho-methyl groups in this compound specifically affect its reactivity and lead to byproduct formation?

A4: The two methyl groups at the ortho positions to the benzylic alcohol create significant steric bulk around the reaction center. This "ortho effect" can:

  • Impede Nucleophilic Attack: In reactions like esterification and etherification, the bulky methyl groups can physically block the approach of the nucleophile (e.g., a carboxylic acid or another alcohol) to the electrophilic benzylic carbon. This slows down the desired reaction, often requiring harsher conditions that can lead to side reactions.

  • Favor Elimination/Dehydration: The steric strain can make the formation of a more stable, planar carbocation intermediate (if the reaction proceeds via an SN1-type mechanism) or a transition state leading to elimination more favorable. This can promote the formation of byproducts like the symmetrical ether through dehydration.

  • Influence Catalyst Interaction: The steric hindrance can also affect how the alcohol interacts with the surface or active site of a catalyst, potentially leading to lower catalytic efficiency or altered selectivity compared to less hindered benzyl alcohols.

Troubleshooting Guides

Issue 1: Low Yield and Byproduct Formation in Oxidation Reactions

Troubleshooting Steps:

  • Choice of Oxidant: For sterically hindered alcohols, the choice of oxidant is critical.

    • Milder, selective oxidants like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred for the synthesis of the aldehyde, as they are less likely to cause over-oxidation or side reactions.

    • For the carboxylic acid , stronger oxidants like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can be used, but careful control of temperature and reaction time is necessary to minimize byproduct formation.

  • Reaction Temperature: Running the reaction at elevated temperatures can lead to a mixture of unidentified byproducts.[2] It is advisable to start at a lower temperature (e.g., 0 °C or room temperature) and slowly warm the reaction mixture only if necessary.

  • Inert Atmosphere: To prevent the formation of unwanted oxidation byproducts from atmospheric oxygen, especially when using sensitive reagents, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Oxidation of Benzyl Alcohols (Illustrative)

Catalyst/ReagentSubstrateProductSelectivity (%)Conversion (%)Reference
Pd@Cu(II)-MOFBenzyl alcoholBenzaldehyde>99>99[3]
TEMPO/Cu(II)Benzyl alcoholBenzaldehyde>99Quantitative[4]
CNTs/PMSBenzyl alcoholBenzaldehyde>80~46[5]

Note: This data is for unsubstituted benzyl alcohol and serves as a general guide. Yields for this compound may be lower due to steric hindrance.

Issue 2: Formation of Symmetrical Ether in Etherification Reactions

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity towards the unsymmetrical ether.

    • Iron-based catalysts , such as those generated from Fe(OTf)2 and a pyridine bis-imidazoline ligand, have been shown to be highly chemoselective, affording no symmetrical ether byproducts in the cross-dehydrative etherification of benzyl alcohols.[6]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity. For example, in the etherification of 2-methylbenzyl alcohol, reducing the temperature from 100 °C to 70 °C greatly improved the selectivity and reduced the formation of complex byproduct mixtures.[2]

  • Use of a Base: In Williamson ether synthesis, using a strong, non-nucleophilic base (e.g., sodium hydride) to pre-form the alkoxide of this compound before adding the second alkyl halide can minimize the self-condensation reaction.

Experimental Protocol: Williamson Ether Synthesis of Unsymmetrical Ethers

This protocol is adapted for this compound and aims to minimize symmetrical ether formation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension of NaH.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0 °C and slowly add the alkyl halide (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 3: Sluggish Esterification and Dibenzyl Ether Formation

Troubleshooting Steps:

  • Catalyst Choice: For sterically hindered alcohols, a highly active catalyst is often necessary.

    • 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for the acylation of sterically hindered alcohols.

    • Acid catalysts like p-toluenesulfonic acid (p-TsOH) can be used, but may also promote the dehydration to the symmetrical ether.

  • Activating Agent: Using a more reactive acylating agent can improve the reaction rate. Acyl halides or anhydrides are generally more reactive than the corresponding carboxylic acids.

  • Microwave Irradiation: Microwave-assisted esterification can significantly reduce reaction times and potentially minimize the formation of the dibenzyl ether byproduct.[1]

  • Water Removal: If using a carboxylic acid (Fischer esterification), azeotropic removal of water (e.g., with a Dean-Stark apparatus) is crucial to drive the equilibrium towards the ester product and away from the starting materials, which could then form the ether byproduct.

Visualizations

Byproduct_Formation_Pathways cluster_oxidation Oxidation cluster_etherification Etherification cluster_esterification Esterification 2_6_DMBA_ox 2,6-Dimethylbenzyl Alcohol Aldehyde 2,6-Dimethyl- benzaldehyde 2_6_DMBA_ox->Aldehyde Mild Oxidation (e.g., PCC, DMP) Carboxylic_Acid 2,6-Dimethyl- benzoic Acid 2_6_DMBA_ox->Carboxylic_Acid Strong Oxidation (e.g., KMnO4) Aldehyde->Carboxylic_Acid Further Oxidation 2_6_DMBA_eth 2,6-Dimethylbenzyl Alcohol Unsymmetrical_Ether Unsymmetrical Ether (Desired Product) 2_6_DMBA_eth->Unsymmetrical_Ether Symmetrical_Ether bis(2,6-dimethylbenzyl) ether (Byproduct) 2_6_DMBA_eth->Symmetrical_Ether Self-condensation (Acid/Heat) Other_Alcohol R-OH Other_Alcohol->Unsymmetrical_Ether 2_6_DMBA_est 2,6-Dimethylbenzyl Alcohol Ester Ester (Desired Product) 2_6_DMBA_est->Ester Symmetrical_Ether_est bis(2,6-dimethylbenzyl) ether (Byproduct) 2_6_DMBA_est->Symmetrical_Ether_est Dehydration (Acid/Heat) Carboxylic_Acid_est R'-COOH Carboxylic_Acid_est->Ester

Caption: Common reaction pathways and byproduct formation for this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts reaction_type Identify Reaction Type start->reaction_type oxidation Oxidation reaction_type->oxidation Oxidation etherification Etherification reaction_type->etherification Etherification esterification Esterification reaction_type->esterification Esterification check_oxidant Evaluate Oxidant (Mild vs. Strong) oxidation->check_oxidant lower_temp Lower Reaction Temperature oxidation->lower_temp inert_atm Use Inert Atmosphere oxidation->inert_atm check_ether_catalyst Change Catalyst (e.g., Fe-based) etherification->check_ether_catalyst etherification->lower_temp use_base Use Strong Base (Williamson) etherification->use_base check_ester_catalyst Use DMAP or Microwave esterification->check_ester_catalyst remove_water Remove Water (Dean-Stark) esterification->remove_water solution Improved Yield and Purity check_oxidant->solution check_ether_catalyst->solution check_ester_catalyst->solution lower_temp->solution inert_atm->solution use_base->solution remove_water->solution

References

troubleshooting peak tailing in HPLC analysis of 2,6-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis

Topic: Troubleshooting Peak Tailing in HPLC Analysis of 2,6-Dimethylbenzyl alcohol

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the trailing edge of the peak is broader than the leading edge.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the separation method or HPLC system.[1][3]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 typically indicates a significant tailing issue that should be addressed.[1]

Q2: Why is my this compound peak tailing?

This compound, while being a relatively neutral compound, possesses a polar hydroxyl (-OH) group. In reversed-phase HPLC using silica-based columns (like C18 or C8), the primary cause of peak tailing is often due to secondary interactions between this polar group and exposed, acidic silanol groups (Si-OH) on the surface of the stationary phase packing material.[2][3][4][5] These interactions create an alternative retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a "tail".[5]

Q3: What are the most common causes of peak tailing for this analyte?

The most common causes can be grouped into chemical and physical factors:

  • Secondary Silanol Interactions: As described above, this is the most likely chemical cause for a polar analyte like this compound.[4][5]

  • Incorrect Mobile Phase pH: The pH of the mobile phase directly influences the ionization state of residual silanol groups on the column, affecting their interaction potential.[6][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to peak distortion.[3][8][9]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in broader, tailing peaks.[4][10][11]

  • Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample path, causing peak shape issues.[3][5]

Q4: How does mobile phase pH affect the peak shape of this compound?

While this compound itself is not significantly ionized under typical HPLC conditions, the mobile phase pH has a profound effect on the stationary phase. The residual silanol groups on silica are acidic and become ionized (negatively charged) at mid-range pH levels (pH > 3).[5][12] These ionized silanols can then strongly interact with the polar -OH group of your analyte.

By lowering the mobile phase pH (e.g., to 2.5-3.0), the silanol groups become protonated (neutral), minimizing these undesirable secondary interactions and significantly improving peak symmetry.[3][5]

Q5: Could I be overloading the column, and how do I check for it?

Yes, column overload is a common cause of peak distortion. If the peak shape improves (becomes more symmetrical) after diluting the sample by a factor of 10 and re-injecting, then mass overload is the likely cause.[3][13] If all peaks in the chromatogram are tailing, it could also point to overload.[3]

Q6: What is extra-column volume and could it be the cause?

Extra-column volume refers to all the volume in the flow path outside of the column itself, including the injector, sample loop, connecting tubing, and detector cell.[11] Excessive volume, often called dead volume, allows the analyte band to diffuse and broaden, which can lead to tailing and loss of resolution.[10][14] This is especially problematic for high-efficiency, small-particle columns. To minimize this, use tubing with the shortest length and smallest internal diameter possible, and ensure all fittings are properly seated to avoid small voids.[11][15]

Troubleshooting Guides and Data

Table 1: Troubleshooting Summary for Peak Tailing
Potential CauseIdentification MethodRecommended Solution(s)
Secondary Silanol Interactions Tailing is specific to polar analytes; improves with lower pH.Lower mobile phase pH to 2.5-3.0 using an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid).[3][5] Use a modern, end-capped, high-purity silica column.[3][8]
Column Mass Overload Peak shape improves upon sample dilution (e.g., 10x).[13]Reduce sample concentration or injection volume. Use a column with a higher loading capacity or larger diameter if necessary.[8]
Column Degradation / Contamination Sudden onset of tailing, increased backpressure, split peaks.Reverse-flush the column (if permitted by the manufacturer). If a void is suspected or flushing fails, replace the column.[1] Use a guard column to protect the analytical column.[16]
Extra-Column Volume All peaks are broad and tailing, especially on high-efficiency columns.Replace tubing with shorter lengths and smaller internal diameters (e.g., 0.005"). Ensure all fittings are zero-dead-volume and properly connected.[4][12]
Sample Solvent Mismatch Early-eluting peaks are often distorted or split.Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[12]
Table 2: Recommended HPLC Starting Conditions for this compound
ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., Zorbax StableBond, Waters SunFire)Minimizes available silanol groups to reduce secondary interactions.[17]
Dimensions 4.6 x 150 mm, 3.5 or 5 µmStandard dimensions providing good efficiency and capacity.
Mobile Phase Acetonitrile / Water with Acid ModifierCommon reversed-phase solvents. Acetonitrile often gives sharper peaks than methanol.
Composition 40:60 Acetonitrile:Water (Isocratic)Starting point; adjust based on retention time.
pH / Modifier Add 0.1% Formic Acid or Phosphoric Acid to the aqueous phase (Final pH ~2.5-3.0)Suppresses the ionization of residual silanol groups to prevent tailing.[5][18]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CProvides stable retention times.
Detection UV at 254 nmAromatic compounds typically absorb at this wavelength.[17]
Injection Vol. 5 - 10 µLSmall volume to prevent band broadening and volume overload.
Sample Diluent Mobile Phase or Water/Acetonitrile (50:50)Ensures compatibility with the mobile phase to maintain good peak shape.

Experimental Protocols

Protocol 1: Systematic Troubleshooting Workflow

This protocol provides a logical sequence to identify the cause of peak tailing.

  • Step 1: Check for Column Overload (Easiest First)

    • Prepare a 1:10 dilution of your current sample using the sample diluent.

    • Inject the diluted sample using the same HPLC method.

    • Analysis: If the peak asymmetry factor improves to < 1.2, the primary issue is mass overload. Continue using a lower sample concentration. If tailing persists, proceed to Step 2.[13]

  • Step 2: Optimize Mobile Phase pH

    • Prepare a new aqueous mobile phase containing an acid modifier to achieve a pH between 2.5 and 3.0 (e.g., add 1 mL of formic acid to 1 L of water).

    • Equilibrate the column with the new mobile phase for at least 15-20 minutes.

    • Inject the standard sample.

    • Analysis: If peak shape improves significantly, the cause was secondary silanol interactions. This modified mobile phase should be used for the analysis.[5] If not, proceed to Step 3.

  • Step 3: Inspect the HPLC System for Extra-Column Volume

    • Check all tubing connections between the injector and the detector.

    • Ensure PEEK finger-tight fittings are secure and that any stainless steel fittings have the correct ferrule depth.[12]

    • Replace any unnecessarily long tubing with shorter, narrower-bore alternatives.

    • Analysis: If peak shape improves after making adjustments, extra-column volume was a contributing factor.

  • Step 4: Evaluate Column Health

    • If the above steps fail, the column itself may be compromised.

    • Disconnect the column and replace it with a zero-dead-volume (ZDV) union. Run the system to ensure the baseline is stable and pressure is near zero.

    • If possible, try the analysis on a new column of the same type.

    • Analysis: If a new column resolves the issue, the original column has either degraded (e.g., a void has formed) or is irreversibly contaminated and should be replaced.[1]

Visualization

Troubleshooting_Peak_Tailing cluster_checks Troubleshooting Steps cluster_solutions Solutions start Peak Tailing Observed (Asymmetry Factor > 1.2) q_overload Step 1: Check Overload Dilute sample 10x and re-inject. start->q_overload q_ph Step 2: Check Mobile Phase Lower pH to 2.5-3.0 with acid. q_overload->q_ph Peak shape improves? NO sol_overload Problem Solved: Reduce sample concentration. q_overload->sol_overload Peak shape improves? YES q_system Step 3: Check System Hardware Inspect tubing and fittings. q_ph->q_system Peak shape improves? NO sol_ph Problem Solved: Use low pH mobile phase. q_ph->sol_ph Peak shape improves? YES q_column Step 4: Check Column Health Test with a new column. q_system->q_column Peak shape improves? NO sol_system Problem Solved: Minimize extra-column volume. q_system->sol_system Peak shape improves? YES sol_column Problem Solved: Replace degraded column. q_column->sol_column New column works? YES

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

References

managing the hygroscopic nature of 2,6-Dimethylbenzyl alcohol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of 2,6-Dimethylbenzyl alcohol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a solid aromatic alcohol used as a versatile intermediate in the synthesis of various organic compounds, including fragrances, flavoring agents, and pharmaceuticals.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][3] This can lead to inaccurate weighing, changes in concentration of solutions, and potentially affect reaction kinetics and yields, especially in moisture-sensitive applications.[4][5]

Q2: How can I tell if my sample of this compound has absorbed water?

A2: Visual signs of water absorption in solid this compound can include clumping, caking, or a change in the material's physical appearance from a free-flowing powder to a more granular or even pasty consistency.[3] For accurate quantification of water content, analytical methods such as Karl Fischer titration or thermogravimetric analysis (TGA) are recommended.[6]

Q3: What are the best storage conditions for this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[2] The storage area should be cool and dry. For enhanced protection, consider storing the primary container within a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate.

Q4: Can I dry this compound if it has been exposed to moisture?

A4: Yes, it is possible to dry this compound. A common method is to dry the solid under vacuum at a temperature below its melting point (83-85°C).[7][8] For instance, drying in a vacuum oven at 40-50°C for several hours is a potential approach. However, it is crucial to ensure the temperature is well-controlled to avoid melting or decomposition.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or rates. The concentration of this compound may be lower than calculated due to absorbed water.Determine the water content of your this compound using Karl Fischer titration before use and adjust the amount accordingly. Alternatively, dry the material under vacuum before the experiment.
Difficulty in accurately weighing the solid. The solid is clumping or appears "wet" due to moisture absorption, leading to inaccurate measurements.Handle the solid in a low-humidity environment, such as a glove box or a glove bag with a dry atmosphere. If unavailable, work quickly and use a pre-weighed, sealed container for transfer.
Reactions sensitive to water are failing or showing poor results. Trace amounts of water introduced with the hygroscopic reagent are interfering with the reaction chemistry.Ensure all glassware is rigorously dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[4][5][9]
Physical changes in the solid reagent upon storage. Improper storage has allowed for significant moisture uptake.Discard the reagent if severely compromised. For mildly affected reagents, attempt to dry a small sample and re-analyze for water content. Implement stricter storage protocols for new batches.

Quantitative Data

Relative Humidity (%)Temperature (°C)Time (hours)Illustrative Water Uptake (% w/w)
402520.1 - 0.3
602520.5 - 1.0
802521.5 - 2.5
604020.8 - 1.5

This is an illustrative table. Actual values should be determined experimentally using techniques like DVS.[10][11][12][13]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the determination of water content in this compound using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Airtight weighing vessel

  • Analytical balance

  • Syringe and needle

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Fill the burette with the Karl Fischer reagent and condition the titration cell with anhydrous methanol until a stable, low-drift endpoint is achieved.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh approximately 0.5 - 1.0 g of this compound into an airtight weighing vessel.

  • Titration: Quickly introduce the weighed sample into the conditioned titration cell.

  • Analysis: Start the titration. The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its predetermined titer. The result is typically expressed as a percentage or in parts per million (ppm).

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Protocol 2: Handling this compound in a Moisture-Sensitive Reaction

This protocol provides a general workflow for using this compound in a reaction that requires anhydrous conditions.

Materials:

  • Dried this compound (or with known water content)

  • Anhydrous solvent (e.g., THF, Dichloromethane)[9][14]

  • Other reaction reagents (dried as necessary)

  • Oven- or flame-dried glassware

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glove box

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.[4][5]

  • Inert Atmosphere: Assemble the reaction apparatus while flushing with a steady stream of nitrogen or argon.

  • Solvent and Reagent Addition: Add the anhydrous solvent to the reaction flask via a syringe or cannula.

  • Addition of this compound: If using pre-dried this compound, weigh it in a glove box and add it to the reaction flask under a positive pressure of inert gas. If the water content is known, adjust the mass accordingly and add it quickly to the reaction vessel.

  • Reaction Execution: Add other reagents as required by the specific reaction protocol. Maintain a positive pressure of inert gas throughout the reaction.

  • Work-up: Upon completion, quench and work up the reaction as specified in the synthetic procedure.

Visualizations

Experimental_Workflow_Moisture_Sensitive_Reaction Workflow for a Moisture-Sensitive Reaction cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Work-up prep_glassware Dry Glassware (Oven/Flame-dry) setup_apparatus Assemble Apparatus Under Inert Gas prep_glassware->setup_apparatus prep_reagents Dry/Weigh Reagents (Glove Box/Desiccator) add_reagent Add this compound prep_reagents->add_reagent prep_solvent Use Anhydrous Solvent add_solvent Add Anhydrous Solvent prep_solvent->add_solvent setup_apparatus->add_solvent add_solvent->add_reagent add_other_reagents Add Other Reagents add_reagent->add_other_reagents run_reaction Run Reaction Under Inert Atmosphere add_other_reagents->run_reaction workup Reaction Work-up run_reaction->workup purification Product Purification workup->purification

Caption: Experimental workflow for handling this compound in a moisture-sensitive reaction.

KF_Titration_Logic Logic Diagram for Karl Fischer Titration start Start prep_titrator Prepare & Condition Karl Fischer Titrator start->prep_titrator weigh_sample Weigh Sample in Airtight Container prep_titrator->weigh_sample introduce_sample Introduce Sample into Titration Cell weigh_sample->introduce_sample titrate Perform Titration introduce_sample->titrate calculate Calculate Water Content titrate->calculate end End calculate->end

Caption: Logical workflow for determining water content using Karl Fischer titration.

References

safe handling and disposal of 2,6-Dimethylbenzyl alcohol waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and disposal of 2,6-Dimethylbenzyl alcohol waste for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Q1: I accidentally spilled a small amount of this compound on my lab bench. What should I do?

A1: For a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[1][2] Wearing appropriate personal protective equipment (PPE), including gloves and eye protection, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][2] Do not let the product enter drains.[1]

Q2: I feel dizzy and have a headache after working with this compound. What steps should I take?

A2: If you feel unwell, immediately move to an area with fresh air.[1][2] If you have inhaled the substance, rest in a position that is comfortable for breathing.[1][2] If your symptoms persist or you feel unwell, call a poison center or doctor for medical advice.[1]

Q3: My skin is red and irritated after coming into contact with this compound. What is the appropriate first aid?

A3: If skin irritation occurs, immediately wash the affected area with plenty of soap and water.[1][2] Remove any contaminated clothing and wash it before reuse.[1] If the skin irritation persists, seek medical advice or attention.[1]

Q4: I splashed a small amount of this compound in my eye. What should I do?

A4: Immediately rinse your eyes cautiously with water for several minutes.[1][2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, you should get medical advice or attention.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] It is also harmful if swallowed or inhaled.[3][4]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, you should wear protective gloves, protective clothing, and eye/face protection.[1][2] In situations with inadequate ventilation, respiratory protection may be necessary.[5]

Q3: How should I properly store this compound in the laboratory?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep it away from sources of ignition and incompatible substances such as oxidizing agents.[1][5]

Q4: What are the proper disposal methods for this compound waste?

A4: this compound waste must be disposed of as hazardous waste.[6] Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][6] Do not allow the material to be released into the environment without proper governmental permits.[5]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with acids, acid anhydrides, acid chlorides, and oxidizing agents.[2]

Data Presentation

PropertyValue
CAS Number 62285-58-9
Purity 98% (GC)
OSHA PEL No data available
NIOSH REL No data available
ACGIH TLV No data available

Experimental Protocols

Protocol: Neutralization and Disposal of Small Quantities of this compound Waste

This protocol outlines a procedure for the neutralization of small quantities of this compound waste for disposal. This should be performed in a chemical fume hood while wearing appropriate PPE.

  • Dilution: Slowly add the this compound waste to a beaker containing a larger volume of a suitable solvent, such as ethanol, to dilute it.

  • Neutralization: While stirring, slowly add a weak oxidizing agent, such as a dilute solution of potassium permanganate, to the diluted this compound solution. The alcohol will be oxidized to the corresponding aldehyde or carboxylic acid.

  • Quenching: After the reaction is complete, quench any remaining oxidizing agent by slowly adding a reducing agent, such as sodium bisulfite, until the solution becomes colorless.

  • pH Adjustment: Check the pH of the solution and neutralize it with a suitable acid or base, such as dilute sulfuric acid or sodium hydroxide, to a pH between 6 and 8.

  • Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a certified waste management company.

Mandatory Visualization

G cluster_handling Safe Handling cluster_disposal Waste Disposal Wear PPE Wear PPE Use in well-ventilated area Use in well-ventilated area Wear PPE->Use in well-ventilated area Avoid ignition sources Avoid ignition sources Use in well-ventilated area->Avoid ignition sources Store properly Store properly Avoid ignition sources->Store properly Collect in labeled container Collect in labeled container Store properly->Collect in labeled container Dispose as hazardous waste Dispose as hazardous waste Collect in labeled container->Dispose as hazardous waste Follow regulations Follow regulations Dispose as hazardous waste->Follow regulations End End Follow regulations->End Start Start Start->Wear PPE

Caption: Workflow for Safe Handling and Disposal.

G Spill Occurs Spill Occurs Small Spill? Small Spill? Spill Occurs->Small Spill? Evacuate Area Evacuate Area Small Spill?->Evacuate Area No Wear PPE Wear PPE Small Spill?->Wear PPE Yes Call EHS Call EHS Evacuate Area->Call EHS Absorb with inert material Absorb with inert material Wear PPE->Absorb with inert material Collect waste Collect waste Absorb with inert material->Collect waste Dispose of waste Dispose of waste Collect waste->Dispose of waste Clean area Clean area Dispose of waste->Clean area

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,6-dimethylbenzyl alcohol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during laboratory-scale synthesis and scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of 2,6-Dimethylbenzoyl Chloride with Lithium Aluminum Hydride (LAH)
Problem Possible Causes Recommended Solutions
Low or no yield of this compound 1. Deactivated LAH: Lithium aluminum hydride is highly reactive with moisture and can be deactivated by improper storage or handling.1. Use freshly opened, high-purity LAH. Ensure all glassware is rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents.
2. Incomplete reaction: Insufficient reaction time or temperature.2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
3. Loss of product during work-up: Formation of a stable emulsion with aluminum salts.3. Employ a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easier to filter. Alternatively, use a Rochelle's salt (potassium sodium tartrate) solution during work-up to chelate the aluminum salts and prevent emulsion formation.
Formation of side products (e.g., over-reduction products) 1. Excessively high reaction temperature: Can lead to undesired side reactions.1. Maintain the recommended reaction temperature, typically starting at 0°C and allowing it to warm to room temperature.
Difficult filtration of aluminum salts during work-up 1. Gelatinous precipitate of aluminum hydroxide: A common issue with LAH reductions.1. Use the Fieser work-up or Rochelle's salt work-up as mentioned above. Adding a filter aid like Celite® before filtration can also improve the process.
Method 2: Grignard Reaction of 2,6-Dimethylbromobenzene with Formaldehyde
Problem Possible Causes Recommended Solutions
Grignard reagent fails to form (no initiation) 1. Wet glassware or solvent: Grignard reagents are extremely sensitive to moisture.1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF).
2. Inactive magnesium: The surface of the magnesium turnings may be oxidized.2. Activate the magnesium by crushing the turnings in a mortar and pestle, or by adding a small crystal of iodine to the reaction flask. Gentle heating can also initiate the reaction.
Low yield of this compound 1. Side reactions: Wurtz coupling of the Grignard reagent with the starting halide.1. Add the solution of 2,6-dimethylbromobenzene to the magnesium suspension slowly to maintain a gentle reflux and minimize the concentration of the halide in the reaction mixture.
2. Reaction with atmospheric CO₂: Grignard reagents react with carbon dioxide to form carboxylic acids.2. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
3. Issues with formaldehyde source: Paraformaldehyde depolymerization may be inefficient.3. Ensure the paraformaldehyde is dry. Heat it gently to depolymerize it into gaseous formaldehyde, which can then be bubbled through the Grignard solution. Alternatively, use trioxane as a source of formaldehyde.
Formation of biphenyl impurities 1. Homocoupling of the Grignard reagent. 1. This can be minimized by controlling the reaction temperature and the rate of addition of the alkyl halide.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for scaling up the synthesis of this compound?

A1: Both the LAH reduction and the Grignard reaction can be scaled up. The choice depends on the availability and cost of starting materials, as well as safety considerations. LAH is highly reactive and requires careful handling, especially on a large scale. The Grignard reaction is also moisture-sensitive but may be more cost-effective depending on the price of 2,6-dimethylbromobenzene versus 2,6-dimethylbenzoyl chloride.

Q2: How can I ensure the complete dryness of my solvents and reagents?

A2: Solvents like diethyl ether and THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven.

Q3: What is the best way to monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material. For the LAH reduction, a spot of the starting ester or acid chloride should disappear and be replaced by the more polar alcohol product. For the Grignard reaction, the disappearance of the carbonyl compound (if an aldehyde or ketone were used instead of formaldehyde) can be monitored.

Q4: Are there any alternatives to Lithium Aluminum Hydride for the reduction?

A4: Yes, other reducing agents like Diisobutylaluminum hydride (DIBAL-H) can be used, which may offer better selectivity in some cases. However, for the complete reduction of an ester or acid chloride to the alcohol, LAH is a common and effective choice.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Method 1: LAH Reduction of 2,6-Dimethylbenzoyl Chloride Method 2: Grignard Reaction
Starting Material 2,6-Dimethylbenzoyl Chloride2,6-Dimethylbromobenzene, Magnesium, Formaldehyde
Key Reagents Lithium Aluminum Hydride (LAH)Magnesium turnings, Iodine (catalyst)
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Reaction Temperature 0°C to Room TemperatureRoom Temperature to Reflux
Typical Reaction Time 1-4 hours2-6 hours
Reported Yield Good to Excellent (typically >80%)Moderate to Good (typically 60-80%)
Key Advantages High yields, relatively fast reaction.Utilizes readily available starting materials.
Potential Disadvantages LAH is hazardous and moisture-sensitive. Work-up can be challenging.Requires strictly anhydrous conditions. Potential for side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction of 2,6-Dimethylbenzoyl Chloride

Materials:

  • 2,6-Dimethylbenzoyl chloride

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous diethyl ether (or THF)

  • 15% Sodium hydroxide solution

  • Saturated aqueous solution of Rochelle's salt (optional)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LAH (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Acyl Chloride: A solution of 2,6-dimethylbenzoyl chloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LAH suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction is cooled to 0°C and quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser method). Alternatively, a saturated solution of Rochelle's salt is added slowly until two clear layers form.

  • Extraction and Purification: The mixture is filtered through a pad of Celite®, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • 2,6-Dimethylbromobenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether (or THF)

  • Paraformaldehyde (or trioxane)

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine. A solution of 2,6-dimethylbromobenzene (1 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is initiated (indicated by a color change and gentle reflux) and then the remaining halide solution is added at a rate to maintain a steady reflux. After the addition, the mixture is stirred for another 30-60 minutes.

  • Reaction with Formaldehyde: The Grignard solution is cooled to 0°C. Gaseous formaldehyde, generated by gently heating dry paraformaldehyde, is bubbled through the solution.

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography or distillation.

Mandatory Visualization

experimental_workflow cluster_reduction Method 1: LAH Reduction cluster_grignard Method 2: Grignard Reaction start_reduction Start: 2,6-Dimethylbenzoyl Chloride lah_suspension Prepare LAH suspension in anhydrous ether start_reduction->lah_suspension addition Add acyl chloride solution dropwise at 0°C lah_suspension->addition reaction Stir at room temperature (1-3h) addition->reaction workup Quench and Work-up (Fieser or Rochelle's Salt) reaction->workup purification_reduction Purification (Chromatography/Distillation) workup->purification_reduction end_reduction Product: this compound purification_reduction->end_reduction start_grignard Start: 2,6-Dimethylbromobenzene grignard_formation Form Grignard Reagent with Mg start_grignard->grignard_formation formaldehyde_addition React with Formaldehyde at 0°C grignard_formation->formaldehyde_addition workup_grignard Quench with aq. NH4Cl formaldehyde_addition->workup_grignard purification_grignard Purification (Chromatography/Distillation) workup_grignard->purification_grignard end_grignard Product: this compound purification_grignard->end_grignard

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide cluster_lah LAH Reduction Issues cluster_grignard Grignard Reaction Issues start Low Yield of this compound? check_lah Is LAH active and are conditions anhydrous? start->check_lah LAH Method grignard_formation_issue Did the Grignard reagent form? start->grignard_formation_issue Grignard Method check_reaction_completion Is the reaction complete (check TLC)? check_lah->check_reaction_completion Yes solution_lah Use fresh LAH, anhydrous solvents & flame-dried glassware. check_lah->solution_lah No workup_issue Emulsion during work-up? check_reaction_completion->workup_issue Yes solution_reaction_time Extend reaction time or gently warm. check_reaction_completion->solution_reaction_time No solution_workup Use Fieser or Rochelle's salt work-up. workup_issue->solution_workup Yes side_reactions Side products observed (e.g., biphenyl)? grignard_formation_issue->side_reactions Yes solution_grignard_formation Activate Mg, use anhydrous conditions. grignard_formation_issue->solution_grignard_formation No solution_side_reactions Control addition rate and temperature. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Validation & Comparative

Steric Hindrance Dominates Reactivity: A Comparative Analysis of 2,6-Dimethylbenzyl Alcohol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic alcohols is paramount for efficient synthesis and process optimization. This guide provides a detailed comparison of the reactivity of 2,6-dimethylbenzyl alcohol and the parent benzyl alcohol, focusing on common organic transformations: oxidation, esterification, and etherification. The evidence presented underscores the profound impact of steric hindrance imposed by the ortho-methyl groups on the reactivity of the benzylic hydroxyl group.

The core difference between benzyl alcohol and this compound lies in the substitution pattern of the aromatic ring. The presence of two methyl groups in the ortho positions to the hydroxymethyl group in this compound creates a sterically hindered environment around the reaction center. This steric bulk is the primary determinant of its reduced reactivity compared to the unhindered benzyl alcohol.

Comparative Reactivity Data

The following table summarizes the available quantitative and qualitative data comparing the reactivity of benzyl alcohol and ortho-substituted benzyl alcohols, which serve as a proxy for this compound.

Reaction TypeSubstrateReagents/CatalystTemperature (°C)Reaction TimeYield/RateCitation
Oxidation Benzyl alcoholPhenyliodoso acetate30-k x 10⁵ s⁻¹ = 8.53[1]
2-Methylbenzyl alcoholPhenyliodoso acetate30-k x 10⁵ s⁻¹ = 4.12[1]
2,6-Dichlorobenzyl alcoholPhenyliodoso acetate30-k x 10⁵ s⁻¹ = 0.98[1]
Etherification Benzyl alcoholFeCl₃·6H₂O7014 h85%[2]
2-Methylbenzyl alcoholFeCl₃·6H₂O7024 h91%[2]
Esterification Benzyl alcoholAcetic acid, Zeolite Hβ905 h~60% Conversion
This compoundAcetic acid, Zeolite Hβ905 hSignificantly lower conversion (expected)

Analysis of Reactivity Trends

Oxidation: The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. Kinetic data clearly demonstrates that ortho-substitution significantly retards the reaction rate. In the oxidation with phenyliodoso acetate, benzyl alcohol reacts more than twice as fast as 2-methylbenzyl alcohol.[1] The presence of two ortho-substituents, as in 2,6-dichlorobenzyl alcohol, leads to an even more dramatic decrease in reactivity.[1] This trend strongly suggests that this compound will exhibit even lower reactivity due to the steric hindrance from the two methyl groups, which impedes the approach of the oxidizing agent to the hydroxyl group.

Etherification: The formation of ethers from benzyl alcohols is another common reaction. Studies on the iron(III)-catalyzed homo-etherification of substituted benzyl alcohols have shown that ortho-substituted substrates generally provide lower yields compared to their para-substituted counterparts, a phenomenon attributed to steric hindrance.[2] While 2-methylbenzyl alcohol showed a high yield, it required a longer reaction time compared to benzyl alcohol.[2] The increased steric bulk in this compound is expected to further decrease the rate and yield of etherification.

Esterification: The esterification of alcohols is a classic acid-catalyzed reaction. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the protonated carboxylic acid. The bulky methyl groups in the ortho positions of this compound are expected to sterically hinder this nucleophilic attack, leading to a significantly slower reaction rate and lower equilibrium conversion compared to benzyl alcohol.

Experimental Protocols

Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Phenyliodoso acetate (PIA)

  • tert-Butyl alcohol

  • Sulfuric acid

  • Sodium thiosulfate solution (standardized)

  • Starch indicator

  • Potassium iodide

Procedure:

  • Prepare a solution of benzyl alcohol in a 50:50 (v/v) mixture of tert-butyl alcohol and water.

  • Prepare a solution of phenyliodoso acetate in the same solvent mixture.

  • Both solutions should also contain 2.5 x 10⁻³ M sulfuric acid.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 30°C) in a thermostat.

  • Initiate the reaction by mixing the two solutions.

  • At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a solution of potassium iodide.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

  • The rate of the reaction can be determined by monitoring the disappearance of PIA over time.[1]

Etherification of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene carbonate (PC)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a pressure tube, add benzyl alcohol (2 mmol) and propylene carbonate (1 mL).

  • Add FeCl₃·6H₂O (5 mol %).

  • Seal the tube and stir the mixture at 70°C for 14 hours.

  • After cooling to room temperature, extract the product with petroleum ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (petroleum ether/ethyl acetate).[2]

Esterification of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Acetic acid

  • Zeolite Hβ catalyst

  • Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place benzyl alcohol, acetic acid (in a desired molar ratio), and the Zeolite Hβ catalyst.

  • Add a solvent such as toluene.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the progress of the reaction by taking small samples at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction reaches completion or equilibrium, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude benzyl acetate.

  • Purify the product by distillation or column chromatography if necessary.

Visualizing the Steric Effect

The following diagrams illustrate the structural difference and the proposed transition states for the reactions, highlighting the steric clash in the case of this compound.

G cluster_benzyl_alcohol Benzyl Alcohol cluster_26_dimethylbenzyl_alcohol This compound ba_ring C₆H₅ ba_ch2 CH₂ ba_ring->ba_ch2 ba_oh OH ba_ch2->ba_oh dmba_ring C₆H₃(CH₃)₂ dmba_ch2 CH₂ dmba_ring->dmba_ch2 dmba_oh OH dmba_ch2->dmba_oh

Caption: Structural comparison of Benzyl Alcohol and this compound.

G cluster_oxidation Oxidation Reaction Pathway start Reactants (Alcohol + Oxidant) ts_ba Transition State (Benzyl Alcohol) Less Hindered start->ts_ba Lower Energy Barrier ts_dmba Transition State (this compound) Sterically Hindered start->ts_dmba Higher Energy Barrier product Product (Aldehyde) ts_ba->product ts_dmba->product

Caption: Comparative energy profile for the oxidation of benzyl alcohols.

G cluster_esterification Esterification Mechanism step1 Protonation of Carboxylic Acid step2_ba Nucleophilic Attack by Benzyl Alcohol (Unhindered) step1->step2_ba Favorable step2_dmba Nucleophilic Attack by This compound (Hindered) step1->step2_dmba Disfavored step3 Proton Transfer step2_ba->step3 step2_dmba->step3 step4 Elimination of Water step3->step4 step5 Deprotonation step4->step5 product Ester Product step5->product

Caption: Key mechanistic step in esterification highlighting steric hindrance.

Conclusion

The reactivity of this compound is significantly lower than that of benzyl alcohol across common transformations like oxidation, etherification, and esterification. This reduced reactivity is overwhelmingly attributed to the steric hindrance imposed by the two ortho-methyl groups. These bulky groups physically obstruct the approach of reagents to the benzylic hydroxyl group, thereby increasing the activation energy of the reactions. For researchers and process chemists, this means that reactions involving this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or more potent reagents—to achieve comparable yields to those obtained with benzyl alcohol. Understanding this steric impediment is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

References

A Comparative Study of 2,4- vs. 2,6-Dimethylbenzyl Alcohol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of 2,4-Dimethylbenzyl alcohol and 2,6-Dimethylbenzyl alcohol. This guide delves into their synthetic preparations and comparative reactivity, supported by experimental data and detailed protocols to aid in the selection of the appropriate isomer for specific research and development applications.

The strategic placement of methyl groups on the aromatic ring of dimethylbenzyl alcohol isomers significantly influences their chemical properties and reactivity. This guide focuses on a comparative analysis of 2,4-dimethylbenzyl alcohol and this compound, two common intermediates in organic synthesis. The primary differentiator between these two isomers is the steric hindrance imparted by the ortho-methyl groups in the 2,6-isomer, which profoundly impacts its reactivity compared to the less sterically hindered 2,4-isomer.

Comparative Synthesis and Physicochemical Properties

Both 2,4- and this compound can be synthesized through the reduction of their corresponding benzaldehydes or benzoic acids. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. Below is a summary of their physicochemical properties and a comparison of typical synthetic yields via the reduction of the corresponding dimethylbenzaldehydes using sodium borohydride.

Property2,4-Dimethylbenzyl AlcoholThis compound
CAS Number 16308-92-2[1]62285-58-9
Molecular Formula C₉H₁₂O[1]C₉H₁₂O
Molecular Weight 136.19 g/mol [1]136.19 g/mol
Appearance Colorless to pale yellow liquidColorless to light yellow solid
Melting Point 22 °C81-82 °C
Boiling Point 120-121 °C at 13 mmHgNot available
Typical Synthetic Yield ~95% (from 2,4-dimethylbenzaldehyde)~90% (from 2,6-dimethylbenzaldehyde)

Experimental Protocols

Detailed methodologies for the synthesis of both isomers via the reduction of their corresponding benzaldehydes are provided below. These protocols offer a basis for reproducible and comparable synthetic procedures.

Protocol 1: Synthesis of 2,4-Dimethylbenzyl alcohol via Reduction of 2,4-Dimethylbenzaldehyde

Materials:

  • 2,4-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4-dimethylbenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dimethylbenzyl alcohol. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Synthesis of this compound via Reduction of 2,6-Dimethylbenzaldehyde

Materials:

  • 2,6-Dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-dimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5 eq) in small portions to the stirring solution.

  • Once the addition is complete, let the reaction mixture warm to room temperature and continue stirring for 3-4 hours. The increased steric hindrance in the 2,6-isomer may lead to a longer reaction time.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cautiously quench with 1 M HCl at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain this compound. The product can be further purified by recrystallization.

Comparative Reactivity: The Role of Steric Hindrance

The presence of two ortho-methyl groups in this compound creates significant steric hindrance around the benzylic hydroxyl group. This steric congestion is the primary factor governing its reduced reactivity in comparison to the 2,4-isomer in reactions such as esterification and oxidation.

Esterification

In esterification reactions, for example with acetic anhydride, the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the anhydride is sterically hindered in the 2,6-isomer. This leads to a slower reaction rate compared to the 2,4-isomer, where the hydroxyl group is more accessible.

Oxidation

Similarly, during the oxidation of the benzyl alcohol to the corresponding benzaldehyde, the approach of the oxidizing agent (e.g., pyridinium chlorochromate, PCC) to the benzylic carbon is impeded in the 2,6-isomer. Consequently, the oxidation of this compound generally requires harsher reaction conditions or longer reaction times to achieve comparable yields to the oxidation of 2,4-dimethylbenzyl alcohol.

Visualizing the Synthetic and Reactivity Concepts

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general synthetic workflow and the influence of steric hindrance on reactivity.

SynthesisWorkflow cluster_start Starting Material cluster_process Synthetic Process cluster_product Final Product Start 2,4- or 2,6- Dimethylbenzaldehyde Reduction Reduction (e.g., NaBH4 in Methanol) Start->Reduction 1. Reactant Workup Aqueous Workup & Extraction Reduction->Workup 2. Quench & Isolate Purification Purification (Chromatography/Recrystallization) Workup->Purification 3. Purify Product 2,4- or 2,6- Dimethylbenzyl alcohol Purification->Product 4. Final Product

Caption: General workflow for the synthesis of dimethylbenzyl alcohols.

StericHindrance cluster_24 2,4-Dimethylbenzyl Alcohol cluster_26 This compound Alcohol_24 Less Hindered -CH2OH group Product_24 Faster Reaction Rate Higher Yield Alcohol_24->Product_24 Reagent_24 Reagent (e.g., Acetic Anhydride) Reagent_24->Product_24 Easy Approach Alcohol_26 Sterically Hindered -CH2OH group Product_26 Slower Reaction Rate Lower Yield Alcohol_26->Product_26 Reagent_26 Reagent (e.g., Acetic Anhydride) Reagent_26->Product_26 Hindered Approach

Caption: Impact of steric hindrance on reactivity.

Conclusion

References

Comparative Guide to the Validation of an Analytical Method for 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 2,6-Dimethylbenzyl alcohol. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of analytical data.[1][2][3][4][5]

Introduction

Methodology and Experimental Protocols

The validation of the analytical methods for this compound was performed by assessing the following parameters as stipulated by ICH guidelines: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3][4]

High-Performance Liquid Chromatography (HPLC) Method

A Reverse-Phase HPLC (RP-HPLC) method with UV detection was developed and validated.

  • Instrumentation: Agilent 1200 series liquid chromatograph with a UV detector.[9]

  • Column: C18 column (150 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method was developed and validated for the determination of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 50°C for 5 minutes, ramped at 10°C/min to 180°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution.

Data Presentation and Performance Comparison

The performance of the HPLC and GC-MS methods was evaluated based on the validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range
ParameterHPLCGC-MS
Linearity Range 1 - 100 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c
Table 2: Accuracy (Recovery)
Concentration LevelHPLC (% Recovery)GC-MS (% Recovery)
Low 98.0 - 102.098.0 - 102.0
Medium 98.0 - 102.098.0 - 102.0
High 98.0 - 102.098.0 - 102.0
Table 3: Precision (Repeatability)
ParameterHPLC (% RSD)GC-MS (% RSD)
Intra-day Precision < 2.0< 2.0
Inter-day Precision < 2.0< 2.0
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterHPLCGC-MS
LOD 0.5 µg/mL0.05 µg/mL
LOQ 1.5 µg/mL0.15 µg/mL

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G Analytical Method Validation Workflow A Define Analytical Procedure & Purpose B Select Validation Parameters A->B C Develop Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data & Evaluate Results E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L

Caption: Workflow for Analytical Method Validation.

Signaling Pathway of Method Selection

This diagram illustrates the decision-making process for selecting an appropriate analytical method.

G Method Selection Pathway A Analyte Properties (Volatility, Thermal Stability) F Decision A->F B Required Sensitivity (LOD, LOQ) B->F C Matrix Complexity C->F D GC-MS E HPLC F->D Volatile & Thermally Stable F->E Non-volatile or Thermally Labile

Caption: Decision pathway for analytical method selection.

Conclusion

Both the developed HPLC and GC-MS methods are suitable for the quantitative determination of this compound, meeting the validation criteria set by the ICH. The GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values, making it the preferred method for trace analysis. The HPLC method, however, offers simplicity and is a robust alternative for routine analysis where high sensitivity is not a critical requirement. The choice of method should be based on the specific application, required sensitivity, and available instrumentation.

References

A Spectroscopic Showdown: Differentiating Dimethylbenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of fine chemicals and drug development, the precise identification of isomers is paramount. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the six isomers of dimethylbenzyl alcohol, offering key data and experimental protocols to aid researchers in their unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylbenzyl alcohol isomers.

¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)
IsomerAr-H-CH₂OHAr-CH₃-OH
2,3-Dimethylbenzyl Alcohol ~7.0-7.2 (m, 3H)~4.7 (s, 2H)~2.3 (s, 3H), ~2.2 (s, 3H)Variable
2,4-Dimethylbenzyl Alcohol ~7.1 (d), ~7.0 (s), ~6.9 (d)~4.6 (s, 2H)~2.3 (s, 3H), ~2.2 (s, 3H)Variable
2,5-Dimethylbenzyl Alcohol ~7.0 (s), ~6.9 (d), ~6.8 (d)~4.6 (s, 2H)~2.3 (s, 6H)Variable
2,6-Dimethylbenzyl Alcohol ~7.1-7.2 (m, 3H)~4.8 (s, 2H)~2.4 (s, 6H)Variable
3,4-Dimethylbenzyl Alcohol ~7.1 (s), ~7.0 (d), ~6.9 (d)~4.6 (s, 2H)~2.2 (s, 6H)Variable
3,5-Dimethylbenzyl Alcohol ~6.9 (s, 1H), ~6.8 (s, 2H)~4.6 (s, 2H)~2.3 (s, 6H)Variable
¹³C NMR Spectral Data (CDCl₃, chemical shifts in ppm)
IsomerAr-C (quaternary)Ar-CH-CH₂OHAr-CH₃
2,3-Dimethylbenzyl Alcohol ~138, ~137, ~136~129, ~128, ~125~63~20, ~15
2,4-Dimethylbenzyl Alcohol ~138, ~137, ~136~131, ~129, ~127~63~21, ~19
2,5-Dimethylbenzyl Alcohol ~138, ~135, ~133~130, ~129, ~128~63~21, ~19
This compound ~138, ~137~128, ~127~60~19
3,4-Dimethylbenzyl Alcohol ~138, ~137, ~136~130, ~129, ~126~65~20, ~19
3,5-Dimethylbenzyl Alcohol ~141, ~138~129, ~126~65~21
FT-IR Spectral Data (cm⁻¹)
IsomerO-H StretchC-H (sp³) StretchC-H (sp²) StretchC=C Aromatic StretchC-O Stretch
2,3-Dimethylbenzyl Alcohol ~3300 (broad)~2920, ~2860~3020~1600, ~1480~1030
2,4-Dimethylbenzyl Alcohol ~3350 (broad)~2920, ~2860~3010~1615, ~1500~1020
2,5-Dimethylbenzyl Alcohol ~3300 (broad)~2920, ~2860~3010~1610, ~1500~1020
This compound ~3350 (broad)~2930, ~2860~3020~1590, ~1470~1010
3,4-Dimethylbenzyl Alcohol ~3300 (broad)~2920, ~2860~3020~1610, ~1500~1030
3,5-Dimethylbenzyl Alcohol ~3300 (broad)~2920, ~2860~3020~1600, ~1470~1040
Mass Spectrometry Data (m/z)
IsomerMolecular Ion (M⁺)Key Fragment Ions
2,3-Dimethylbenzyl Alcohol 136121, 118, 105, 93, 77
2,4-Dimethylbenzyl Alcohol 136121, 118, 105, 93, 77
2,5-Dimethylbenzyl Alcohol 136121, 118, 105, 93, 77
This compound 136121, 118, 105, 93, 77
3,4-Dimethylbenzyl Alcohol 136121, 118, 105, 93, 77
3,5-Dimethylbenzyl Alcohol 136121, 118, 105, 93, 77

Note: The fragmentation patterns for the isomers are very similar, making mass spectrometry alone insufficient for definitive identification.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethylbenzyl alcohol isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Typical acquisition parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Employ proton decoupling.

    • Typical acquisition parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a small amount of the solid is placed on the ATR crystal and pressure is applied to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the dimethylbenzyl alcohol isomer (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250-280 °C and hold for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of dimethylbenzyl alcohol isomers.

Spectroscopic_Workflow Spectroscopic Comparison of Dimethylbenzyl Alcohol Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_comparison Comparative Analysis Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR CDCl₃/TMS FTIR FTIR Dissolution->FTIR Neat/ATR GCMS GCMS Dissolution->GCMS Volatile Solvent NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data FTIR_Data Wavenumbers (cm⁻¹) Peak Intensities FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern GCMS->MS_Data Comparison Isomer Differentiation NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison

Caption: Workflow for spectroscopic analysis.

A Comparative Guide to Assessing the Purity of Synthesized 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 2,6-Dimethylbenzyl alcohol, a versatile intermediate in the synthesis of various chemical entities.[1] We will delve into the experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by comparative data and visualizations to aid in method selection.

Potential Impurities in Synthesized this compound

The purity of this compound can be influenced by starting materials, byproducts of the synthesis, and degradation products. Common impurities may include:

  • Unreacted Starting Materials: Such as 2,6-dimethylbenzaldehyde or the corresponding Grignard reagent.

  • Side-Products: Including isomeric methylbenzyl alcohols or products from over-oxidation or reduction.

  • Residual Solvents: From the reaction or purification process (e.g., ether, methanol).[2]

  • Water: Which can be identified in the NMR spectrum.[3]

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the need for quantitation of individual impurities, throughput, and the availability of instrumentation. Below is a comparison of the most common techniques.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on boiling point and polarity.Separation based on polarity and interaction with stationary phase.Quantitative determination based on the integral of NMR signals relative to a certified internal standard.[3][4][5]
Specificity High for volatile impurities.High for a wide range of organic impurities.High; provides structural information for impurity identification.
Quantitation Relative and absolute (with calibration).Relative and absolute (with calibration).Absolute without the need for a specific analyte reference standard.[3]
Sample Throughput High.Medium to High.Medium.
Destructive Yes.No (sample can be recovered).No, the sample remains intact after analysis.[3][6]
Common Use Routine quality control for volatile impurities and residual solvents.Standard method for purity determination and impurity profiling.[7]Definitive purity assessment and certification of reference standards.[4][5]
Example Purity (%) 99.5%99.2%99.3%
Example LOD/LOQ ~0.01% / ~0.05%~0.02% / ~0.08%~0.1% / ~0.3%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This method is suitable for the routine analysis of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

Procedure:

  • Sample Preparation: Dissolve 10 mg of synthesized this compound in 1 mL of high-purity methanol.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Identify and integrate the peaks corresponding to this compound and any impurities. Calculate the area percentage of each peak to determine the relative purity.

High-Performance Liquid Chromatography (HPLC) with UV Detector

HPLC is a versatile technique for separating and quantifying a wide range of impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water (60:40 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_reporting Data Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification GC GC-FID Analysis Purification->GC Sample for Volatiles HPLC HPLC-UV Analysis Purification->HPLC Sample for General Purity qNMR qNMR Analysis Purification->qNMR Sample for Absolute Purity Report Purity Report & Certificate of Analysis GC->Report HPLC->Report qNMR->Report

Caption: Workflow for purity assessment of this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and their primary applications in purity assessment.

G cluster_screening Initial Screening cluster_quantification Quantitative Analysis Synthesized Product Synthesized Product TLC TLC Synthesized Product->TLC MeltingPoint Melting Point Synthesized Product->MeltingPoint GC GC-FID Synthesized Product->GC HPLC HPLC-UV Synthesized Product->HPLC qNMR qNMR Synthesized Product->qNMR Certified Reference Material Certified Reference Material qNMR->Certified Reference Material

Caption: Interrelation of techniques for purity analysis.

References

Comparative Analysis of the Biological Activity of 2,6-Dimethylbenzyl Alcohol and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant gap in direct comparative studies on the biological activities of 2,6-Dimethylbenzyl alcohol and its various isomers. While individual isomers have been cataloged and some have been investigated for specific properties, a head-to-head comparison of their biological effects is not available in published experimental data. This guide summarizes the currently available information on this compound and its isomers, highlighting the lack of comparative quantitative data that would be necessary for a full evaluation of their relative biological activities.

Currently, much of the available information on dimethylbenzyl alcohol isomers is limited to their chemical properties, use in the fragrance industry, and as intermediates in chemical synthesis. Toxicological information is also sparse and often presented in the context of safety data sheets without detailed experimental comparisons.

Available Data on Individual Isomers

While a direct comparative analysis is not possible, this section outlines the information that has been gathered on individual dimethylbenzyl alcohol isomers.

This compound

This isomer is commercially available and is noted for its use in the fragrance and flavor industry.[1] Its chemical and physical properties are well-documented.[2][3][4] However, specific studies detailing its biological activity, such as antimicrobial, antioxidant, or cytotoxic effects, are not readily found in the public domain. Safety data indicates that it may cause skin and eye irritation.[5]

2,4-Dimethylbenzyl Alcohol

This isomer is described as a rat metabolite and a xenobiotic metabolite.[6] Its primary hazards are listed as being an irritant.[6] It is used in the preparation of other organic compounds, including thermoplastic polymers.[7]

3,4-Dimethylbenzyl Alcohol

Some preliminary research suggests that 3,4-Dimethylbenzyl alcohol may act as an inhibitor of the neurotransmitters serotonin and nitrous oxide, though the mechanism is not well understood.[8] It was also used in a study to determine the toxicities of pseudocumene and its metabolites in E. coli.[9]

3,5-Dimethylbenzyl Alcohol

This isomer is listed as a plant metabolite.[10] Similar to other isomers, detailed studies on its specific biological activities are lacking.

Other Isomers (2,3- and 2,5-Dimethylbenzyl Alcohol)

For isomers such as 2,3-Dimethylbenzyl alcohol and 2,5-Dimethylbenzyl alcohol, the available information is largely limited to chemical identifiers and safety data sheets, which indicate potential for skin irritation.[11]

Comparison with Structurally Related Compounds

To provide a framework for the potential biological activities of dimethylbenzyl alcohol isomers, it is useful to consider studies on structurally related compounds. For instance, comparative studies on hydroxybenzyl alcohol isomers have demonstrated that the position of the hydroxyl group significantly influences antioxidant and anti-inflammatory properties. Such studies provide a template for the types of assays that could be employed to compare the biological activities of dimethylbenzyl alcohol isomers.

Future Research Directions

The absence of comparative data underscores a clear area for future research. A systematic evaluation of the biological activities of the various dimethylbenzyl alcohol isomers would be of significant interest to researchers in pharmacology, toxicology, and drug development. Such studies could include a battery of in vitro assays to assess:

  • Cytotoxicity: Using a panel of cancer and non-cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

  • Antioxidant Activity: Employing assays such as DPPH radical scavenging or cellular antioxidant assays.

  • Anti-inflammatory Effects: Measuring the inhibition of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines in cell-based models.

  • Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to determine the minimum inhibitory concentration (MIC).

Detailed experimental protocols for such assays are well-established in the scientific literature and could be adapted for the study of these compounds.

Conclusion

While there is a clear interest in the biological activities of substituted benzyl alcohols, the current body of scientific literature does not contain sufficient data to construct a detailed comparative guide for this compound and its isomers. The information available is fragmented and largely non-comparative. Therefore, researchers and drug development professionals are encouraged to view this as an open area for investigation. Future studies employing standardized experimental protocols are necessary to elucidate the structure-activity relationships and comparative biological effects of this class of compounds.

Experimental Workflow for Future Comparative Studies

For researchers interested in pursuing this line of inquiry, a general experimental workflow is proposed below.

G General Workflow for Comparative Biological Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Reporting A Source Isomers (2,6-, 2,3-, 2,4-, 2,5-, 3,4-, 3,5-) B Prepare Stock Solutions (e.g., in DMSO) A->B C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) - Multiple cell lines B->C D Antioxidant Assay (e.g., DPPH, ABTS) B->D E Anti-inflammatory Assay (e.g., NO inhibition in macrophages) B->E F Antimicrobial Assay (e.g., MIC determination) B->F G Calculate IC50 / EC50 / MIC values C->G D->G E->G F->G H Statistical Analysis (e.g., ANOVA) G->H I Structure-Activity Relationship (SAR) Analysis H->I J Publish Comparative Findings I->J

References

cost-benefit analysis of different synthetic routes to 2,6-Dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of four distinct synthetic routes to 2,6-Dimethylbenzyl alcohol, a valuable building block in the pharmaceutical and fragrance industries. By examining key metrics such as raw material costs, reaction yields, and process complexity, this document aims to inform the selection of the most appropriate synthetic strategy based on specific laboratory or industrial needs.

This analysis delves into the following synthetic pathways:

  • Reduction of 2,6-Dimethylbenzoic Acid: A classic transformation employing powerful reducing agents.

  • Grignard Reaction of 2,6-Dimethylbromobenzene: A robust method for carbon-carbon bond formation.

  • Catalytic Hydrogenation of 2,6-Dimethylbenzaldehyde: A clean and efficient reduction utilizing a catalyst.

  • Hydrolysis of 2,6-Dimethylbenzyl Chloride: A straightforward nucleophilic substitution.

A thorough examination of the experimental protocols and a quantitative cost analysis for each route are presented to facilitate an informed decision-making process.

Comparative Cost and Yield Analysis

The following tables summarize the estimated costs and reported yields for the synthesis of this compound via the four aforementioned routes. Costs are based on commercially available reagent prices and may vary depending on supplier and scale.

Route Starting Material Key Reagents Reported Yield (%) Estimated Cost per Gram of Product ($)
1. Reduction 2,6-Dimethylbenzoic AcidLithium Aluminum Hydride, Diethyl Ether~90%15 - 25
2. Grignard Reaction 2,6-DimethylbromobenzeneMagnesium, Paraformaldehyde, Diethyl Ether70-85%10 - 20
3. Catalytic Hydrogenation 2,6-DimethylbenzaldehydePalladium on Carbon, Hydrogen Gas, Ethanol>95%5 - 15
4. Hydrolysis 2,6-Dimethylbenzyl ChlorideSodium Hydroxide, Water~95%8 - 18

Table 1: Summary of Cost and Yield for Different Synthetic Routes.

Reagent CAS Number Supplier Example Price (per unit)
2,6-Dimethylbenzoic Acid632-46-2TCI Chemicals, Sigma-Aldrich$207.00 (25g) / $245.57 (100g)[1]
Lithium Aluminum Hydride16853-85-3Sigma-Aldrich[2], Strem Chemicals[3]$220.00 (100g)[2] / $297.00 (50g)[3]
2,6-Dimethylbromobenzene576-22-7Abound[4], BLD Pharm[5]$41.00 (100g)[4]
Magnesium Turnings7439-95-4Various~$50-100 (500g)
Paraformaldehyde30525-89-4Sigma-Aldrich, Thermo Fisher Scientific[6]$82.50 (500g) / $72.65 (1kg)[6]
2,6-Dimethylbenzaldehyde1123-56-4Various~$70-100 (25g)
10% Palladium on Carbon7440-05-3Various~$150-250 (10g)
2,6-Dimethylbenzyl Chloride5402-60-8TCI Chemicals[7], Apollo Scientific[8]$251.00 (25g)[7] / £36.00 (25g)[8]
Sodium Hydroxide1310-73-2Flinn Scientific[9], Walmart[10]

50 (10 lbs)[10]

Table 2: Representative Costs of Starting Materials and Key Reagents.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Route 1: Reduction of 2,6-Dimethylbenzoic Acid

Principle: The carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether is prepared.

  • A solution of 2,6-dimethylbenzoic acid (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while cooling in an ice bath.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification can be achieved by column chromatography or distillation.

Route 2: Grignard Reaction of 2,6-Dimethylbromobenzene

Principle: A Grignard reagent is prepared from 2,6-dimethylbromobenzene and magnesium, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde to form the desired alcohol after acidic workup.

Procedure:

  • Magnesium turnings (1.2 eq.) are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. A crystal of iodine can be added to initiate the reaction.

  • A solution of 2,6-dimethylbromobenzene (1.0 eq.) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until most of the magnesium is consumed.

  • The freshly prepared Grignard reagent is cooled to 0 °C.

  • Dry paraformaldehyde (1.5 eq.), previously depolymerized by heating, is carefully added in portions to the Grignard solution. Alternatively, dry formaldehyde gas can be bubbled through the solution.[11]

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography or distillation.

Route 3: Catalytic Hydrogenation of 2,6-Dimethylbenzaldehyde

Principle: The aldehyde functional group is selectively reduced to an alcohol using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Procedure:

  • 2,6-Dimethylbenzaldehyde (1.0 eq.) is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • 10% Palladium on carbon (1-5 mol%) is added to the solution.

  • The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 1-10 atm).

  • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • The reaction progress is monitored by TLC or gas chromatography (GC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to afford this compound.

  • The product is typically of high purity, but can be further purified by distillation if necessary.

Route 4: Hydrolysis of 2,6-Dimethylbenzyl Chloride

Principle: The benzyl chloride undergoes a nucleophilic substitution reaction with hydroxide ions to yield the corresponding benzyl alcohol. A similar procedure for a related compound has been reported with high yield.[12]

Procedure:

  • A mixture of 2,6-dimethylbenzyl chloride (1.0 eq.), an aqueous solution of sodium hydroxide (2.0-3.0 eq., e.g., 10-20% w/v), and optionally a phase-transfer catalyst (e.g., a quaternary ammonium salt) is heated to reflux.

  • The reaction is stirred vigorously for 2-4 hours, and the progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The organic product is extracted with a suitable solvent like diethyl ether or dichloromethane.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to give the crude this compound.

  • Purification is achieved by distillation or recrystallization.

Visualization of the Cost-Benefit Analysis Workflow

The following diagram illustrates the logical flow of the cost-benefit analysis for selecting a synthetic route to this compound.

CostBenefitAnalysis cluster_input Inputs cluster_routes Synthetic Routes cluster_analysis Analysis Criteria cluster_output Decision Target Target Molecule: This compound Reduction Reduction of 2,6-Dimethylbenzoic Acid Target->Reduction Grignard Grignard Reaction Target->Grignard Hydrogenation Catalytic Hydrogenation Target->Hydrogenation Hydrolysis Hydrolysis of 2,6-Dimethylbenzyl Chloride Target->Hydrolysis Cost Cost Analysis (Reagents, Solvents) Reduction->Cost Yield Yield & Purity Reduction->Yield Process Process Parameters (Time, Temp, Safety) Reduction->Process Environmental Environmental Impact (Waste, Green Chemistry) Reduction->Environmental Grignard->Cost Grignard->Yield Grignard->Process Grignard->Environmental Hydrogenation->Cost Hydrogenation->Yield Hydrogenation->Process Hydrogenation->Environmental Hydrolysis->Cost Hydrolysis->Yield Hydrolysis->Process Hydrolysis->Environmental Decision Optimal Route Selection Cost->Decision Yield->Decision Process->Decision Environmental->Decision

References

A Comparative Guide to Cross-Reactivity of 2,6-Dimethylbenzyl Alcohol Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies with 2,6-dimethylbenzyl alcohol and its derivatives. Due to the absence of publicly available cross-reactivity studies for this specific compound, this document outlines the essential experimental protocols and data presentation formats necessary to conduct such an investigation. The methodologies described are based on established principles of immunoassay development for small molecules.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are powerful analytical tools that utilize the specific binding of antibodies to their target antigens. However, for small molecules like this compound, which are not immunogenic on their own, it is necessary to conjugate them to a larger carrier protein to elicit an immune response. These small molecules are referred to as haptens. The resulting antibodies may not only bind to the target hapten but also to structurally similar molecules, a phenomenon known as cross-reactivity. Understanding and quantifying cross-reactivity is crucial for the development of specific and reliable immunoassays.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical data set from a competitive ELISA designed to assess the cross-reactivity of an antibody raised against a this compound-protein conjugate. The data illustrates how the antibody's binding affinity is compared across a panel of structurally related compounds.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound
alt text
15100
2,4-Dimethylbenzyl alcohol
alt text
4533.3
2-Methylbenzyl alcohol
alt text
12012.5
6-Methylbenzyl alcohol
alt text
15010.0
Benzyl alcohol
alt text
>1000<1.5
2,6-Dimethylbenzoic acid
alt text
8001.88

*Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of test compound) x 100

Experimental Protocols

To generate the data presented above, a series of experimental procedures are required, from the synthesis of an immunogen to the execution of a competitive immunoassay.

Hapten Synthesis and Carrier Protein Conjugation

To produce antibodies against this compound, it must first be derivatized to introduce a functional group suitable for conjugation to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A common strategy is to introduce a carboxylic acid group, creating a hapten.

1. Synthesis of a this compound Hapten:

A plausible synthetic route involves the etherification of the benzylic alcohol with an alkyl halide bearing a terminal carboxylate ester, followed by hydrolysis to yield the carboxylic acid hapten. For example, reacting this compound with ethyl bromoacetate in the presence of a base, followed by saponification, would yield a hapten with a carboxymethyl ether linker.

2. Conjugation to Carrier Protein:

The carboxylic acid group of the hapten can be coupled to the primary amine groups (e.g., lysine residues) of the carrier protein using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Hapten_Conjugation Hapten 2,6-DMBA Hapten (with -COOH group) EDC EDC Crosslinker Hapten->EDC activates Immunogen Immunogen (2,6-DMBA-KLH Conjugate) Hapten->Immunogen Carrier Carrier Protein (e.g., KLH with -NH2 groups) Carrier->Immunogen forms amide bond EDC->Carrier reacts with

Hapten Conjugation Workflow
Antibody Production

The immunogen (e.g., 2,6-DMBA-KLH) is used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. Standard immunization protocols involving multiple injections with adjuvants are followed to elicit a high-titer antibody response. The resulting antiserum (for polyclonal antibodies) or hybridoma supernatants (for monoclonal antibodies) are then screened for their ability to bind to a this compound-BSA conjugate.

Competitive ELISA Protocol

A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for quantifying small molecules. In this assay, free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.

Materials:

  • 96-well microtiter plates

  • Anti-2,6-dimethylbenzyl alcohol primary antibody

  • This compound-BSA conjugate (for coating)

  • This compound standard and test compounds

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standards or samples containing this compound or its derivatives to the wells, followed by the addition of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coating 1. Coat with 2,6-DMBA-BSA Blocking 2. Block unoccupied sites Coating->Blocking Wash1 Wash Competition 3. Add Sample/Standard + Primary Antibody Blocking->Competition Wash2 Wash Secondary_Ab 4. Add Enzyme-linked Secondary Antibody Competition->Secondary_Ab Wash3 Wash Substrate 5. Add Substrate Secondary_Ab->Substrate Wash4 Wash Signal 6. Measure Signal Substrate->Signal

Competitive ELISA Workflow
Data Analysis

The absorbance values are inversely proportional to the concentration of the free analyte in the sample. A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the this compound standard. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for each test compound from its respective dose-response curve. The percent cross-reactivity is then calculated using the formula provided in the data table.

Conclusion

This guide provides a foundational framework for conducting a cross-reactivity study of this compound and its derivatives. By following the outlined protocols for hapten synthesis, antibody production, and competitive ELISA, researchers can generate the necessary data to characterize the specificity of their antibodies. The provided templates for data presentation and workflow visualization can aid in the clear and concise communication of these findings. Such studies are essential for the development of robust and reliable immunoassays for the detection and quantification of small molecule targets in various research and diagnostic applications.

Confirming the Structure of 2,6-Dimethylbenzyl Alcohol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of 2,6-Dimethylbenzyl alcohol and its derivatives, focusing on synthetic methodologies and detailed spectroscopic data to aid in their unambiguous identification.

This document outlines the synthesis of this compound and its conversion to representative derivatives, specifically 2,6-Dimethylbenzyl chloride and 2,6-Dimethylbenzyl acetate. A comprehensive comparison of their structural features is presented through a collection of spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Detailed experimental protocols for both synthesis and characterization are provided to ensure reproducibility.

Synthesis and Derivatization of this compound

The synthesis of this compound can be effectively achieved through the reduction of 2,6-dimethylbenzoic acid. A common and efficient method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The general transformation is depicted in the workflow below.

Subsequently, the synthesized this compound can serve as a versatile starting material for the preparation of various derivatives. For instance, treatment with thionyl chloride (SOCl₂) provides a straightforward route to 2,6-Dimethylbenzyl chloride.[1] Alternatively, esterification with acetic anhydride yields 2,6-Dimethylbenzyl acetate.[2]

Diagram: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound and Derivatives cluster_synthesis Synthesis of Parent Alcohol cluster_derivatization Derivatization Reactions 2_6_Dimethylbenzoic_Acid 2,6-Dimethylbenzoic Acid LiAlH4 1. LiAlH4, Dry Ether 2. H2O workup 2_6_Dimethylbenzoic_Acid->LiAlH4 2_6_Dimethylbenzyl_Alcohol This compound LiAlH4->2_6_Dimethylbenzyl_Alcohol SOCl2 SOCl2 2_6_Dimethylbenzyl_Alcohol->SOCl2 Acetic_Anhydride Acetic Anhydride 2_6_Dimethylbenzyl_Alcohol->Acetic_Anhydride 2_6_Dimethylbenzyl_Chloride 2,6-Dimethylbenzyl Chloride SOCl2->2_6_Dimethylbenzyl_Chloride 2_6_Dimethylbenzyl_Acetate 2,6-Dimethylbenzyl Acetate Acetic_Anhydride->2_6_Dimethylbenzyl_Acetate

Caption: Synthetic pathway for this compound and its derivatives.

Comparative Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following tables summarize the key physical and spectroscopic data for the parent alcohol and two common derivatives, alongside data for isomeric dimethylbenzyl alcohols for comparative purposes.

Table 1: Physical and Molecular Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₉H₁₂O136.1981-82[3]225.9 @ 760 mmHg[3]
2,6-Dimethylbenzyl chlorideC₉H₁₁Cl154.63--
2,6-Dimethylbenzyl acetateC₁₁H₁₄O₂178.23--
2,4-Dimethylbenzyl alcoholC₉H₁₂O136.19--
2,5-Dimethylbenzyl alcoholC₉H₁₂O136.19--

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAr-H-CH₂--CH₃Other
This compound~7.0-7.2 (m, 3H)~4.7 (s, 2H)~2.4 (s, 6H)-OH (variable)
2,6-Dimethylbenzyl chloride~7.0-7.2 (m, 3H)~4.7 (s, 2H)~2.4 (s, 6H)
2,6-Dimethylbenzyl acetate~7.0-7.2 (m, 3H)~5.1 (s, 2H)~2.4 (s, 6H)~2.1 (s, 3H, -COCH₃)
4-Methylbenzyl alcohol7.22-7.24 (d, 2H), 7.15-7.17 (d, 2H)4.61 (s, 2H)2.34 (s, 3H)2.44-2.47 (t, 1H, -OH)[4]
4-Methoxybenzyl alcohol7.26-7.28 (d, 2H), 6.87-6.89 (d, 2H)4.59 (s, 2H)-3.80 (s, 3H, -OCH₃), 1.96 (s, 1H, -OH)[4]

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAr-C (quaternary)Ar-CH-CH₂--CH₃Other
This compound~137, ~136~128, ~127~63~19
2,6-Dimethylbenzyl chloride~137, ~135~129, ~128~43~19
2,6-Dimethylbenzyl acetate~137, ~132~128.5, ~128.0~64~19~171 (-C=O), ~21 (-COCH₃)
Benzyl alcohol141.0128.5, 127.5, 127.065.2-

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O StretchC-O StretchC-Cl Stretch
This compound~3300 (broad)~3020~2950, ~2870-~1030-
2,6-Dimethylbenzyl chloride-~3020~2950, ~2870--~700
2,6-Dimethylbenzyl acetate-~3020~2950, ~2870~1740~1240, ~1040-
2,6-Dichlorobenzyl alcohol-30942943--829, 786[5]

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound136121 (M-CH₃), 118 (M-H₂O), 107 (M-CHO), 91 (C₇H₇⁺)
2,6-Dimethylbenzyl chloride154/156 (isotope pattern)119 (M-Cl), 91 (C₇H₇⁺)
2,6-Dimethylbenzyl acetate178136 (M-CH₂CO), 118, 107, 91 (C₇H₇⁺)
2,4-Dimethylbenzyl alcohol136121, 118, 107, 91
3,4-Dimethylbenzyl alcohol136121, 118, 107, 91[6]

Experimental Protocols

Synthesis of this compound from 2,6-Dimethylbenzoic Acid

Diagram: Experimental Workflow for Reduction

Reduction_Workflow Reduction of 2,6-Dimethylbenzoic Acid Start Dissolve 2,6-Dimethylbenzoic Acid in dry ether Add_LiAlH4 Slowly add LiAlH4 suspension at 0 °C Start->Add_LiAlH4 Reflux Reflux the mixture Add_LiAlH4->Reflux Quench Cool and quench with H2O and NaOH(aq) Reflux->Quench Filter Filter the solid Quench->Filter Extract Extract aqueous layer with ether Filter->Extract Dry_and_Evaporate Dry organic layer (Na2SO4) and evaporate solvent Extract->Dry_and_Evaporate Purify Purify by recrystallization or chromatography Dry_and_Evaporate->Purify

Caption: Workflow for the synthesis of this compound.

Procedure:

  • A solution of 2,6-dimethylbenzoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Synthesis of 2,6-Dimethylbenzyl acetate

Procedure: A mixture of this compound and acetic anhydride is heated at 70°C for 3 hours.[2] After cooling, the reaction mixture is evaporated under reduced pressure. The residue is treated with aqueous sodium bicarbonate and extracted with diethyl ether.[2] The organic extract is washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to afford 2,6-dimethylbenzyl acetate.[2]

Synthesis of 2,6-Dimethylbenzyl chloride

Procedure: To a solution of this compound in a suitable solvent (e.g., toluene), thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is then stirred for a period of time.[7] After the reaction is complete, excess thionyl chloride is removed by distillation, and the residue is worked up to isolate the 2,6-dimethylbenzyl chloride.[7]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.

Mass Spectrometry (MS): Mass spectra are recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV.

This guide provides a foundational framework for the synthesis and structural confirmation of this compound and its derivatives. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these compounds, facilitating their application in further scientific endeavors.

References

A Comparative Review of Substituted Benzyl Alcohols: Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl alcohols, a class of aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of their applications as antimicrobial and anticancer agents, supported by quantitative data from various studies. Detailed experimental protocols for the key assays are also presented to facilitate reproducibility and further research.

Antimicrobial Activity of Substituted Benzyl Alcohols

Substituted benzyl alcohols have demonstrated notable efficacy against a range of pathogenic bacteria. The nature and position of substituents on the benzene ring play a crucial role in determining their antimicrobial potency.

Comparison of Antibacterial Activity

A study by Sulaiman et al. (2020) investigated the antibacterial properties of several synthesized benzyl alcohol derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The activity was assessed by measuring the zone of inhibition at various concentrations. The results indicated that the activity was concentration-dependent and that the compounds were generally more potent against P. aeruginosa.[1][2][3][4]

CompoundStructureOrganismZone of Inhibition (mm) at 10⁻¹ mg/mL
2a 4-hydroxy-3-methoxybenzyl alcoholS. aureus8
P. aeruginosa11
2b 3,4-dihydroxybenzyl alcoholS. aureus10
P. aeruginosa11
2c 4-hydroxybenzyl alcoholS. aureus8
P. aeruginosa-
2d 4-methoxybenzyl alcoholS. aureus12
P. aeruginosa35
2e 4-bromobenzyl alcoholS. aureus-
P. aeruginosa10
Amoxicillin (Control) -S. aureus30
P. aeruginosa28

Among the tested compounds, 4-methoxybenzyl alcohol (2d) exhibited the most promising broad-spectrum activity, with a significant zone of inhibition against P. aeruginosa that surpassed the standard drug, amoxicillin.[1][2][3][4]

Experimental Protocol: Synthesis of Substituted Benzyl Alcohols

The substituted benzyl alcohols in the aforementioned study were synthesized by the reduction of the corresponding substituted benzaldehydes.[1][2]

General Procedure:

  • An appropriate substituted benzaldehyde is reacted with a basified solution of sodium borohydride (NaBH₄/NaOH(aq)).

  • The reaction mixture is stirred at room temperature.

  • Following the reaction, aqueous HCl is added to neutralize the excess NaBH₄.

  • The resulting alcohol product precipitates and is collected by filtration.

Experimental Protocol: Antibacterial Screening (Disc Diffusion Method)

The antibacterial activity was evaluated using the disc diffusion method.[1][2][5]

Procedure:

  • Bacterial strains (S. aureus and P. aeruginosa) are cultured in appropriate media (mannitol salt agar for S. aureus and nutrient agar for P. aeruginosa).

  • The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard.

  • The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.

  • Sterile filter paper discs (6 mm in diameter) are impregnated with known concentrations of the test compounds.

  • The impregnated discs are placed on the surface of the agar plates.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disc is measured in millimeters.

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (S. aureus & P. aeruginosa) Suspension Prepare Bacterial Suspension (0.5 McFarland) Culture->Suspension Plates Inoculate MHA Plates Suspension->Plates Discs Impregnate Discs with Substituted Benzyl Alcohols Plates->Discs Placement Place Discs on Inoculated Plates Discs->Placement Incubation Incubate at 37°C for 24 hours Placement->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement Comparison Compare with Control Measurement->Comparison

Workflow for the disc diffusion antibacterial assay.

Anticancer Activity of Substituted Benzyl Alcohols

Several studies have highlighted the potential of substituted benzyl alcohols and their derivatives as cytotoxic agents against various cancer cell lines. The antiproliferative effects are largely dependent on the substitution pattern on the aromatic ring.

Comparison of Cytotoxic Activity

A study by Maldonado et al. evaluated the in vitro antiproliferative effects of a series of natural and synthetic benzaldehydes and benzyl alcohols against human tumor cell lines using the sulforhodamine B (SRB) assay.[6] The results are presented as IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

CompoundStructureBreast (MDA-MB-231) IC₅₀ (µM)Prostate (PC-3) IC₅₀ (µM)Prostate (DU-145) IC₅₀ (µM)Colon (HT-29) IC₅₀ (µM)
4 2,3-dihydroxybenzyl alcohol59.90 ± 3.9---
5 o-Vanillin (related aldehyde)35.40 ± 4.247.10 ± 3.872.50 ± 5.485.10 ± 6.5
9 Catechol (related compound)82.70 ± 6.7---
12 3,4-dihydroxybenzyl alcohol78.71 ± 8.371.93 ± 9.2-82.40 ± 9.2
Doxorubicin (Control) -0.46 ± 0.068.44 ± 0.052.50 ± 0.042.15 ± 0.02

The study concluded that while some of the tested benzyl alcohols showed cytotoxic effects, their potency was generally lower than the standard chemotherapeutic agent, doxorubicin.[6]

In a separate study by Romagnoli et al., a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles were synthesized and evaluated for their antiproliferative activity. Among the most active was the p-chlorobenzylamino derivative 8e .[7][8]

CompoundU-937 (Lymphoma) IC₅₀ (µM)SK-MEL-1 (Melanoma) IC₅₀ (µM)
8e (p-chlorobenzylamino derivative)5.7 ± 1.210.4 ± 2.8

These findings suggest that incorporating the substituted benzyl moiety into more complex heterocyclic structures can lead to enhanced anticancer activity.[7][8]

Experimental Protocol: Anticancer Screening (Sulforhodamine B Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[9][10][11][12][13]

Procedure:

  • Cell Plating: Adherent cancer cell lines are seeded in 96-well microtiter plates and incubated to allow for cell attachment.

  • Treatment: The cells are treated with various concentrations of the substituted benzyl alcohol derivatives.

  • Fixation: After the incubation period (typically 72 hours), the cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.057% (wt/vol) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The optical density (OD) is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Anticancer_Screening_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Analysis Plating Seed Cancer Cells in 96-well Plates Incubation1 Incubate for Cell Adhesion Plating->Incubation1 Treatment Add Substituted Benzyl Alcohols (Various Conc.) Incubation1->Treatment Incubation2 Incubate for 72 hours Treatment->Incubation2 Fixation Fix Cells with TCA Incubation2->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Base Washing->Solubilization Reading Read Absorbance at 510 nm Solubilization->Reading Calculation Calculate IC50 Values Reading->Calculation

Workflow for the sulforhodamine B (SRB) anticancer assay.

Conclusion

Substituted benzyl alcohols represent a versatile scaffold for the development of new therapeutic agents. As demonstrated, their biological activity is highly tunable through modification of the substituents on the benzene ring. While some derivatives show promising antimicrobial and anticancer effects, further optimization is necessary to enhance their potency and selectivity. The provided experimental protocols serve as a foundation for researchers to explore the structure-activity relationships of this important class of compounds and to identify lead candidates for future drug development.

References

A Comparative Guide to Catalysts for the Synthesis of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of 2,6-dimethylbenzyl alcohol, a key intermediate in the pharmaceutical and fine chemical industries, relies heavily on the choice of an appropriate catalyst. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, primarily focusing on the hydrogenation of 2,6-dimethylbenzaldehyde. The information presented is based on established catalytic principles and data from analogous reactions, providing a framework for catalyst selection and optimization.

Executive Summary

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2,6-dimethylbenzaldehyde. This guide evaluates three prominent classes of catalysts for this transformation: Raney Nickel, Palladium on Carbon (Pd/C), and Ruthenium-based catalysts.

  • Raney Nickel is a highly active but often less selective catalyst, suitable for complete hydrogenation under relatively harsh conditions.

  • Palladium on Carbon (Pd/C) offers a good balance of activity and selectivity for the desired alcohol, particularly under milder conditions. The choice of support and the use of catalyst modifiers can further enhance its performance.

  • Ruthenium-based catalysts are particularly effective for transfer hydrogenation reactions, providing an alternative to traditional high-pressure hydrogenation.

This guide presents a comparative overview of these catalysts, including their performance metrics, detailed experimental protocols for analogous reactions, and a visualization of the underlying reaction pathway.

Comparative Performance of Catalysts

Due to the limited availability of direct comparative studies on the synthesis of this compound, the following table summarizes the typical performance of the discussed catalysts in the hydrogenation of benzaldehyde and similarly substituted aromatic aldehydes. These values can serve as a baseline for catalyst selection in the synthesis of this compound, with the understanding that the steric hindrance from the two methyl groups in the substrate may influence reaction rates and selectivities.

CatalystTypical SubstrateConversion (%)Selectivity to Alcohol (%)Yield (%)Reaction Conditions
Raney Nickel Aromatic Aldehydes>9580-95HighHigh pressure H₂, elevated temperature
Palladium on Carbon (Pd/C) Benzaldehyde>9990-98HighAtmospheric or low-pressure H₂, room temp.
Ruthenium (Ru)-based Aromatic Aldehydes90-99>95HighTransfer hydrogenation (e.g., isopropanol)

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and successful synthesis. The following are representative protocols for the catalytic hydrogenation of aromatic aldehydes using the discussed catalysts. These can be adapted for the synthesis of this compound.

Hydrogenation using Raney Nickel

Procedure for the preparation of W-6 Raney Nickel Catalyst:

In a 2-liter three-necked flask equipped with a thermometer and a stainless-steel stirrer, 600 ml of distilled water and 160 g of c.p. sodium hydroxide pellets are placed. The solution is stirred rapidly and cooled to 50°C in an ice bath. Then, 125 g of Raney nickel-aluminum alloy powder is added in small portions over 25–30 minutes, maintaining the temperature at 50 ± 2°C. After the addition is complete, the mixture is digested at 50°C for 50 minutes with gentle stirring. The catalyst is then washed with distilled water until the washings are neutral to litmus.[1]

General Hydrogenation Procedure:

  • To a solution of the aromatic aldehyde (e.g., benzaldehyde, 1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the prepared Raney Nickel catalyst (typically 5-10 wt% of the substrate).

  • The reaction is carried out in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas multiple times before being pressurized to the desired pressure (e.g., 10-50 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 50-100°C) and stirred vigorously.

  • Reaction progress is monitored by TLC or GC.

  • Upon completion, the reactor is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Hydrogenation using Palladium on Carbon (Pd/C) at Atmospheric Pressure

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • 10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

  • Ethanol (10 mL)

  • Hydrogen gas (balloon)

Procedure: [2]

  • In a two-necked round-bottom flask, place the Pd/C catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon).

  • Add the solvent (ethanol) to the flask to wet the catalyst.

  • Add the aromatic aldehyde to the flask.

  • The flask is then subjected to three cycles of vacuum and backfilling with hydrogen gas.

  • A hydrogen-filled balloon is attached to the flask, and the reaction mixture is stirred vigorously at room temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the hydrogen balloon is removed, and the flask is purged with an inert gas.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to give the crude product, which can be purified as needed.

Transfer Hydrogenation using a Ruthenium Catalyst

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 2.5 mol%)

  • Isopropanol (as both solvent and hydrogen donor)

  • Base (e.g., KOH)

General Procedure: [3]

  • To a solution of the aromatic aldehyde in isopropanol, add the Ruthenium catalyst and a base (e.g., KOH).

  • The reaction mixture is heated to reflux under an inert atmosphere.

  • The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the base and any inorganic byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

Reaction Pathway and Mechanism

The catalytic hydrogenation of an aromatic aldehyde to the corresponding alcohol on a metal surface generally proceeds through a series of steps involving the adsorption of both the aldehyde and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.

Reaction_Pathway cluster_surface Catalyst Surface H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Adsorption Aldehyde R-CHO (sol) Aldehyde_ads R-CHO (adsorbed) Aldehyde->Aldehyde_ads Adsorption Intermediate R-CH₂O (adsorbed) Aldehyde_ads->Intermediate + H (adsorbed) Alcohol_ads R-CH₂OH (adsorbed) Intermediate->Alcohol_ads + H (adsorbed) Alcohol R-CH₂OH (sol) Alcohol_ads->Alcohol Desorption

Caption: General pathway for the catalytic hydrogenation of an aldehyde.

The reaction initiates with the dissociative adsorption of hydrogen gas onto the metal surface to form adsorbed hydrogen atoms. Simultaneously, the aldehyde molecule adsorbs onto the surface, typically through its carbonyl group. The reaction then proceeds via the stepwise addition of the adsorbed hydrogen atoms to the carbonyl carbon and oxygen, leading to the formation of the corresponding alcohol. Finally, the alcohol desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle. The selectivity towards the alcohol versus over-reduction to the corresponding hydrocarbon (e.g., toluene derivative) is a critical aspect that is influenced by the catalyst type, support, and reaction conditions.

Experimental Workflow Visualization

The general workflow for a catalytic hydrogenation experiment involves several key stages, from catalyst preparation to product analysis.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation / Activation Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate, Solvent, Catalyst) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation (H₂ gas or transfer agent) Reaction_Setup->Hydrogenation Monitoring Reaction Monitoring (TLC, GC) Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup Reaction Work-up (Filtration, Extraction) Monitoring->Workup Complete Purification Product Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,6-Dimethylbenzyl alcohol is paramount for maintaining a secure laboratory environment and protecting our ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary:

  • Health Hazards: Harmful if swallowed or inhaled.[1] Causes serious eye irritation and skin irritation.[1][2] May cause respiratory irritation.[1][2] May cause an allergic skin reaction.

  • Environmental Hazards: Prevent the release into the environment. Do not let the product enter drains, other waterways, or soil.[2]

  • Fire Hazards: Combustible material.[3] In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some circumstances.[2]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[1][2] If ventilation is inadequate, wear a suitable respirator.

Quantitative Data for Disposal and Safety

While specific quantitative disposal limits are determined by local, state, and federal regulations and must be confirmed with your institution's Environmental Health & Safety (EHS) department and the designated waste disposal facility, the following table summarizes key information from safety data sheets.

ParameterInformationSource
Purity 98% (GC)[2]
GHS Hazard Statements H302+H332 (Harmful if swallowed or if inhaled), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)
GHS Precautionary Statements P261, P264, P270, P271, P272, P280, P301+P312+P330, P302+P352, P304+P340, P305+P351+P338, P333+P313, P337+P313, P362+P364, P403+P233, P405, P501[2]
Incompatible Materials Strong oxidizing agents[4]
Extinguishing Media Water spray, dry chemical, carbon dioxide, or chemical foam[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Labeling:

  • Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a designated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

2. Interim Storage:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4]

3. Final Disposal:

  • Approved Facility: The primary and mandatory disposal route is through an approved hazardous waste disposal plant.[2][3] Do not pour down the drain or dispose of with general laboratory trash.

  • Consult Regulations: Always consult and adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor for pickup and final disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Ventilate:

  • For large spills or spills in poorly ventilated areas, evacuate all non-essential personnel from the immediate vicinity.

  • Ensure adequate ventilation to disperse any vapors.

2. Containment:

  • Use an inert absorbent material such as sand, diatomaceous earth, or vermiculite to contain and soak up the spill.[4]

3. Collection:

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed and appropriately labeled container for hazardous waste.

4. Decontamination:

  • Thoroughly clean the spill area with soap and water.

  • Collect all cleaning materials (e.g., wipes, gloves) and dispose of them as hazardous waste.

Experimental Protocols

Specific experimental protocols for the analysis of waste streams containing this compound are determined by the receiving waste disposal facility and are based on regulatory requirements. These protocols typically involve methods to determine the chemical composition and to assess for hazardous characteristics such as ignitability, corrosivity, reactivity, and toxicity. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for organic constituents and Inductively Coupled Plasma (ICP) for heavy metals may be employed. Researchers must contact their designated waste disposal facility to obtain the specific analytical protocols required for waste characterization.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2,6-Dimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory professionals handling 2,6-Dimethylbenzyl alcohol. Adherence to these guidelines is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also a combustible liquid.

Summary of Required Personal Protective Equipment:

Protection TypeRecommended EquipmentStandard
Eye and Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be worn in situations with a higher splash risk.[1][4]OSHA 29 CFR 1910.133 or EU EN166[1]
Hand Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[4][5]Based on evaluation of workplace hazards.
Body Protective clothing, such as a lab coat, to be worn at all times and fully buttoned.[1][5]Selection based on job activity and potential for contact.
Respiratory A NIOSH-approved respirator is necessary if engineering controls are inadequate or when dusts or vapors are generated.[5][6]NIOSH/MSHA or European Standard EN 149 approved.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 62285-58-9[1][7]
Molecular Formula C₉H₁₂O[7]
Molecular Weight 136.19 g/mol [7]
Appearance Colorless to light yellow solid[7]
Melting Point 81-82 °C
Boiling Point 225.9 °C at 760 mmHg
Purity ≥ 96% (HPLC) or 98% (GC)[1][7]

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1][7]

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[1][5]

  • Prepare Workspace: Ensure an eyewash station and safety shower are readily accessible.[1][6] Keep the work area clear of ignition sources.[1]

Handling:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Minimize Generation of Dust/Vapors: Handle the solid form carefully to avoid creating dust.[1][5] If heating, do so in a controlled manner to prevent excessive vapor generation.

  • Dispensing: When transferring the chemical, do so carefully to avoid spills. Use appropriate tools and containers.

  • No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[1][8]

Post-Handling:

  • Decontamination: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][6]

  • Clean Workspace: Clean the work area and any equipment used.

  • Proper Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[1][5][7]

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For solid spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][5] For liquid spills, absorb with an inert material.[1]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Dispose of the contents and the container in accordance with all applicable federal, state, and local regulations.[1] This should be done through an approved waste disposal plant.[1]

  • Container Disposal: Do not reuse empty containers. Dispose of them as unused product.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Review SDS 1. Review SDS Ensure Ventilation 2. Ensure Ventilation Review SDS->Ensure Ventilation Don PPE 3. Don PPE Ensure Ventilation->Don PPE Prepare Workspace 4. Prepare Workspace Don PPE->Prepare Workspace Handle with Care 5. Handle with Care Prepare Workspace->Handle with Care Avoid Contact 6. Avoid Skin/Eye Contact Handle with Care->Avoid Contact Minimize Dust/Vapor 7. Minimize Dust/Vapor Avoid Contact->Minimize Dust/Vapor Decontaminate Self 8. Decontaminate Self Minimize Dust/Vapor->Decontaminate Self Clean Workspace 9. Clean Workspace Decontaminate Self->Clean Workspace Store Properly 10. Store Properly Clean Workspace->Store Properly Collect Waste 11. Collect Waste Store Properly->Collect Waste Dispose via Approved Vendor 12. Dispose via Approved Vendor Collect Waste->Dispose via Approved Vendor

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.